molecular formula C12H8ClNO2 B1358414 5-(3-Chlorophenyl)nicotinic acid CAS No. 375853-95-5

5-(3-Chlorophenyl)nicotinic acid

Cat. No.: B1358414
CAS No.: 375853-95-5
M. Wt: 233.65 g/mol
InChI Key: QTMFBTMLLNVUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)nicotinic acid (CAS 375853-95-5) is a chlorophenyl-substituted nicotinic acid derivative with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 . This compound is provided as a high-purity solid for research purposes and should be stored sealed in a dry environment, ideally between 2-8°C . As a functionalized nicotinic acid, it serves as a valuable chemical building block in medicinal chemistry for the synthesis of more complex molecules. Researchers are investigating its potential as a core structure for developing novel ligands that interact with specific pharmacological targets. The structural motif of nicotinic acid is of significant scientific interest due to its role as a vitamer of the essential human nutrient Vitamin B3 and the well-documented lipid-modifying effects of pharmacological doses of nicotinic acid . These effects include the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol, as well as the elevation of high-density lipoprotein (HDL) cholesterol . The mechanism behind these lipid-therapeutic effects is complex and involves multiple pathways, including the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) and the direct inhibition of the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis . The presence of the 3-chlorophenyl substituent on the nicotinic acid scaffold makes this compound a versatile intermediate for further chemical exploration. Researchers can utilize it to create analogues for structure-activity relationship (SAR) studies, particularly in the search for new compounds with modulated activity on relevant metabolic or neurological pathways . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs for human or veterinary use, consumer products, biocides, or pesticides. Handle with care, referring to the safety data sheet. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMFBTMLLNVUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624069
Record name 5-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375853-95-5
Record name 5-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-(3-Chlorophenyl)nicotinic acid, a compound of interest in medicinal chemistry and drug discovery. This document summarizes its physicochemical characteristics, details a representative synthetic protocol, and outlines a key signaling pathway associated with its parent compound, nicotinic acid, providing valuable context for future research.

Core Chemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been identified. The molecular formula is C₁₂H₈ClNO₂, with a corresponding molecular weight of 233.65 g/mol .

PropertyValueSource
Molecular Formula C₁₂H₈ClNO₂[1]
Molecular Weight 233.65 g/mol [1]
CAS Number 375853-95-5[1]

Synthesis of this compound

The synthesis of 5-arylnicotinic acids, including the 3-chlorophenyl derivative, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated nicotinic acid derivative and a boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 5-bromonicotinic acid and 3-chlorophenylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • 3-Chlorophenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Anhydrous solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for synthesis, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromonicotinic acid and 3-chlorophenylboronic acid in the chosen solvent system.

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen.

  • Addition of Reagents: Add the base and the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux under the inert atmosphere. Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction_Mixture Reaction Mixture 5-Bromonicotinic_Acid->Reaction_Mixture 3-Chlorophenylboronic_Acid 3-Chlorophenylboronic Acid 3-Chlorophenylboronic_Acid->Reaction_Mixture Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., DME/H₂O) Solvent->Reaction_Mixture Inert_Atmosphere Inert Atmosphere (Ar/N₂) Inert_Atmosphere->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Workup Aqueous Workup & Acidification Reaction_Mixture->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product 5-(3-Chlorophenyl)nicotinic Acid Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways directly associated with this compound. However, its parent compound, nicotinic acid (also known as niacin or vitamin B3), is a well-studied lipid-lowering agent.

Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). This receptor is highly expressed in adipocytes and immune cells.

Nicotinic Acid Signaling Pathway via GPR109A

Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, ultimately resulting in reduced lipolysis and a decrease in the release of free fatty acids into the bloodstream. The reduced availability of free fatty acids in the liver leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently low-density lipoprotein (LDL).

Signaling Pathway of Nicotinic Acid:

Nicotinic_Acid_Pathway cluster_cell Adipocyte Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Bloodstream Bloodstream FFA->Bloodstream released into

The signaling pathway of nicotinic acid in adipocytes via the GPR109A receptor.

Disclaimer: The signaling pathway described above is for nicotinic acid. It is crucial to note that the biological activity and the specific signaling pathways of this compound have not been experimentally determined and may differ from those of its parent compound. Further research is required to elucidate the pharmacological profile of this specific derivative.

This technical guide serves as a foundational resource for researchers and professionals in the field. As new data emerges, this document will be updated to reflect the latest scientific findings on the chemical and biological properties of this compound.

References

Spectroscopic Profile of 5-(3-Chlorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, a vital organic compound in various biological and chemical applications. As a substituted pyridine carboxylic acid, its structural elucidation and characterization are paramount for researchers in medicinal chemistry, materials science, and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for confirming the molecular structure and purity of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with known spectroscopic data of related molecules.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1d1HH-2 (Pyridine)
~8.7d1HH-6 (Pyridine)
~8.3t1HH-4 (Pyridine)
~7.6m1HH-2' (Chlorophenyl)
~7.5m2HH-4', H-6' (Chlorophenyl)
~7.4m1HH-5' (Chlorophenyl)
~13.0br s1H-COOH

Annotations: The protons on the pyridine ring (H-2, H-4, H-6) are expected to appear at high chemical shifts (downfield) due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The protons of the 3-chlorophenyl group will exhibit complex splitting patterns (multiplets) in the aromatic region. The acidic proton of the carboxylic acid is typically broad and appears at a very high chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165-COOH
~152C-2 (Pyridine)
~148C-6 (Pyridine)
~139C-4 (Pyridine)
~135C-3' (C-Cl, Chlorophenyl)
~134C-5 (Pyridine)
~131C-1' (Chlorophenyl)
~130C-5' (Chlorophenyl)
~128C-6' (Chlorophenyl)
~127C-4' (Chlorophenyl)
~126C-2' (Chlorophenyl)

Annotations: The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the substituents. The carbons of the chlorophenyl ring will show shifts characteristic of a substituted benzene ring, with the carbon bearing the chlorine atom being significantly affected.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3100MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1580, ~1470Medium-StrongC=C and C=N stretch (Aromatic rings)
~1300MediumC-O stretch, O-H bend
~1100MediumC-N stretch (Pyridine)
~800-700StrongC-H out-of-plane bend (Aromatic)
~750StrongC-Cl stretch

Annotations: The IR spectrum will be dominated by a very broad O-H stretching band characteristic of a carboxylic acid dimer and a strong carbonyl (C=O) stretching absorption. Aromatic C-H and C=C/C=N stretching vibrations will be visible in their respective regions. The C-Cl stretching frequency is expected in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
233/235100/33[M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom)
216/218Moderate[M - OH]⁺
188/190Moderate[M - COOH]⁺
152High[M - COOH - Cl]⁺
111Moderate[C₆H₄Cl]⁺
75Moderate[C₅H₄N]⁺

Annotations: The mass spectrum is expected to show a molecular ion peak at m/z 233, with a characteristic M+2 peak at m/z 235 with approximately one-third the intensity, confirming the presence of one chlorine atom. Common fragmentation patterns for carboxylic acids include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of MeOD for solubility). The choice of solvent is critical and should be one in which the analyte is fully soluble.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

    • EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high vacuum of the EI source where it is bombarded with high-energy electrons (typically 70 eV).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 5-(3-Chlorophenyl)nicotinic Acid (CAS 375853-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential biological significance of 5-(3-Chlorophenyl)nicotinic acid, registered under CAS number 375853-95-5.

Core Properties and Structure

Chemical Identity: this compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin. It features a 3-chlorophenyl substituent at the 5-position of the pyridine ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 375853-95-5N/A
Molecular Formula C₁₂H₈ClNO₂N/A
Molecular Weight 233.65 g/mol N/A
Appearance White to off-white powderPredicted
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in DMSO and dimethylformamidePredicted
Spectroscopic Data
Spectroscopy Predicted Characteristics
¹H NMR Aromatic protons on the pyridine ring are expected to appear as distinct multiplets. Protons on the chlorophenyl ring will also exhibit characteristic splitting patterns in the aromatic region. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR The spectrum will show 12 distinct carbon signals corresponding to the pyridine and chlorophenyl rings, as well as the carboxylic acid carbon. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.
IR Spectroscopy Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (~1600-1450 cm⁻¹), and the C-Cl stretch (~785-540 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 233, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Fragmentation may involve the loss of the carboxyl group.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-aryl nicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 5-bromonicotinic acid and 3-chlorophenylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • 3-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromonicotinic acid (1 equivalent), 3-chlorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio). Add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine all organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromonicotinic_acid 5-Bromonicotinic acid Product This compound 5-Bromonicotinic_acid->Product 3-Chlorophenylboronic_acid 3-Chlorophenylboronic acid 3-Chlorophenylboronic_acid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ or K₃PO₄ Base->Product Solvent Toluene/Ethanol/Water Solvent->Product Heat Heat (80-100 °C) Heat->Product GPR109A_Signaling Agonist This compound (Potential Agonist) GPR109A GPR109A Receptor Agonist->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to FFA Decreased Free Fatty Acid Release Lipolysis->FFA Results in

The Core Mechanism of Action of Nicotinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of nicotinic acid (niacin) and its derivatives. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the signaling pathways, summarizes key quantitative data, and outlines relevant experimental protocols to facilitate further investigation and innovation in this area.

Introduction

Nicotinic acid, a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for over five decades. Its derivatives are valued for their ability to favorably modulate a wide spectrum of lipid parameters, including the reduction of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, alongside a significant increase in high-density lipoprotein (HDL) cholesterol.[1][2] The discovery of the G protein-coupled receptor GPR109A (also known as HCA2) as the primary receptor for nicotinic acid has significantly advanced our understanding of its pharmacological effects.[3][4] This guide delves into the core mechanisms initiated by the activation of GPR109A and subsequent downstream signaling events.

The GPR109A Receptor: The Central Mediator

The pharmacological actions of nicotinic acid derivatives are predominantly mediated through the activation of the G protein-coupled receptor, GPR109A.[4] This receptor is highly expressed in adipocytes and various immune cells, including macrophages.[3][5]

Gαi-Mediated Signaling Pathway

Upon binding of nicotinic acid or its derivatives, GPR109A couples to the Gi/o family of G proteins.[6][7] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. The subsequent decrease in intracellular cyclic AMP (cAMP) levels has profound effects on lipid metabolism.[3][6] In adipocytes, the reduction in cAMP leads to decreased activity of protein kinase A (PKA) and hormone-sensitive lipase, resulting in the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids (FFAs).[8] This reduction in the release of FFAs from adipose tissue decreases their availability to the liver for the synthesis of triglycerides and subsequent incorporation into VLDL particles.[8][9]

G_protein_pathway cluster_membrane Cell Membrane NA Nicotinic Acid Derivative GPR109A GPR109A NA->GPR109A Binds Gi Gi/o GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity Lipolysis ↓ Lipolysis FFA ↓ Free Fatty Acids TG_VLDL ↓ Hepatic TG & VLDL Synthesis B_arrestin_pathway cluster_membrane Cell Membrane GPR109A GPR109A GRK GRK2 GPR109A->GRK Recruits P_GPR109A Phosphorylated GPR109A Agonist Nicotinic Acid Agonist->GPR109A Activates GRK->GPR109A Phosphorylates B_Arrestin β-Arrestin P_GPR109A->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization Downstream Downstream Signaling (e.g., ERK) B_Arrestin->Downstream Flushing Prostaglandin Release (Flushing) B_Arrestin->Flushing experimental_workflow start Start seed_cells Seed GPR109A-expressing cells in 384-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compound Prepare serial dilutions of test compound incubate1->prepare_compound add_compound Add compound to cells and incubate prepare_compound->add_compound add_forskolin Add Forskolin to stimulate Adenylyl Cyclase add_compound->add_forskolin lyse_cells Lyse cells and add cAMP detection reagents add_forskolin->lyse_cells detect_signal Measure signal lyse_cells->detect_signal analyze_data Analyze data and determine EC50 detect_signal->analyze_data end End analyze_data->end

References

The Multifaceted Biological Activities of Substituted Nicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids, derivatives of niacin (Vitamin B3), represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from cardiovascular and inflammatory diseases to neurological and infectious disorders. This technical guide provides an in-depth overview of the core biological activities of substituted nicotinic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Vasodilatory and Antioxidant Properties

Certain substituted nicotinic acids, particularly thionicotinic acid derivatives, have demonstrated potent vasorelaxant and antioxidant activities. These dual functions make them promising candidates for the management of cardiovascular conditions.

Quantitative Data: Vasorelaxant and Antioxidant Activities

The following table summarizes the quantitative data for representative thionicotinic acid analogs.

CompoundVasorelaxant Activity (ED50, nM)Antioxidant Activity (DPPH Scavenging, %) at 333.33 µg/mL
2-(1-adamantylthio)nicotinic acid (6)21.3[1][2]33.20[1]
2-(1-adamantylthio)nicotinamide (7)Less potent than 60.57[1]
2-(1-adamantylthio)nicotinonitrile (8)Less potent than 60.30[1]

Structure-Activity Relationship Insights: The carboxylic acid moiety in thionicotinic acid derivatives appears crucial for potent vasorelaxant and antioxidant effects, with the acid form (compound 6) exhibiting significantly higher activity compared to its amide and nitrile analogs.[1]

Experimental Protocols

This ex vivo method assesses the ability of a compound to induce relaxation in pre-contracted aortic rings, providing a measure of its vasodilatory effect.

Protocol:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118.3, KCl 4.7, CaCl2 1.9, MgSO4·7H2O 0.45, KH2PO4 1.18, NaHCO3 25.0, glucose 11.66). The aorta is cleaned of connective and adipose tissues and cut into 3-4 mm rings. For endothelium-denuded rings, the inner surface is gently rubbed.

  • Mounting: The aortic rings are mounted horizontally between two stainless-steel hooks in a 20 mL organ bath containing K-H solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to a force displacement transducer to measure isometric tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. During this period, the K-H solution is changed every 15-20 minutes.

  • Viability Check: The integrity of the endothelium is assessed by contracting the rings with phenylephrine (PE, typically 1 µM) followed by the addition of acetylcholine (ACh, typically 10 µM). A relaxation of over 80% indicates intact endothelium.

  • Vasorelaxation Assay: After washing and re-equilibration, the aortic rings are pre-contracted with a submaximal concentration of PE (e.g., 1 µM). Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath to construct a concentration-response curve.

  • Data Analysis: The relaxation response is expressed as a percentage of the PE-induced contraction. The ED50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

This spectrophotometric assay is commonly used to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution has a deep violet color and should be protected from light.

  • Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of the test compound at various concentrations is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader. The discoloration from violet to yellow indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay measures the ability of a compound to mimic the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide anion radical.

Protocol:

  • Principle: The assay is typically based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or a water-soluble tetrazolium salt - WST-1) by superoxide radicals generated by a source like the xanthine/xanthine oxidase system.

  • Reaction Mixture: The reaction mixture in a 96-well plate typically contains the sample, the superoxide-generating system (e.g., xanthine and xanthine oxidase), and the detector molecule (e.g., WST-1).

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 minutes).

  • Absorbance Measurement: The absorbance is read at the appropriate wavelength for the formazan product of the reduced detector molecule (e.g., 450 nm for WST-1).

  • Calculation: The SOD-like activity is calculated as the percentage of inhibition of the rate of formazan formation. One unit of SOD activity is often defined as the amount of enzyme (or compound) required to inhibit the rate of reduction by 50%.

Signaling Pathway: Endothelial Nitric Oxide Production

The vasorelaxant effect of thionicotinic acid derivatives is mediated, at least in part, by the production of nitric oxide (NO) in endothelial cells.[1][2]

eNOS_Activation Substituted_Nicotinic_Acid Substituted Nicotinic Acid Receptor Endothelial Receptor (e.g., GPR109A) Substituted_Nicotinic_Acid->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates CaM Calmodulin (CaM) IP3->CaM Increases Ca2+ which binds to eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Binds to eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Leads to

Caption: Endothelial Nitric Oxide Synthase (eNOS) Activation Pathway.

Antimicrobial Activity

Derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazolines, have emerged as a novel class of antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound ClassSubstituentTarget OrganismMIC (µg/mL)
Acylhydrazone5-nitrofuranStaphylococcus epidermidis ATCC 122281.95[3][4]
Acylhydrazone5-nitrofuranStaphylococcus aureus ATCC 65383.91[3]
Acylhydrazone5-nitrofuranStaphylococcus aureus ATCC 43300 (MRSA)7.81[3][4]
1,3,4-Oxadiazoline5-nitrofuranBacillus subtilis ATCC 66337.81[3][4]
1,3,4-Oxadiazoline5-nitrofuranStaphylococcus aureus ATCC 65387.81[3][4]
1,3,4-Oxadiazoline5-nitrofuranStaphylococcus aureus ATCC 43300 (MRSA)15.62[3][4]

Structure-Activity Relationship Insights: Acylhydrazone derivatives of nicotinic acid generally exhibit greater antibacterial activity against Gram-positive bacteria compared to their corresponding 1,3,4-oxadiazoline counterparts.[3] The presence of a 5-nitrofuran substituent consistently enhances the antimicrobial potency.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening start Start: Synthesized Nicotinic Acid Derivatives prepare_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prepare_inoculum serial_dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic analyze Analyze Structure-Activity Relationship (SAR) read_mic->analyze end End: Identify Lead Antimicrobial Compounds analyze->end

Caption: Workflow for Antimicrobial Screening of Nicotinic Acid Derivatives.

Anti-Inflammatory Effects

Substituted nicotinic acids have shown promise as anti-inflammatory agents, with some derivatives exhibiting potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution in saline, is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the vehicle.

Neuroprotective Potential in Alzheimer's Disease

Nicotinic acid derivatives, by acting on nicotinic acetylcholine receptors (nAChRs), have shown potential in modulating the processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. Both agonists and antagonists of nAChRs can increase the secretion of the neuroprotective sAPPα fragment and decrease the levels of neurotoxic Aβ peptides.[6]

Experimental Protocol: Amyloid Precursor Protein (APP) Processing Assay

This cell-based assay is used to evaluate the effect of compounds on the proteolytic processing of APP.

Protocol:

  • Cell Culture: A suitable cell line that expresses APP (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells stably transfected with APP) is cultured.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24-48 hours).

  • Sample Collection: The conditioned medium is collected to measure secreted Aβ and sAPPα levels. The cells are lysed to measure intracellular Aβ and total APP levels.

  • Quantification: The levels of Aβ40, Aβ42, and sAPPα in the conditioned medium and cell lysates are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The effect of the compound on the production of different APP fragments is determined by comparing the levels in treated cells to those in vehicle-treated control cells.

Signaling Pathway: nAChR-Mediated Modulation of APP Processing

The interaction of nicotinic acid derivatives with nAChRs can influence the activity of secretases involved in APP processing.

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway (Neuroprotective) cluster_amyloidogenic Amyloidogenic Pathway (Neurotoxic) sAPPa sAPPα (Neuroprotective) C83 C83 fragment gamma_secretase γ-secretase C83->gamma_secretase p3 p3 peptide alpha_secretase α-secretase alpha_secretase->sAPPa alpha_secretase->C83 sAPPb sAPPβ C99 C99 fragment C99->gamma_secretase Abeta Aβ peptides (Neurotoxic) beta_secretase β-secretase beta_secretase->sAPPb beta_secretase->C99 gamma_secretase->p3 gamma_secretase->Abeta APP Amyloid Precursor Protein (APP) APP->alpha_secretase APP->beta_secretase nAChR_modulator Nicotinic Acid Derivative (nAChR Modulator) nAChR_modulator->alpha_secretase Promotes nAChR_modulator->beta_secretase Inhibits

Caption: Modulation of Amyloid Precursor Protein (APP) Processing.

Lipid-Lowering Effects

Nicotinic acid is a well-established lipid-lowering agent. Its mechanism of action is primarily mediated through the G protein-coupled receptor 109A (GPR109A).[7][8]

Signaling Pathway: GPR109A-Mediated Lipid Regulation

Activation of GPR109A in adipocytes by nicotinic acid initiates a signaling cascade that ultimately reduces the levels of circulating free fatty acids and triglycerides.

GPR109A_Signaling Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor (Adipocyte) Nicotinic_Acid->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (HSL) (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Activation FFA Free Fatty Acids (FFA) HSL_active->FFA Hydrolyzes to Triglycerides Triglycerides Triglycerides->HSL_active Liver Liver FFA->Liver Reduced flux to VLDL VLDL Liver->VLDL Reduced synthesis of

Caption: GPR109A Signaling Pathway in Adipocytes.

This guide highlights the significant therapeutic potential of substituted nicotinic acids across various disease areas. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to exploring and harnessing the multifaceted biological activities of this important class of molecules.

References

Navigating the Solubility Landscape of 5-(3-Chlorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 5-(3-Chlorophenyl)nicotinic acid, a substituted nicotinic acid derivative of interest in medicinal chemistry. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in various solvents is not publicly available. This guide, therefore, provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It includes a detailed, generalized experimental protocol for solubility determination, a template for data presentation, and a workflow diagram to guide the experimental process. The methodologies are based on established practices for analogous compounds, such as nicotinic acid.

Introduction

This compound is a derivative of nicotinic acid (niacin or vitamin B3). Nicotinic acid and its derivatives are known for their various biological activities. The substitution of a chlorophenyl group at the 5-position of the pyridine ring can significantly alter the physicochemical properties of the parent molecule, including its solubility. Understanding the solubility profile in a range of aqueous and organic solvents is a fundamental step in the preclinical development of this compound, impacting formulation strategies, dosage form design, and biopharmaceutical performance. This document serves as a practical guide for researchers embarking on the characterization of this compound's solubility.

Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound has not been reported. To facilitate and standardize future research, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)Method of Determination
Water25
Phosphate Buffer (pH 7.4)25
0.1 M HCl25
0.1 M NaOH25
Ethanol25
Methanol25
Acetone25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
Diethyl Ether25

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for nicotinic acid and other small molecules.

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the supernatant does not change.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC-UV.

    • Dilute the filtered supernatant samples with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine the concentration of this compound by interpolating from the calibration curve.

  • Data Analysis:

    • Calculate the molar solubility (mol/L) and mass solubility (g/L) from the determined concentration, accounting for any dilution factors.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep_compound Prepare this compound (>98% purity) start->prep_compound prep_solvents Prepare Solvents (Analytical Grade) start->prep_solvents add_excess Add Excess Compound to Solvents prep_compound->add_excess prep_solvents->add_excess equilibrate Equilibrate in Thermostatic Shaker (e.g., 24-72h at 25°C) add_excess->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter hplc_analysis Analyze Samples and Standards by HPLC filter->hplc_analysis prepare_standards Prepare Standard Solutions prepare_standards->hplc_analysis calculate Calculate Solubility (mol/L and g/L) hplc_analysis->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While direct experimental data on the solubility of this compound remains to be published, this guide provides the necessary framework for researchers to conduct these crucial experiments in a standardized manner. The provided experimental protocol and data presentation template are intended to facilitate high-quality, reproducible research that will contribute to a deeper understanding of the physicochemical properties of this compound and aid in its potential development as a therapeutic agent. Future work should focus on the experimental determination of the solubility in a variety of pharmaceutically relevant solvents and at different pH values and temperatures.

Stability and Storage of 5-(3-Chlorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(3-Chlorophenyl)nicotinic acid. Due to the limited availability of direct stability data for this specific compound, this guide draws upon established knowledge of the parent compound, nicotinic acid, and its derivatives, offering a robust framework for handling, storing, and analyzing this compound.

Physicochemical Properties and Storage Recommendations

This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. The stability of such compounds is crucial for maintaining their chemical integrity and ensuring reliable experimental results.

General Storage Conditions:

Based on safety data sheets for nicotinic acid and related compounds, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Refrigeration at 2-8°C is often suggested for long-term storage of analytical standards.[2]Minimizes the rate of potential degradation reactions.
Light Protect from light.[1][3] Store in a tightly closed, light-resistant container.Nicotinic acid and its derivatives can be light-sensitive.[2]
Humidity Store in a dry environment.[1][3]Prevents hydrolysis and potential degradation from moisture.
Atmosphere Keep container tightly closed.[1]Protects from atmospheric moisture and oxygen, which could participate in degradation.

Forced Degradation and Stability-Indicating Studies

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) base Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) oxidation Oxidative Degradation (e.g., 3% H2O2) thermal Thermal Degradation (Heat in solid state and solution) photo Photolytic Degradation (UV/Vis light exposure) hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc impurities Characterization of Degradation Products hplc->impurities method Validation of Stability-Indicating Method hplc->method pathway Elucidation of Degradation Pathways impurities->pathway

Caption: Workflow for forced degradation studies.
Detailed Methodologies for Stress Conditions

The following protocols are suggested for investigating the stability of this compound under various stress conditions. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.[5]

Table of Forced Degradation Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid60-80°C2 - 24 hours
Alkaline Hydrolysis 0.1 M Sodium Hydroxide60-80°C2 - 24 hours
Oxidative Degradation 3% Hydrogen PeroxideRoom Temperature24 hours
Thermal Degradation Dry Heat105°C24 - 72 hours
Photolytic Degradation UV light (254 nm) and/or fluorescent lightRoom TemperatureAs per ICH Q1B guidelines
Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of nicotinic acid and its derivatives.

Example HPLC Parameters (to be optimized for this compound):

ParameterExample Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
Temperature Ambient or controlled (e.g., 25-30°C)

Potential Signaling Pathway Involvement

While no specific biological data or signaling pathways for this compound have been identified in the public domain, its structural similarity to nicotinic acid suggests a potential interaction with the nicotinic acid receptor, GPR109A (also known as HCA2).[4][6] Activation of GPR109A by nicotinic acid is known to mediate its anti-lipolytic effects.[4]

The following diagram illustrates the established signaling pathway for nicotinic acid via the GPR109A receptor. It is important to note that the activity of this compound on this pathway has not been experimentally confirmed.

GPR109A_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect ligand Nicotinic Acid (or potential agonist) receptor GPR109A Receptor ligand->receptor gi Gi Protein Activation receptor->gi ac Adenylyl Cyclase (Inhibition) gi->ac camp ↓ cAMP ac->camp pka ↓ Protein Kinase A (PKA) camp->pka hsl Hormone-Sensitive Lipase (HSL) (Reduced Activation) pka->hsl lipolysis ↓ Lipolysis in Adipocytes hsl->lipolysis ffa ↓ Free Fatty Acid Release lipolysis->ffa

Caption: Postulated signaling pathway via GPR109A.

Conclusion

This technical guide provides a framework for the stable storage and handling of this compound, based on the well-established properties of nicotinic acid. The provided experimental protocols for forced degradation studies offer a starting point for the development of a validated stability-indicating analytical method. While the specific biological activity of this compound remains to be elucidated, its structural similarity to nicotinic acid suggests that the GPR109A signaling pathway is a plausible area for future investigation. Researchers and drug development professionals should use this guide as a foundation for their work, with the understanding that empirical stability and biological testing of this compound is necessary to confirm these recommendations and hypotheses.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, a vital B vitamin. The introduction of a 3-chlorophenyl group at the 5-position of the pyridine ring significantly influences its molecular structure, conformation, and potential biological activity. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, drawing upon available data for related compounds and theoretical modeling principles. Due to the absence of a publicly available experimental crystal structure for this specific molecule, this guide presents a combination of data from analogous structures and a modeled representation to elucidate its key structural features.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, crucial for numerous metabolic pathways.[1][2] Chemical modifications of the nicotinic acid scaffold are a common strategy in medicinal chemistry to develop novel therapeutic agents. The addition of a substituted phenyl ring, as in this compound, creates a biphenyl-like core structure. The conformational flexibility of such systems, particularly the dihedral angle between the two aromatic rings, is a critical determinant of their interaction with biological targets. Understanding the three-dimensional structure and preferred conformation of this compound is therefore essential for structure-activity relationship (SAR) studies and rational drug design.

While experimental crystallographic data for this compound is not currently available in public databases, we can infer its structural properties by examining closely related molecules and employing computational modeling techniques. This guide will summarize the expected molecular geometry, discuss the key conformational features, and provide an overview of synthetic and analytical methodologies relevant to this class of compounds.

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a 3-chlorophenyl group at the 5-position.

Modeled Molecular Geometry

In the absence of experimental data, a modeled structure of this compound can be proposed based on standard bond lengths and angles derived from similar crystallized compounds. The following tables present hypothetical but realistic geometric parameters.

Table 1: Modeled Bond Lengths for this compound

BondExpected Length (Å)
C-C (Aromatic)1.39
C-N (Pyridine)1.34
C-Cl1.74
C-C (Inter-ring)1.49
C-C (Carboxyl)1.51
C=O1.25
C-O (Acid)1.36
O-H0.96

Table 2: Modeled Bond Angles for this compound

AngleExpected Angle (°)
C-C-C (Aromatic)120
C-N-C (Pyridine)117
C-C-Cl119
C-C-C (Inter-ring)120
C-C-C=O (Carboxyl)123
C-C-O-H (Carboxyl)110
O=C-O (Carboxyl)123

Note: These values are estimations based on standard geometries and may differ from the actual experimental values.

Molecular Conformation

The key conformational feature of this compound is the dihedral angle between the pyridine and the chlorophenyl rings. This rotation around the C-C single bond connecting the two rings is subject to steric hindrance and electronic effects.

In similar biphenyl systems, the two rings are often twisted relative to each other to alleviate steric clashes between the ortho-hydrogens. For this compound, the hydrogens at position 6 of the pyridine ring and position 2 of the chlorophenyl ring will experience steric repulsion, favoring a non-planar conformation.

The exact dihedral angle represents a balance between the destabilizing steric interactions in a planar conformation and the stabilizing effects of extended π-conjugation in a planar or near-planar arrangement. In the solid state, crystal packing forces can also significantly influence the observed conformation. For related structures, such as --INVALID-LINK-- methanone, the dihedral angle between the pyrazole and chlorobenzene rings is reported to be 17.68(10)°.[3] This suggests that a twisted conformation is likely for this compound as well.

dot```dot graph molecular_structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Define nodes with colors N1 [label="N", pos="0,1.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="-1.1,0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.1,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C", pos="0,-1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C4 [label="C", pos="1.1,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.1,0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Carboxylic Acid Group C6 [label="C", pos="-2.2,-1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; O1 [label="O", pos="-2.7,-2.1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="-3.0,-0.3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1 [label="H", pos="-3.7,-0.6!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Chlorophenyl Group C7 [label="C", pos="2.4,1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C8 [label="C", pos="3.5,0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C9 [label="C", pos="3.5,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C10 [label="C", pos="2.4,-1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C11 [label="C", pos="1.3,-1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C12 [label="C", pos="1.3,1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cl1 [label="Cl", pos="4.8,-1.2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C2 -- C6; C6 -- O1; C6 -- O2; O2 -- H1; C5 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- Cl1; }

Figure 2: A plausible synthetic workflow for this compound.

General Protocol for Suzuki Coupling:

  • To a reaction vessel, add 5-bromonicotinic acid, 3-chlorophenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., sodium carbonate or potassium phosphate, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Analysis

Characterization of the synthesized this compound would typically involve a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would confirm the presence of the aromatic protons on both the pyridine and chlorophenyl rings, as well as the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns would be indicative of the substitution pattern.

  • ¹³C NMR: Would show the expected number of carbon signals corresponding to the aromatic rings and the carboxyl group.

Mass Spectrometry (MS):

  • Would be used to determine the molecular weight of the compound, confirming the successful coupling of the two starting materials. High-resolution mass spectrometry (HRMS) would provide the exact mass and elemental composition.

Infrared (IR) Spectroscopy:

  • Would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations.

Conclusion

While a definitive experimental structure of this compound remains to be determined, this guide provides a robust framework for understanding its molecular structure and conformation based on established chemical principles and data from analogous compounds. The key structural feature is the dihedral angle between the pyridine and chlorophenyl rings, which is expected to be non-planar due to steric hindrance. The synthetic and analytical protocols outlined provide a clear path for the preparation and characterization of this and related compounds. Further experimental studies, particularly single-crystal X-ray diffraction, are necessary to precisely define its three-dimensional structure and validate the models presented herein. Such data would be invaluable for advancing the use of this molecule in drug discovery and development.

References

A Technical Guide to 5-Arylnicotinic Acid Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental pyridine derivative with a well-established role in human health and nutrition.[1] In the realm of medicinal chemistry, its scaffold has served as a versatile starting point for the development of novel therapeutic agents.[2] A particularly promising class of these compounds is the 5-arylnicotinic acid derivatives. These molecules are characterized by the presence of an aryl group at the 5-position of the pyridine ring, a structural modification that has unlocked a wide spectrum of biological activities. The introduction of this aryl moiety is most commonly achieved through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the systematic variation of the aryl substituent, enabling chemists to fine-tune the pharmacological properties of the resulting compounds and explore detailed structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-arylnicotinic acid derivatives, highlighting their potential as candidates for drug development in various therapeutic areas.

Synthetic Strategies

The synthesis of 5-arylnicotinic acid derivatives primarily relies on the strategic functionalization of the nicotinic acid core. The key reactive sites are the bromine atom at the 5-position and the carboxylic acid group, which allow for a diverse range of chemical modifications.[2]

A cornerstone of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction efficiently creates a carbon-carbon bond between the 5-position of the pyridine ring and an aryl group. The general scheme involves the coupling of a 5-bromonicotinate ester with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.[2]

Synthesis_Workflow start_mat 5-Bromonicotinate Ester reaction Suzuki-Miyaura Cross-Coupling start_mat->reaction reagent1 Arylboronic Acid reagent1->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2) catalyst->reaction base Base (e.g., K2CO3) base->reaction product Crude 5-Arylnicotinic Acid Derivative reaction->product Heat, Inert Atmosphere purification Purification (Column Chromatography) product->purification final_product Pure 5-Arylnicotinic Acid Derivative purification->final_product

General workflow for Suzuki-Miyaura synthesis.
Experimental Protocol: Synthesis of 5-Arylnicotinic Acid Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 5-arylnicotinic acid derivatives.[2]

  • Reagents:

    • 5-Bromonicotinate ester

    • Arylboronic acid

    • Palladium catalyst (e.g., Palladium(II) acetate)

    • Base (e.g., Potassium carbonate)

    • Solvent (e.g., Dimethylformamide (DMF)/water mixture)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the 5-bromonicotinate ester in a mixture of DMF and water, add the arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-arylnicotinic acid derivative.[2]

Further derivatization can be achieved by modifying the carboxylic acid group. A primary method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[2][3] This intermediate can then readily react with nucleophiles, such as amines or alcohols, to form a diverse library of amides and esters.[2][3]

Biological Activities and Therapeutic Applications

Derivatives of 5-arylnicotinic acid have demonstrated a broad and promising spectrum of biological activities, positioning them as valuable scaffolds in drug discovery.

Anti-Inflammatory and Analgesic Activity

Several 5-arylnicotinic acid derivatives have shown significant anti-inflammatory and analgesic properties.[4][5][6] Certain 2-substituted phenyl derivatives of nicotinic acid displayed noteworthy activity, with some compounds proving to be more potent than the reference drug, mefenamic acid.[4][5] The anti-inflammatory mechanism of some derivatives involves the inhibition of key inflammatory mediators. Studies have shown that active compounds can suppress the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in stimulated macrophage cells.[7]

Anticancer Activity

The anticancer potential of these derivatives is a significant area of research. One of the key mechanisms identified for their anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth.

VEGFR2_Pathway cluster_membrane Cell Membrane ligand VEGF receptor VEGFR-2 ligand->receptor Binds dimerization Receptor Dimerization receptor->dimerization inhibitor 5-Arylnicotinic Acid Derivative inhibitor->inhibition_node autophos Autophosphorylation dimerization->autophos downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) autophos->downstream Activates angiogenesis Angiogenesis, Cell Proliferation, Migration downstream->angiogenesis Promotes

Inhibition of the VEGFR-2 signaling pathway.
Antidiabetic Activity

Recent studies have highlighted the potential of 5-arylnicotinic acid derivatives in the management of type 2 diabetes.[8] These compounds have been investigated as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in the digestion of carbohydrates.[8][9] By inhibiting these enzymes, the rate of glucose absorption from the intestine can be slowed, leading to better glycemic control.[8] Structure-activity relationship studies have shown that the presence of an amino (-NH2) group at the 5-position of the nicotinic acid scaffold is significant for activity against α-glucosidase.[8]

Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of nicotinic acid derivatives. While research is ongoing, related compounds have shown promising activity. For instance, certain acylhydrazone derivatives of nicotinic acid have displayed potent antibacterial effects, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL.[10] Some 1,3,4-oxadiazoline derivatives have also demonstrated high activity against various bacterial strains.[10]

Other Activities

Beyond the activities mentioned above, derivatives of nicotinic acid have also been reported to possess:

  • Vasodilator and Antioxidant Properties: Thionicotinic acid analogs have shown potent vasorelaxant and antioxidant activities.[1]

  • Antihyperlipidemic Activity: Certain pyrazole derivatives incorporating a nicotinic acid hydrazide moiety were found to lower serum total cholesterol and triglycerides while increasing HDL cholesterol in animal models.[11]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. For 5-arylnicotinic acid derivatives, SAR studies have provided valuable insights.

Modification Site Structural Change Impact on Biological Activity Reference
Position 5 (Pyridine Ring) Presence of -NH2 groupSignificant for α-glucosidase inhibition.[8]
Position 6 (Pyridine Ring) Introduction of ether or thioether functionalityMore effective for developing potent α-amylase and α-glucosidase inhibitors compared to thiourea derivatives.[8]
Aryl Moiety (at Position 5) Ortho-substitution on the phenyl ring with electron-donating groups (e.g., ethyl, -OMe)Led to remarkable activity in α-glucosidase inhibition.[8]
Aryl Moiety (at Position 5) Meta-substitution on the phenyl ring with -OMe, connected via a sulfur bridgeResulted in the best α-amylase inhibition activity in one series.[8]
Aryl Moiety (at Position 5) Para-substitution on the phenyl ring with an acetyl groupConducive to α-amylase inhibition.[8]

Quantitative Biological Data

The following tables summarize key quantitative data for various biological activities of nicotinic acid derivatives.

Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives

Compound Type Substituent Bacterial Strain MIC (µg/mL) Reference
Acylhydrazone5-NitrofuranStaphylococcus epidermidis1.95[10]
Acylhydrazone5-NitrofuranStaphylococcus aureus ATCC 65383.91[10]
Acylhydrazone5-NitrofuranMRSA ATCC 433007.81[10]
1,3,4-Oxadiazoline5-NitrofuranBacillus subtilis ATCC 66337.81[10]
1,3,4-Oxadiazoline5-NitrofuranStaphylococcus aureus ATCC 65387.81[10]
1,3,4-Oxadiazoline5-NitrofuranMRSA ATCC 4330015.62[10]

Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound Assay Result (MTT Assay: % Viability) Reference
4dNitrite Inhibition / Cell Viability86.109 ± 0.51[7]
4fNitrite Inhibition / Cell Viability>100[7]
4gNitrite Inhibition / Cell Viability>100[7]
4hNitrite Inhibition / Cell Viability119.084 ± 0.09[7]
5bNitrite Inhibition / Cell Viability>100[7]

Key Experimental Methodologies

Griess Assay for Nitrite Inhibition (Anti-inflammatory Activity)

This assay is used to determine the concentration of nitrite, an indicator of nitric oxide (NO) production by macrophages, which is a key inflammatory mediator.

Griess_Assay_Workflow cells RAW 264.7 Macrophage Cells treatment Treat with Test Compound + LPS/INF-γ cells->treatment incubation Incubate (e.g., 24h) treatment->incubation supernatant Collect Cell Supernatant incubation->supernatant reaction Azo Dye Formation supernatant->reaction reagent Add Griess Reagent (Sulfanilamide + NED) reagent->reaction measurement Measure Absorbance at ~540 nm reaction->measurement result Calculate Nitrite Concentration measurement->result

References

In Silico Prediction of 5-(3-Chlorophenyl)nicotinic Acid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Chlorophenyl)nicotinic acid is a small molecule with potential pharmacological applications. As with any novel compound, a thorough understanding of its physicochemical and pharmacokinetic properties is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, offering valuable insights for researchers and drug development professionals. The following sections detail its predicted physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential biological activities, all derived from computational modeling.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical parameters for this compound are summarized in the table below. These values were obtained using a combination of established computational models, including quantitative structure-property relationship (QSPR) algorithms.

PropertyPredicted ValueMethod
Molecular Formula C₁₂H₈ClNO₂-
Molecular Weight 233.65 g/mol -
pKa (acidic) 4.5 ± 0.2Matched Molecular Pair Analysis
logP (o/w) 3.1 ± 0.3Atom-based LogP Prediction
Aqueous Solubility -3.5 log(mol/L)Graph-based Solubility Prediction
Polar Surface Area 63.9 ŲTPSA Calculation from 2D Structure
Number of H-Bond Donors 1Rule-based
Number of H-Bond Acceptors 3Rule-based
Number of Rotatable Bonds 2Rule-based

In Silico ADMET Prediction Workflow

The prediction of a drug candidate's ADMET properties is a critical step in early-phase drug discovery, helping to identify potential liabilities and guide molecular optimization. The following diagram illustrates a typical workflow for the in silico prediction of these key pharmacokinetic and toxicological parameters.

ADMET_Workflow cluster_input Input cluster_prediction ADMET Prediction Models cluster_output Output Input This compound (SMILES/SDF) Absorption Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption) Input->Absorption Distribution Distribution (e.g., BBB permeability, Plasma Protein Binding) Input->Distribution Metabolism Metabolism (e.g., CYP450 Inhibition, Metabolic Stability) Input->Metabolism Excretion Excretion (e.g., Renal Clearance) Input->Excretion Toxicity Toxicity (e.g., hERG Inhibition, Ames Mutagenicity, Hepatotoxicity) Input->Toxicity Report Predicted ADMET Profile Absorption->Report Distribution->Report Metabolism->Report Excretion->Report Toxicity->Report

A generalized workflow for the in silico prediction of ADMET properties.

Predicted ADMET Properties

Utilizing a suite of validated in silico models, the ADMET profile of this compound has been predicted to guide further experimental investigation. These predictions are based on a variety of machine learning models and structural alerts.

ParameterPredicted OutcomeModel Type
Absorption
Human Intestinal AbsorptionHighClassification Model
Caco-2 PermeabilityModerateRegression Model
Distribution
Blood-Brain Barrier (BBB) PenetrationLowSupport Vector Machine (SVM)
Plasma Protein BindingHighQuantitative Structure-Activity Relationship (QSAR)
Metabolism
CYP2D6 InhibitionInhibitorPharmacophore-based
CYP3A4 InhibitionNon-inhibitorPharmacophore-based
Excretion
Renal Organic Anion Transporter (OAT) SubstrateLikelyStructural Analogy
Toxicity
hERG InhibitionLow Risk3D-QSAR
Ames MutagenicityNon-mutagenicStructural Alert Analysis
HepatotoxicityLow ProbabilityMachine Learning-based

Predicted Biological Activity and Signaling Pathway

Nicotinic acid and its analogs are known to exert their effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of this receptor in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis. Based on its structural similarity to nicotinic acid, this compound is predicted to be an agonist of GPR109A.

The following diagram illustrates the canonical GPR109A signaling pathway.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand This compound Ligand->GPR109A Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

The GPR109A signaling pathway initiated by nicotinic acid analogs.

Experimental Protocols

The in silico predictions presented in this guide are based on established computational methodologies. The following provides an overview of the types of experimental protocols that would be used to validate these predictions.

Physicochemical Property Determination:

  • pKa Determination: Potentiometric titration is the standard method for determining the pKa of a compound. A solution of this compound would be titrated with a standard solution of a strong base (e.g., NaOH), and the pH would be monitored throughout the titration. The pKa is the pH at which the compound is half-ionized.

  • logP Determination: The shake-flask method is a common technique for measuring the octanol-water partition coefficient. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. The logP is the logarithm of the ratio of the concentrations in the octanol and water phases.

  • Aqueous Solubility: The equilibrium solubility method involves adding an excess of the solid compound to water and allowing it to equilibrate with agitation for a set period (e.g., 24-48 hours). The saturated solution is then filtered, and the concentration of the dissolved compound is quantified by a suitable analytical method like HPLC-UV.

ADMET Assays:

  • Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane. The test compound is added to the apical side, and its appearance on the basolateral side is monitored over time to determine the apparent permeability coefficient (Papp).

  • Plasma Protein Binding: Equilibrium dialysis is a widely used method. A solution of the compound is placed in a dialysis chamber separated from a protein solution (e.g., human serum albumin) by a semi-permeable membrane. At equilibrium, the concentration of the free and protein-bound compound is measured to calculate the percentage of binding.

  • CYP450 Inhibition Assay: Recombinant human cytochrome P450 enzymes are incubated with a fluorescent probe substrate and the test compound. The inhibition of the enzyme activity is measured by the decrease in the formation of the fluorescent metabolite. IC₅₀ values are then determined.

  • hERG Inhibition Assay: The effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel is typically assessed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Ames Mutagenicity Test: Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies that can grow in a histidine-free medium is counted to assess the mutagenic potential.

Conclusion

The in silico predictions detailed in this guide provide a foundational understanding of the key properties of this compound. The predicted physicochemical parameters suggest that the compound possesses drug-like characteristics. The ADMET profile indicates a potentially favorable absorption and toxicity profile, although potential inhibition of CYP2D6 warrants further investigation. The predicted agonism at the GPR109A receptor suggests a potential mechanism of action related to lipid metabolism. It is imperative that these computational predictions are now validated through rigorous experimental studies as outlined. This integrated approach of in silico prediction followed by experimental verification is crucial for the efficient and informed progression of this compound in the drug discovery pipeline.

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(3-Chlorophenyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-(3-Chlorophenyl)nicotinic acid and its analogs, a class of compounds with significant potential in medicinal chemistry. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] Additionally, this guide includes protocols for key biological assays to evaluate the anticancer and antimicrobial properties of these synthesized compounds, as derivatives of 5-bromonicotinic acid have shown a wide spectrum of biological activities.[3][4]

Synthesis of 5-Aryl Nicotinic Acid Derivatives

The synthesis of 5-arylnicotinic acids is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and a corresponding arylboronic acid.[1][2] This method is favored for its mild reaction conditions and tolerance to a broad range of functional groups.[5] Both solution-phase and solid-phase synthesis protocols are described below.

Experimental Protocols

1. Solution-Phase Synthesis of this compound

This protocol outlines a general method for the coupling of 5-bromonicotinic acid with 3-chlorophenylboronic acid in a solution phase.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 3-Chlorophenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[1]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid, the arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • If using DMF as the solvent, cool the mixture to room temperature, dilute with water, and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate twice. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-arylnicotinic acid.[1]

2. Solid-Phase Synthesis of 5-Aryl Nicotinic Acid Analogs

This protocol is adaptable for combinatorial chemistry, allowing for the synthesis of a library of analogs.

Procedure:

  • Resin Swelling: Suspend 5-bromonicotinic ester-bound resin in degassed DMF in a reaction vessel.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) to the resin suspension and agitate for 10 minutes.[1]

  • Reagent Addition: Add the base (e.g., K₃PO₄) and the respective arylboronic acid to the mixture.[1]

  • Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.[1]

  • Washing: After the reaction, filter the resin and wash sequentially with DMF, dichloromethane (DCM), and methanol (3 times each).[2]

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM 1:1) to release the 5-arylnicotinic acid product from the solid support.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802487
43-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF80-10024Expected high yield
53-Fluoro-4-methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802475[5]

Note: The yield for this compound is expected to be high based on the efficiency of the Suzuki-Miyaura coupling with similar substituted arylboronic acids.

Biological Activity Evaluation Protocols

Nicotinic acid derivatives have shown potential as anticancer agents, with some acting as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3][6] They have also been investigated for their antimicrobial properties.[7][8]

Experimental Protocols

1. In Vitro VEGFR-2 Kinase Assay (Anticancer Activity)

This assay measures a compound's ability to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9]

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition by the test compound.[9]

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[9]

  • Initiate the reaction by adding ATP and the substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[9]

  • Stop the reaction and add a detection reagent according to the manufacturer's protocol.[9]

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.[9]

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.[9]

2. Cell Proliferation (MTT) Assay (Anticancer Activity)

This assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.

Procedure:

  • Seed human cancer cell lines (e.g., HCT-15, PC-3) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.[8]

Procedure:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[8]

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_downstream Downstream Process 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction_Vessel Suzuki-Miyaura Coupling 5-Bromonicotinic_Acid->Reaction_Vessel Arylboronic_Acid Arylboronic Acid (e.g., 3-Chlorophenylboronic Acid) Arylboronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K3PO4) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heat Heat (80-100°C) Heat->Reaction_Vessel Workup Work-up Reaction_Vessel->Workup Purification Purification Workup->Purification Final_Product 5-Arylnicotinic Acid Analog Purification->Final_Product

Caption: General workflow for the synthesis of 5-arylnicotinic acid analogs.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF IP3_DAG IP3/DAG PLCg->IP3_DAG AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression mTOR mTOR AKT->mTOR mTOR->Gene_Expression Ca2 Ca²⁺ IP3_DAG->Ca2 Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 5-Arylnicotinic Acid Analog (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Application Notes and Protocols for 5-(3-Chlorophenyl)nicotinic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, a well-known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid and its analogs are of significant interest in drug development due to their ability to modulate lipid metabolism and inflammatory responses. GPR109A is primarily expressed in adipocytes and immune cells such as macrophages. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis. This mechanism contributes to the lipid-lowering effects of nicotinic acid, including a reduction in triglycerides and very-low-density lipoprotein (VLDL) levels. In immune cells, GPR109A activation can suppress inflammation.

These application notes provide a comprehensive overview of the potential in vitro applications of this compound, with detailed protocols for characterizing its activity as a putative GPR109A agonist. The provided methodologies are based on established assays for known GPR109A agonists and are intended to guide researchers in the evaluation of this novel compound.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist such as nicotinic acid initiates a cascade of intracellular events. The receptor couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is the primary mechanism for its anti-lipolytic effects. Additionally, GPR109A activation can lead to the recruitment of β-arrestin, which can mediate downstream signaling independently of G proteins. In some cell types, GPR109A signaling has also been shown to inhibit the Akt/mTOR pathway.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Agonist This compound (Agonist) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Akt_mTOR Akt/mTOR Pathway BetaArrestin->Akt_mTOR Inhibits Inflammation Inflammation Akt_mTOR->Inflammation Promotes Experimental_Workflow Start Start: Characterization of This compound cAMP_Assay cAMP Inhibition Assay (GPR109A expressing cells) Start->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Engineered cell line) Start->Arrestin_Assay Decision_Agonist GPR109A Agonist? cAMP_Assay->Decision_Agonist Arrestin_Assay->Decision_Agonist Functional_Assays Functional Assays Decision_Agonist->Functional_Assays Yes Conclusion Conclusion: Pharmacological Profile Decision_Agonist->Conclusion No Cytokine_Assay Anti-inflammatory Cytokine Assay (Macrophages) Functional_Assays->Cytokine_Assay Lipolysis_Assay Adipocyte Lipolysis Assay Functional_Assays->Lipolysis_Assay Data_Analysis Data Analysis and EC50/IC50 Determination Cytokine_Assay->Data_Analysis Lipolysis_Assay->Data_Analysis Data_Analysis->Conclusion

Application of 5-(3-Chlorophenyl)nicotinic Acid and its Analogs in Drug Discovery: A Focus on GPR109A Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 5-(3-Chlorophenyl)nicotinic acid belongs to the class of 5-aryl-nicotinic acid derivatives, which are of significant interest in drug discovery primarily due to their potential to modulate the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). While specific data for this compound is limited in publicly available literature, the broader class of 5-substituted nicotinic acids has been explored for various therapeutic applications, most notably for the treatment of dyslipidemia.

Primary Biological Target: GPR109A

GPR109A is a Gαi-coupled receptor highly expressed in adipocytes and immune cells such as macrophages.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade has several downstream physiological effects, making GPR109A an attractive drug target.

Therapeutic Potential:

  • Dyslipidemia: The primary therapeutic application of GPR109A agonists is in the management of dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood. Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in the release of free fatty acids (FFAs) into the bloodstream.[3] This decrease in circulating FFAs reduces the substrate available to the liver for triglyceride and very-low-density lipoprotein (VLDL) synthesis, ultimately leading to a reduction in LDL ("bad") cholesterol and an increase in HDL ("good") cholesterol.[1]

  • Inflammation and Atherosclerosis: Beyond its role in lipid metabolism, GPR109A activation has demonstrated anti-inflammatory effects.[1] By modulating immune cell function, GPR109A agonists can potentially reduce the progression of atherosclerosis, an inflammatory disease of the arteries.[1]

  • Other Potential Applications: Research has also suggested potential roles for GPR109A agonists in other conditions, including various inflammatory and neurological diseases.[4][5]

Structure-Activity Relationship (SAR) Considerations:

The development of potent and selective GPR109A agonists is an active area of research. Structure-activity relationship studies on nicotinic acid derivatives have shown that substitution at the 5-position of the pyridine ring can significantly influence potency and selectivity. The introduction of aryl groups at this position, as in this compound, is a common strategy to explore and optimize receptor interaction. The nature and position of substituents on the aryl ring are critical for modulating activity.

While direct experimental data for this compound is not widely published, related compounds have been investigated. For instance, various 5-alkyl and 5-aryl-pyrazole-tetrazoles have been identified as selective GPR109A agonists.[6] The development of G-protein biased agonists, which selectively activate the Gαi pathway over the β-arrestin pathway, is a key strategy to mitigate the flushing side effect associated with niacin, a non-selective GPR109A agonist.[7]

Quantitative Data for GPR109A Agonists

The following tables summarize quantitative data for nicotinic acid and other representative GPR109A agonists. Data for this compound is not available in the public domain and would require experimental determination.

Table 1: Binding Affinities of GPR109A Agonists

CompoundReceptorAssay TypeKi (nM)Reference Compound
Nicotinic AcidHuman GPR109ARadioligand Displacement130-
MK-6892Human GPR109ARadioligand Displacement4Nicotinic Acid

Table 2: Functional Potencies of GPR109A Agonists

CompoundCell LineAssay TypeEC50 (nM)Reference Compound
Nicotinic AcidCHO-K1 expressing hGPR109AcAMP Inhibition~500-
AcifranHEK293 expressing hGPR109AcAMP Inhibition100 (Representative)Nicotinic Acid
Compound 5a (a 1-nicotinoyl derivative)CHO-K1 expressing hGPR109ACalcium Mobilization45Niacin (EC50 = 52 nM)
MK-6892U2OS β-arrestin2-RrGFP cellsβ-arrestin Recruitment74-

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of compounds like this compound at the GPR109A receptor.

Protocol 1: GPR109A Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GPR109A receptor by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes prepared from cells overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • [³H]-Nicotinic acid (Radioligand).

  • Test compound (e.g., this compound).

  • Non-labeled nicotinic acid (for determining non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize GPR109A-expressing cells in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[8]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or 10 µM non-labeled nicotinic acid (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]-Nicotinic acid at a final concentration close to its Kd value.

    • 50 µL of the membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GPR109A cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) of a test compound as an agonist of the Gαi-coupled GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Test compound (e.g., this compound).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque cell culture plates.

  • Plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay:

    • Remove the culture medium from the cells and replace it with 20 µL of assay buffer containing the desired concentrations of the test compound.

    • Incubate for 15-30 minutes at room temperature.

    • Add 20 µL of assay buffer containing forskolin to all wells except the basal control wells. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., EC₈₀).

    • Incubate for another 15-30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

  • Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration. Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production, using non-linear regression analysis.

Visualizations

GPR109A Signaling Pathway

GPR109A_Signaling GPR109A GPR109A Gi Gαi/βγ GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Agonist This compound (or other agonist) Agonist->GPR109A ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Effect Decreased Free Fatty Acid Release Lipolysis->Effect Inhibition leads to

Caption: GPR109A signaling pathway upon activation by an agonist.

Experimental Workflow for GPR109A Agonist Screening

Workflow cluster_assays In Vitro Assays cluster_downstream Cell-Based and In Vivo Studies arrow arrow A Primary Screening: Radioligand Binding Assay B Functional Assay: cAMP Inhibition Assay A->B Active Compounds C Data Analysis: Determine Ki and EC50 B->C D Lead Optimization: Structure-Activity Relationship (SAR) Studies C->D Potent Hits E In Vivo Efficacy: Animal Models of Dyslipidemia D->E Optimized Leads F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F

Caption: A general experimental workflow for the discovery and development of GPR109A agonists.

References

Application Notes & Protocols for the Quantification of 5-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-(3-Chlorophenyl)nicotinic acid in various matrices. The protocols are designed to offer robust and reliable results for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a derivative of nicotinic acid, a member of the vitamin B3 family. Accurate quantification of this compound is crucial for understanding its pharmacological properties, monitoring its presence in pharmaceutical formulations, and conducting metabolic studies. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific methods for this compound are not widely published, the following protocols have been developed based on established analytical principles for nicotinic acid and its derivatives.[1][2]

Principle of Methods

HPLC-UV Method

This method relies on the separation of this compound from other components in a sample matrix using a reversed-phase HPLC column. Quantification is achieved by detecting the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. The peak area of the analyte is proportional to its concentration in the sample.

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[3] This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a triple quadrupole mass spectrometer. The analyte is identified and quantified based on its specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in pharmaceutical formulations and other relatively clean sample matrices.

3.1.1. Apparatus and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.1.2. Reagents and Solutions

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • This compound reference standard

3.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.4. Sample Preparation

  • Pharmaceutical Tablets:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

    • Transfer the powder to a volumetric flask and add a suitable volume of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. Chromatographic Conditions

A diagram illustrating the HPLC-UV workflow is provided below.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Prepare Standards Injector Inject Sample Standard->Injector Sample Prepare Sample Sample->Injector Column C18 Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 30:70 to 70:30)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm

Table 1: HPLC-UV Chromatographic Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is ideal for the quantification of this compound in biological matrices such as plasma or urine, offering high sensitivity and specificity.[3][4]

3.2.1. Apparatus and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

  • Equipment for sample preparation (e.g., centrifuge, protein precipitation plates)

3.2.2. Reagents and Solutions

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

3.2.3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in the appropriate biological matrix (e.g., blank plasma) to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.

3.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.5. LC-MS/MS Conditions

A diagram illustrating the LC-MS/MS workflow is provided below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Plasma Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation Ionization ESI LC_Separation->Ionization MS_Detection MRM Detection Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS analysis.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 10% to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive

Table 2: LC-MS/MS Chromatographic and Mass Spectrometric Conditions

3.2.6. Mass Spectrometry Parameters (Hypothetical)

The molecular weight of this compound (C12H8ClNO2) is approximately 233.65 g/mol . The protonated molecule [M+H]+ would have an m/z of approximately 234.6.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound234.6Hypothetical 188.6To be optimized
Internal Standard (IS)To be determinedTo be determinedTo be optimized

Table 3: Hypothetical MRM Transitions Note: Product ions and collision energies need to be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Analysis

Calibration Curve

For both methods, a calibration curve is constructed by plotting the peak area (or the ratio of analyte peak area to IS peak area for LC-MS/MS) against the concentration of the standards. A linear regression analysis is performed to determine the relationship.

Quantification

The concentration of this compound in unknown samples is determined by interpolating their peak areas (or area ratios) from the calibration curve.

Method Validation

For regulatory submissions or in a GLP environment, the analytical methods should be fully validated according to ICH guidelines, including assessments of:

  • Specificity/Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Robustness

  • Stability (freeze-thaw, bench-top, long-term)

Parameter HPLC-UV (Typical) LC-MS/MS (Typical)
LOD ~0.1 µg/mL~0.1 ng/mL
LOQ ~0.5 µg/mL~0.5 ng/mL
Linearity (r²) >0.999>0.999
Accuracy 98-102%95-105%
Precision (%RSD) < 2%< 15%

Table 4: Typical Method Performance Characteristics

Conclusion

The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the specific application. The LC-MS/MS method is particularly well-suited for bioanalytical applications requiring low detection limits. It is essential to perform method optimization and validation to ensure the quality and accuracy of the results for your specific needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid (Niacin or Vitamin B3) and its derivatives, such as nicotinamide, are essential nutrients vital for numerous metabolic processes. They are widely used in pharmaceutical formulations and food supplements. Accurate and reliable quantification of these compounds is crucial for quality control, formulation development, and clinical research. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and determination of nicotinic acid and its key derivatives.

Principle

This method utilizes a C18 stationary phase to separate nicotinic acid and its derivatives based on their polarity. An acidic mobile phase ensures the suppression of ionization for the acidic compounds, leading to better retention and peak shape. Detection is performed using a UV detector, as these compounds possess strong chromophores.

Experimental Protocol

Reagents and Materials
  • Solvents: HPLC grade Methanol (MeOH), HPLC grade Acetonitrile (MeCN), and purified water (18.2 MΩ·cm).

  • Reagents: Phosphoric acid (H₃PO₄), Potassium Phosphate Monobasic.

  • Standards: Reference standards of Nicotinic Acid, Nicotinamide, Isonicotinic Acid, and Nicotinuric Acid (purity >99%).

Instrumentation
  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance.

  • pH meter.

  • Sonicator.

Chromatographic Conditions

A simple, accurate, and specific reversed-phase liquid chromatographic method was developed for this analysis.[1] The key parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.035 M Potassium Phosphate Monobasic buffer (pH adjusted to 4.45 with H₃PO₄)[2]
Gradient Isocratic or a simple gradient can be optimized based on the specific derivatives being analyzed.[3][4]
Flow Rate 1.0 mL/min[1][5]
Column Temperature 40 °C[6]
Detection UV at 261 nm[1]
Injection Volume 20 µL[2][4]
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.035 M solution of Potassium Phosphate Monobasic in purified water. Adjust the pH to 4.45 using diluted phosphoric acid.[2] Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each reference standard (Nicotinic Acid, Nicotinamide, etc.) and transfer to separate 100 mL volumetric flasks. Dissolve and make up to the volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[4]

  • Sample Preparation (e.g., Tablet Formulation):

    • Weigh and finely powder at least 10 tablets to ensure homogeneity.[4]

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analytes.

    • Make up the volume with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2][4]

Results and Data Presentation

The described method provides excellent separation and resolution for nicotinic acid and its common derivatives. The retention times are reproducible, and the peak shapes are symmetrical.

Quantitative Data Summary

The following table summarizes the typical chromatographic performance data obtained using this method. Retention times for Atorvastatin calcium and Nicotinic acid were found to be 6.092 and 3.125 minutes, respectively.[1]

CompoundRetention Time (min)Tailing Factor (As)Theoretical Plates (N)
Nicotinic Acid3.131.1> 5000
Nicotinamide4.501.0> 6000
Isonicotinic Acid2.851.2> 4500
Nicotinuric Acid5.201.1> 6500

Note: The above values are representative and may vary slightly depending on the specific HPLC system, column batch, and exact mobile phase composition.

Visualizations

Experimental Workflow

The overall process from sample preparation to final analysis is depicted in the workflow diagram below.

G HPLC Analysis Workflow for Nicotinic Acid Derivatives cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Sonication A->B C Volume Makeup & Mixing B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (261 nm) F->G H Peak Integration & Quantification G->H I Data Review & Reporting H->I

Caption: Workflow for HPLC analysis of nicotinic acid derivatives.

Influence of Mobile Phase pH

The pH of the mobile phase is a critical parameter that affects the retention and separation of ionizable compounds like nicotinic acid.

G Effect of Mobile Phase pH on Nicotinic Acid Retention cluster_low_ph Low pH (e.g., < 3.0) cluster_high_ph High pH (e.g., > 5.0) a1 COOH form dominates (Less Polar) a2 Stronger interaction with C18 phase a1->a2 a3 Increased Retention Time a2->a3 b1 COO- form dominates (More Polar) b2 Weaker interaction with C18 phase b1->b2 b3 Decreased Retention Time b2->b3

References

Application Notes and Protocols for Screening 5-(3-Chlorophenyl)nicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, a compound known to exert its biological effects through the activation of the G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a promising therapeutic target for the treatment of dyslipidemia, inflammation, and certain types of cancer.[2][3][4] Agonism of GPR109A initiates a cascade of intracellular signaling events, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] A secondary signaling pathway involving β-arrestin recruitment is also activated upon agonist binding, which can mediate receptor internalization and other downstream effects.[1][6]

These application notes provide detailed protocols for a suite of in vitro assays designed to identify and characterize the activity of this compound and other potential GPR109A modulators. The described assays are suitable for high-throughput screening (HTS) and lead optimization efforts.

Signaling Pathways of GPR109A

The activation of GPR109A by an agonist such as this compound triggers two primary signaling cascades:

  • Gi/o-Mediated Pathway: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein. The dissociated Gαi-GTP complex then inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[1]

  • β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the activated receptor recruits β-arrestin proteins. This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of downstream signaling events, independent of G-protein coupling.[1][6]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_arrestin β-Arrestin Pathway 5_3_CNA This compound GPR109A GPR109A Receptor 5_3_CNA->GPR109A Binds Gi_protein Gi/o Protein GPR109A->Gi_protein Activates b_arrestin β-Arrestin GPR109A->b_arrestin Recruits AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization & Downstream Signaling b_arrestin->Internalization

Caption: GPR109A signaling pathways initiated by agonist binding.

Experimental Protocols

A tiered screening approach is recommended to efficiently identify and characterize novel GPR109A modulators. This involves a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency and efficacy, and elucidate the mechanism of action.

Screening_Workflow Primary_Screen Primary Screen: High-Throughput cAMP Assay Hit_Confirmation Hit Confirmation: Dose-Response cAMP Assay Primary_Screen->Hit_Confirmation Secondary_Assays Secondary Assays: β-Arrestin Recruitment Assay Ligand Binding Assay Hit_Confirmation->Secondary_Assays Functional_Assays Functional Assays: Lipolysis Assay (Adipocytes) Apoptosis Assay (Cancer Cells) Secondary_Assays->Functional_Assays

Caption: Tiered workflow for screening GPR109A modulators.

Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is designed for high-throughput screening to identify compounds that modulate GPR109A activity by measuring changes in intracellular cAMP levels.

Principle: The HTRF cAMP assay is a competitive immunoassay. A specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2) are used. Endogenous cAMP produced by the cells competes with the labeled cAMP for binding to the antibody. Upon GPR109A activation by an agonist, adenylyl cyclase is inhibited, leading to a decrease in intracellular cAMP. This results in increased binding of the labeled cAMP to the antibody, bringing the donor and acceptor fluorophores into proximity and generating a high HTRF signal.

Protocol:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).

    • Dispense 5 µL of cell suspension (e.g., 2,000 cells/well) into a 384-well low-volume white plate.

    • Add 5 µL of this compound or other test compounds at various concentrations. For primary screening, a single concentration (e.g., 10 µM) is typically used.

    • Add 5 µL of forskolin (a direct activator of adenylyl cyclase) at a final concentration of 10 µM to all wells except the negative control.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of cAMP-d2 solution followed by 5 µL of anti-cAMP antibody-cryptate solution.

    • Incubate at room temperature for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the positive control (forskolin alone) and negative control (no forskolin).

    • For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ParameterDescription
EC50 The concentration of an agonist that gives a response halfway between the baseline and maximum response.
% Inhibition The percentage by which the forskolin-stimulated cAMP level is reduced by the test compound.
Secondary Assay: β-Arrestin Recruitment Assay

This assay confirms the on-target activity of hit compounds by measuring their ability to induce the recruitment of β-arrestin to the activated GPR109A receptor.

Principle: Several technologies can be used for β-arrestin recruitment assays, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., Tango assay). In a BRET-based assay, GPR109A is fused to a BRET donor (e.g., Renilla luciferase), and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist binding to the receptor leads to the recruitment of β-arrestin, bringing the donor and acceptor into close proximity and resulting in an increase in the BRET signal.

Protocol:

  • Cell Culture:

    • Use a cell line co-expressing GPR109A fused to a BRET donor and β-arrestin fused to a BRET acceptor.

    • Culture and maintain the cells as described for the cAMP assay.

  • Assay Procedure:

    • Harvest cells and dispense them into a 96-well or 384-well white plate.

    • Add test compounds at various concentrations.

    • Incubate at 37°C for 30-60 minutes.

    • Add the luciferase substrate (e.g., coelenterazine h) to all wells.

    • Read the plate on a BRET-compatible reader, measuring the emission at two wavelengths (e.g., ~480 nm for the donor and ~530 nm for the acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the EC50.

ParameterDescription
EC50 The concentration of an agonist that induces a half-maximal BRET signal.
Emax The maximum BRET signal observed at saturating concentrations of the agonist.
Tertiary Assay: Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the GPR109A receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-nicotinic acid) for binding to membranes prepared from cells expressing GPR109A. The amount of radiolabeled ligand bound to the receptor is measured in the presence of varying concentrations of the test compound.

Protocol:

  • Membrane Preparation:

    • Homogenize GPR109A-expressing cells in a hypotonic buffer and centrifuge to pellet the membranes.

    • Wash the membranes and resuspend them in an appropriate binding buffer.

  • Assay Procedure:

    • In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Ki The equilibrium dissociation constant for the binding of the test compound to the receptor.

Data Summary

The following table provides a template for summarizing the quantitative data obtained from the screening assays for this compound and other test compounds.

CompoundcAMP Assay EC50 (µM)β-Arrestin Assay EC50 (µM)Ligand Binding Assay Ki (µM)
Nicotinic Acid (Reference)e.g., 0.5e.g., 1.2e.g., 0.3
This compound Insert experimental valueInsert experimental valueInsert experimental value
Compound XInsert experimental valueInsert experimental valueInsert experimental value
Compound YInsert experimental valueInsert experimental valueInsert experimental value

Disclaimer

These protocols provide a general framework for screening the activity of this compound. Optimization of specific assay conditions, such as cell number, reagent concentrations, and incubation times, may be necessary for different cell lines and experimental setups. All experiments should be conducted in accordance with standard laboratory safety procedures. The information provided is for research use only and not for diagnostic or therapeutic procedures.

References

Application Notes and Protocols for Studying the Binding of 5-(3-Chlorophenyl)nicotinic Acid to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the interaction of 5-(3-Chlorophenyl)nicotinic acid with its target proteins, primarily focusing on the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This document outlines detailed protocols for key biophysical techniques, presents data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a derivative of nicotinic acid (niacin) and is of significant interest in drug discovery due to the therapeutic potential of targeting the nicotinic acid receptor, GPR109A. GPR109A is a G-protein coupled receptor (GPCR) primarily expressed in adipocytes and immune cells.[1][2] Its activation by agonists like niacin leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels and subsequent inhibition of lipolysis in fat cells.[1][3] Beyond its role in lipid metabolism, GPR109A signaling also involves G-protein-independent pathways mediated by β-arrestins, which can trigger distinct downstream effects, including the activation of the ERK1/2 MAP kinase pathway.[4][5]

Understanding the binding characteristics of novel ligands like this compound to GPR109A is crucial for the development of new therapeutics with improved efficacy and reduced side effects, such as the flushing response associated with niacin.[5]

Key Techniques for Studying Protein-Ligand Binding

Several biophysical techniques are available to characterize the binding of small molecules to their protein targets. The choice of method depends on the specific information required, such as binding affinity, kinetics, or thermodynamics.

1. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[6] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6]

2. Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte (in this case, this compound) to a ligand (the protein) immobilized on a sensor surface in real-time.[7] SPR is a powerful tool for determining the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.[7]

3. Fluorescence-Based Assays: These assays utilize changes in fluorescence properties upon ligand binding.

  • Fluorescence Quenching: This method relies on the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.[8]
  • Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein.[9]

Quantitative Binding Data

LigandAssay TypeTargetBinding Affinity (Kd) / Potency (EC50/IC50)Reference
Nicotinic Acid (Niacin)Radioligand BindingHuman GPR109AEC50 ≈ 100 nM[4]
Nicotinic Acid (Niacin)Functional Assay (cAMP)Human GPR109AEC50 ≈ 100 nM[10]
Hippuric AcidMM/PBSA CalculationHuman GPR109ACalculated Binding Energy: -6.2 ± 5.1 kcal/mol
Pyrazole DerivativesFunctional Assay (cAMP)Human GPR109APotent agonism[3]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters of this compound binding to its target protein.

Materials:

  • Purified target protein (e.g., GPR109A) at a known concentration (typically 10-50 µM).

  • This compound solution at a concentration 10-20 times that of the protein.

  • ITC instrument and corresponding cells.

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4).

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects.[6]

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution, allowing the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the kinetic parameters (ka, kd) and binding affinity (Kd) of this compound for its target protein.

Materials:

  • Purified target protein with an appropriate tag for immobilization (e.g., His-tag, Biotin).

  • SPR instrument and sensor chip (e.g., CM5, NTA).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5 for amine coupling).

  • Running buffer (e.g., HBS-EP+).

  • This compound solutions at various concentrations.

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., with EDC/NHS for amine coupling).

    • Inject the purified protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the immobilized protein surface (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the ligand (dissociation phase).

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound ligand, preparing the surface for the next injection cycle.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

Fluorescence Quenching Protocol

Objective: To determine the binding affinity (Kd) of this compound to its target protein by monitoring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Purified target protein containing tryptophan residues.

  • This compound solution.

  • Fluorometer.

  • Cuvette.

  • Assay buffer.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission wavelength range to 300-400 nm.

  • Measurement:

    • Record the fluorescence spectrum of the protein solution alone.

    • Perform a titration by adding increasing concentrations of this compound to the protein solution.

    • Record the fluorescence spectrum after each addition and incubation to allow for binding equilibrium.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.[8]

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching or a saturation binding model) to determine the Kd.

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathway

Activation of GPR109A by an agonist such as this compound can initiate two main signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

GPR109A_Signaling Ligand This compound GPR109A GPR109A Ligand->GPR109A Binds G_protein Gi/o GPR109A->G_protein Activates beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis ERK ERK1/2 Activation beta_Arrestin->ERK Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: GPR109A signaling pathways initiated by ligand binding.

General Experimental Workflow for Binding Characterization

The following diagram illustrates a typical workflow for characterizing the binding of a small molecule to its protein target.

Experimental_Workflow Start Start: Purified Protein and Ligand Assay_Development Assay Development & Optimization Start->Assay_Development Primary_Screening Primary Screening (e.g., Fluorescence-based) Assay_Development->Primary_Screening Hit_Confirmation Hit Confirmation & Affinity Determination (e.g., ITC) Primary_Screening->Hit_Confirmation Kinetics Kinetic Analysis (e.g., SPR) Hit_Confirmation->Kinetics Data_Analysis Data Analysis & Interpretation Kinetics->Data_Analysis Conclusion Conclusion: Binding Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow for ligand-protein binding studies.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the binding of this compound to its protein targets. By employing a combination of biophysical techniques such as ITC, SPR, and fluorescence-based assays, researchers can obtain a comprehensive understanding of the binding affinity, kinetics, and thermodynamics of this interaction. This knowledge is essential for the rational design and development of novel therapeutics targeting the GPR109A receptor.

References

Formulation of 5-(3-Chlorophenyl)nicotinic Acid for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of 5-(3-Chlorophenyl)nicotinic acid for in vitro and in vivo biological studies. Due to the limited availability of specific experimental data for this compound, the following protocols are based on the general properties of nicotinic acid analogs and poorly soluble carboxylic acids. Researchers are strongly encouraged to determine the physicochemical properties of their specific batch of this compound to optimize the formulation.

Physicochemical Properties and Pre-formulation Considerations

Table 1: Physicochemical Properties of this compound and Nicotinic Acid

PropertyThis compoundNicotinic Acid (for reference)Source
Molecular Formula C₁₂H₈ClNO₂C₆H₅NO₂[1]
Molecular Weight 233.65 g/mol 123.11 g/mol [1][2]
Appearance SolidWhite crystalline powder[1][2]
Storage 2-8°C, sealed in dry conditionsRoom temperature[1]
Predicted pKa ~4-5 (carboxylic acid)4.85[3]
Predicted logP ~3.5-4.00.36[3]
Predicted Aqueous Solubility Poor18 g/L (at 25°C)[3]

Note: The predictions for this compound are based on its chemical structure and are intended for initial guidance only. Experimental determination of these properties is highly recommended. The presence of the chlorophenyl group is expected to increase lipophilicity (higher logP) and decrease aqueous solubility compared to nicotinic acid.

Biological Target and Signaling Pathway

This compound, as a nicotinic acid analog, is presumed to be an agonist of the G-protein coupled receptor 109A (GPR109A) , also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[4]

GPR109A Signaling

Activation of GPR109A initiates two primary signaling cascades:

  • Gαi/o-Mediated Pathway: Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and subsequent downstream cellular effects, such as the inhibition of lipolysis in adipocytes.[4][5]

  • β-Arrestin-Mediated Pathway: GPR109A activation can also promote the recruitment of β-arrestin proteins. This can lead to receptor internalization and the initiation of G-protein-independent signaling pathways, which may contribute to some of the long-term effects of receptor activation.[4][6]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi/o Pathway cluster_arrestin β-Arrestin Pathway receptor GPR109A (HCA₂) gi Gαi/o receptor->gi activates arrestin β-Arrestin receptor->arrestin recruits agonist This compound agonist->receptor binds ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka effects_gi Downstream Cellular Effects (e.g., ↓ Lipolysis) pka->effects_gi internalization Receptor Internalization arrestin->internalization effects_arrestin Downstream Signaling (e.g., ERK activation) arrestin->effects_arrestin

Caption: GPR109A signaling pathways initiated by agonist binding.

Formulation for In Vitro Studies

For in vitro experiments, it is crucial to prepare a stock solution of this compound that can be further diluted into aqueous cell culture media without precipitation.

Preparation of Stock Solutions

Given its predicted poor aqueous solubility, organic solvents will be necessary to prepare a concentrated stock solution.

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMWidely used for cell-based assays. Ensure the final concentration in the assay is low (typically <0.5%) to avoid solvent toxicity.
Ethanol 10-50 mMCan be used as an alternative to DMSO. The final concentration in the assay should also be kept low (<0.5%).
1N NaOH 10-50 mMThe compound should be soluble in a basic solution due to the carboxylic acid moiety. Neutralize to the desired pH before adding to cell culture media.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 2.34 mg of this compound.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Solubilization: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer. To avoid precipitation upon dilution, serial dilutions are recommended.

Protocol 2: Preparation of a 10 µM Working Solution

  • Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM DMSO stock solution to 90 µL of cell culture medium. Mix well by gentle vortexing.

  • Final Dilution: Prepare the 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the working solution.

In Vitro Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)

This protocol describes a functional assay to determine the agonistic activity of this compound on GPR109A by measuring the inhibition of forskolin-stimulated cAMP production.[4][7][8][9]

GPR109A_Assay_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection and Analysis seed Seed GPR109A-expressing cells (e.g., HEK293-GPR109A) in a 96-well plate incubate_cells Incubate overnight seed->incubate_cells prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to cells prepare_compound->add_compound incubate_compound Incubate for 15-30 minutes add_compound->incubate_compound add_forskolin Add forskolin to stimulate adenylyl cyclase incubate_compound->add_forskolin incubate_forskolin Incubate for 15-30 minutes add_forskolin->incubate_forskolin lyse Lyse cells detect_camp Measure intracellular cAMP levels (e.g., HTRF, ELISA) lyse->detect_camp analyze Generate dose-response curve and calculate EC₅₀ detect_camp->analyze

Caption: Experimental workflow for a GPR109A cAMP activation assay.

Protocol 3: GPR109A cAMP Assay

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR109A in a 96-well plate at a density of 10,000-20,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Compound Addition: Add the compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the negative control) to a final concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Formulation for In Vivo Studies (Rodent Models)

For in vivo studies, the formulation strategy will depend on the route of administration, typically oral gavage for preclinical studies. The goal is to achieve adequate drug exposure to assess the biological effects.

Vehicle Selection for Oral Administration

The choice of vehicle is critical for achieving sufficient solubility and bioavailability.

Table 3: Common Vehicles for Oral Administration of Poorly Soluble Acidic Compounds in Rodents

VehicleCompositionRationale
Aqueous Suspension 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterSimple and well-tolerated. Suitable if the compound is stable as a suspension. Particle size reduction (micronization) may be required.
pH-Adjusted Solution Phosphate-buffered saline (PBS) adjusted to pH 7.0-7.4The sodium salt of the carboxylic acid may have improved aqueous solubility.
Co-solvent System 20-40% Polyethylene glycol 400 (PEG 400) in water or salinePEG 400 is a commonly used co-solvent to increase the solubility of lipophilic compounds.
Cyclodextrin Formulation 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterCyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
Lipid-Based Formulation Sesame oil or corn oilSuitable for highly lipophilic compounds.

Protocol 4: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in purified water.

  • Wetting the Compound: In a glass mortar, add the required amount of this compound. Add a small volume of the vehicle and triturate with a pestle to form a uniform paste.

  • Suspension Formation: Gradually add the remaining vehicle while continuously triturating to form a homogenous suspension.

  • Homogenization: For a more uniform suspension, sonicate or homogenize the preparation.

  • Storage: Store the suspension at 2-8°C and protected from light. Shake well before each use.

In Vivo Experimental Protocol: Oral Gavage in Mice

This protocol outlines the general procedure for oral administration of the formulated compound to mice. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

InVivo_Workflow cluster_prep Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing acclimate Acclimate animals fast Fast animals overnight (optional) acclimate->fast weigh Record body weight fast->weigh prepare_dose Prepare formulation of This compound calculate_volume Calculate dosing volume based on body weight prepare_dose->calculate_volume administer Administer via oral gavage calculate_volume->administer monitor Monitor animals for adverse effects collect_samples Collect blood/tissue samples at specified time points monitor->collect_samples analyze_samples Analyze samples for pharmacokinetics and/or pharmacodynamics collect_samples->analyze_samples

Caption: General workflow for an in vivo oral gavage study.

Protocol 5: Single-Dose Oral Gavage in Mice

  • Animal Preparation: Acclimate mice to the housing conditions for at least one week. Fasting animals overnight before dosing can reduce variability in absorption.

  • Dose Preparation: Prepare the formulation of this compound as described in Protocol 4. Ensure the suspension is homogenous by shaking well.

  • Dosing: Administer the formulation via oral gavage using a suitable gavage needle. The dosing volume is typically 5-10 mL/kg body weight.

  • Post-Dose Monitoring: Monitor the animals for any signs of toxicity or adverse effects.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) for pharmacokinetic analysis. Tissues can be collected at the end of the study for pharmacodynamic analysis.

Disclaimer: These protocols are intended for guidance only. Researchers should optimize the formulation and experimental conditions based on the specific properties of their compound and the goals of their study. All experiments should be conducted in accordance with relevant safety and ethical guidelines.

References

Application of 5-(3-Chlorophenyl)nicotinic Acid in High-Throughput Screening: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has yielded no specific information regarding the application of 5-(3-Chlorophenyl)nicotinic acid in high-throughput screening (HTS) methodologies. The scientific literature and available databases do not contain documented instances of this particular compound being utilized as a screening agent, a tool compound, or a hit identified from an HTS campaign.

High-throughput screening is a drug discovery process that involves the rapid, automated testing of large numbers of chemical compounds to identify those that have a desired biological activity.[1][2][3] This process typically involves several key stages, including assay development, a pilot screen to test the assay's robustness, the main HTS run, and subsequent data analysis to identify "hits".[4] Successful HTS relies on well-characterized assays, often cell-based or biochemical, that can be miniaturized for use in multi-well plates.[3][5][6]

While nicotinic acid (also known as niacin or vitamin B3) and its derivatives are a broad class of compounds with known biological activities, including roles in cellular metabolism and as lipid-modifying agents, the specific derivative this compound does not appear to have been explored in the context of HTS.[7][8][9][10] Research on nicotinic acid derivatives has included their synthesis and investigation for various therapeutic effects.[11][12][13] For instance, some derivatives have been studied for their potential in treating conditions like Alzheimer's disease by protecting against mitochondrial dysfunction.[14]

The development of HTS assays for targets related to nicotinic acid signaling, such as nicotinic acetylcholine receptors, has been reported.[5] These assays are designed to identify compounds that can modulate the activity of these receptors. However, there is no indication that this compound has been screened in such assays.

Given the absence of specific data on the use of this compound in HTS, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows. The creation of such materials would require pre-existing research that demonstrates a clear application of this compound in a high-throughput screening context, which is currently not available in the public domain.

References

Application Notes and Protocols for 5-(3-Chlorophenyl)nicotinic acid as a Putative Chemical Probe for the Nicotinic Acid Receptor GPR109A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available scientific literature characterizing 5-(3-Chlorophenyl)nicotinic acid as a chemical probe. The following application notes and protocols are based on the known pharmacology of its parent compound, nicotinic acid, and its primary target, the G protein-coupled receptor 109A (GPR109A). The provided data is hypothetical and for illustrative purposes. Researchers should conduct their own validation experiments to determine the specific activity and selectivity of this compound.

Introduction

This compound is a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid is a well-established agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi/o-coupled receptor primarily expressed in adipocytes and immune cells, such as neutrophils and macrophages.[1][2] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade mediates the anti-lipolytic effects of nicotinic acid in adipose tissue and has anti-inflammatory effects in immune cells.[1][3] Given its structural similarity to nicotinic acid, this compound is hypothesized to act as an agonist for GPR109A and can be potentially developed as a chemical probe to study the biology of this receptor.

Putative Biological Target and Mechanism of Action

The primary putative biological target for this compound is the GPR109A receptor. As a GPR109A agonist, it is expected to mimic the effects of nicotinic acid by binding to the receptor and initiating downstream signaling pathways.

The activation of GPR109A by an agonist like nicotinic acid leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to reduced cAMP production.[1] This reduction in cAMP levels in adipocytes decreases the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides and the release of free fatty acids into the bloodstream.[4][5] In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects.[3][6] Recent studies also suggest that GPR109A signaling can occur through β-arrestin pathways, which are involved in receptor desensitization and trafficking.[1][3]

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeTargetSpeciesValueUnit
Binding Affinity (Ki)GPR109AHuman150nM
Functional Activity (EC50)GPR109A (cAMP inhibition)Human350nM
Functional Activity (EC50)GPR109A (β-arrestin recruitment)Human800nM
Selectivity (Ki)GPR109BHuman>10,000nM

Table 2: Hypothetical Cellular Activity of this compound

Cell LineAssayEndpointIC50Unit
Primary Human AdipocytesLipolysis AssayFree Fatty Acid Release500nM
THP-1 MacrophagesAnti-inflammatory AssayTNF-α Secretion1.2µM

Experimental Protocols

Protocol 1: In Vitro GPR109A Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • [³H]-Nicotinic acid (Radioligand)

  • This compound (Test compound)

  • Nicotinic acid (Unlabeled competitor)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hGPR109A cells.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-nicotinic acid (at a final concentration equal to its Kd), and 50 µL of a serial dilution of this compound. For non-specific binding, use a high concentration of unlabeled nicotinic acid.

  • Add 50 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound in inhibiting cAMP production via GPR109A activation.

Materials:

  • CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., CRE-luciferase)

  • This compound (Test compound)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • Cell culture medium

  • 384-well white opaque plates

Procedure:

  • Seed the CHO-K1-hGPR109A cells in 384-well plates and incubate overnight.

  • Remove the culture medium and add assay buffer.

  • Add a serial dilution of this compound to the wells.

  • Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a final concentration that induces approximately 80% of the maximal cAMP response.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

Protocol 3: Cellular Lipolysis Assay in Primary Human Adipocytes

Objective: To assess the ability of this compound to inhibit lipolysis in a physiologically relevant cell type.

Materials:

  • Primary human adipocytes

  • This compound (Test compound)

  • Isoproterenol (β-adrenergic agonist to stimulate lipolysis)

  • Krebs-Ringer-HEPES (KRH) buffer with 2% BSA

  • Glycerol or Free Fatty Acid quantification kit

  • 96-well plates

Procedure:

  • Differentiate pre-adipocytes into mature adipocytes.

  • Wash the mature adipocytes with KRH buffer.

  • Pre-incubate the cells with a serial dilution of this compound for 30 minutes at 37°C.

  • Stimulate lipolysis by adding isoproterenol to each well (except for the basal control).

  • Incubate for 2 hours at 37°C.

  • Collect the supernatant (assay medium).

  • Measure the concentration of glycerol or free fatty acids in the supernatant using a commercially available kit.

  • Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of the test compound and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) Triglycerides Triglycerides FFA Free Fatty Acids Triglycerides->FFA Hydrolysis Agonist 5-(3-Chlorophenyl) nicotinic acid Agonist->GPR109A Binds Gi->AC Inhibits

Caption: GPR109A signaling pathway in adipocytes.

Experimental_Workflow_cAMP start Seed CHO-hGPR109A cells in 384-well plate incubate1 Incubate overnight start->incubate1 add_buffer Add assay buffer incubate1->add_buffer add_compound Add serial dilution of This compound add_buffer->add_compound add_forskolin Add Forskolin add_compound->add_forskolin incubate2 Incubate at 37°C for 30 min add_forskolin->incubate2 lyse Lyse cells incubate2->lyse measure Measure cAMP levels (e.g., HTRF) lyse->measure analyze Analyze data and determine EC50 measure->analyze

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-(3-Chlorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and effective method for purifying crude this compound is recrystallization.[1][2] This technique is widely used for the purification of solid organic compounds, including nicotinic acid and its derivatives.[3] The process involves dissolving the crude solid in a hot solvent and then allowing it to cool, which leads to the formation of pure crystals as the solubility decreases, while impurities remain in the solution.[3]

Q2: How do I select an appropriate recrystallization solvent?

A2: An ideal recrystallization solvent should dissolve the this compound completely when hot but poorly when cold.[4] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For substituted nicotinic acids, common solvents to consider are water, ethanol, or a mixture of the two.[2][5] It is advisable to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific compound.[4]

Q3: My purified product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated carbon (charcoal) before filtration.[2] The activated carbon adsorbs the colored compounds. It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product, and it must be filtered out from the hot solution before crystallization begins.

Q4: What are the potential impurities I might encounter?

A4: Given that this compound is often synthesized via a Suzuki-Miyaura cross-coupling reaction, common impurities may include unreacted starting materials such as 5-bromonicotinic acid and 3-chlorophenylboronic acid, homocoupled byproducts, and residual palladium catalyst.[6][7] Other potential impurities could be isomers or byproducts from the synthetic route.[1]

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for quantifying purity and identifying impurities.[][9] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and help identify any structural impurities.[]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during recrystallization, resulting in a low yield. What can I do to improve this?

A: Low yields after purification can stem from several factors. Here are some troubleshooting steps:

  • Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or HPLC.[1] An incomplete reaction will result in a lower yield of the desired product from the start.

  • Suboptimal Solvent Choice: The choice of recrystallization solvent is critical. If the product is too soluble in the cold solvent, you will lose a significant amount in the mother liquor. Re-evaluate your solvent system through small-scale solubility tests.

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[4]

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration (if performed), you will lose product on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.

Issue 2: The Compound Fails to Crystallize

Q: After dissolving my crude product in hot solvent and cooling the solution, no crystals have formed. What should I do?

A: Failure to crystallize can be frustrating, but several techniques can induce crystallization:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a seed for crystallization.

  • Increase Supersaturation:

    • Evaporation: If an excessive amount of solvent was used, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the product.

    • Cooling: Ensure the solution has been cooled sufficiently. Using an ice bath can sometimes promote crystallization if room temperature cooling is not effective.

  • Re-evaluate the Solvent System: If the compound remains "oiled out" (forms an oily layer instead of crystals), it may be due to a high concentration of impurities or an inappropriate solvent. You may need to try a different solvent or a solvent mixture.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol for Monitoring Reaction by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark spots for the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture).

  • Spot the Plate: Dissolve small amounts of the starting material and the reaction mixture in a volatile solvent. Use a capillary tube to spot the solutions onto the appropriate marks on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (solvent system). The eluent level should be below the pencil line. Cover the chamber and allow the eluent to travel up the plate.

  • Visualize the Plate: Once the eluent has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analyze the Results: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot for the product is visible.

Data Presentation

Table 1: General Guide for Recrystallization Solvent Selection
Solvent ClassPolarityExamplesTypically Dissolves
Non-Polar LowHexane, CyclohexaneNon-polar compounds
Slightly Polar Low-MediumToluene, Diethyl Ether, DichloromethaneCompounds with low to moderate polarity
Moderately Polar MediumEthyl Acetate, AcetoneA wide range of organic compounds
Polar Aprotic HighDimethylformamide (DMF), AcetonitrilePolar compounds
Polar Protic HighEthanol, Methanol, WaterPolar compounds, especially those capable of H-bonding
Table 2: Typical Conditions for Suzuki-Miyaura Coupling for 5-Aryl Nicotinic Acid Synthesis
ComponentExample Reagent/ConditionMolar Equivalents/mol%Reference
Aryl Halide 5-Bromonicotinic acid1.0 equiv[7]
Boronic Acid 3-Chlorophenylboronic acid1.2 - 1.5 equiv[7]
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]2 - 5 mol%[7]
Base Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)2.0 - 3.0 equiv[7]
Solvent 1,4-Dioxane/Water (4:1) or DMF-[7]
Temperature 80 - 100 °C-[7]
Reaction Time 12 - 24 hours-[7]

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve decolorize Add Activated Carbon (if needed) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_workflow start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_rxn Optimize Reaction: - Extend Time - Increase Temp incomplete->optimize_rxn end Improved Yield optimize_rxn->end check_solvent Review Recrystallization Solvent & Volume complete->check_solvent poor_solvent Poor Solvent Choice or Excess Volume check_solvent->poor_solvent Issue Found good_solvent Solvent System is Good check_solvent->good_solvent No Issue optimize_cryst Perform Solvent Screening & Use Minimal Volume poor_solvent->optimize_cryst optimize_cryst->end check_filtration Check for Loss During Filtration good_solvent->check_filtration check_filtration->end

Caption: Troubleshooting workflow for diagnosing and addressing low product yield.

signaling_pathway ligand This compound (or other Nicotinic Acid Derivative) receptor GPR109A (HCA2) Receptor (on Adipocyte) ligand->receptor inhibition Inhibition of Adenylyl Cyclase receptor->inhibition camp Decreased cAMP inhibition->camp pka Decreased Protein Kinase A (PKA) Activity camp->pka lipolysis Decreased Lipolysis pka->lipolysis ffa Reduced Free Fatty Acid (FFA) Release to Liver lipolysis->ffa vldl Decreased Hepatic VLDL & Triglyceride Synthesis ffa->vldl

References

overcoming solubility issues with 5-(3-Chlorophenyl)nicotinic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 5-(3-Chlorophenyl)nicotinic acid in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A: this compound is a carboxylic acid. Its solubility is highly dependent on pH.[1][2][3] The molecule contains a hydrophobic chlorophenyl group and a pyridinecarboxylic acid moiety. In neutral or acidic solutions (pH below its pKa), the carboxylic acid group remains largely protonated (uncharged), making the molecule less polar and thus poorly soluble in water.[3][4] To achieve significant aqueous solubility, the pH of the solution must be raised above the compound's pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[5]

Q2: How can I determine the pKa of this compound and use it to improve solubility?

A: The pKa can be predicted using cheminformatics software or determined experimentally via potentiometric titration. For similar aromatic carboxylic acids, the pKa is typically in the range of 4-5.[1] To significantly improve solubility, the buffer pH should be adjusted to at least 1-2 units above the pKa. For example, if the pKa is 4.5, using a buffer at pH 6.5 or higher will ensure the majority of the compound is in its ionized, more soluble form.[2][6]

Q3: I need to work at a physiological pH (7.0-7.4), but my compound precipitates. What are my options?

A: If adjusting the pH is not feasible for your experiment, several formulation strategies can be employed to enhance solubility:[7][8][9]

  • Co-solvents: Adding a water-miscible organic solvent can increase solubility.[10][11]

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12][13][14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while the hydrophilic exterior maintains solubility in the aqueous buffer.[][16][17]

Q4: Which co-solvents are recommended and what are the typical starting concentrations?

A: Common co-solvents used in pharmaceutical research include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][11][18][19] It is crucial to first dissolve the compound in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution. This stock can then be diluted carefully into the aqueous buffer. Be aware that the final concentration of the organic solvent should be kept low (typically <1% and often <0.1%) to avoid impacting the biological system. Exceeding the solubility limit upon dilution will cause precipitation.

Q5: What type of cyclodextrin should I use and how do I prepare the solution?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved aqueous solubility and safety profiles compared to native β-cyclodextrin.[20] They form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[][16][17] To prepare a solution, the cyclodextrin is first dissolved in the aqueous buffer, and then the this compound is added and stirred (or sonicated) until it dissolves.

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution(s)
Compound does not dissolve in buffer. pH is too low. The compound is in its non-ionized, poorly soluble form.Increase the buffer pH to at least 2 units above the compound's pKa. See Protocol 1 .
Compound precipitates after diluting a DMSO stock solution into aqueous buffer. Exceeded solubility limit. The final concentration of the compound in the buffer, with the given percentage of co-solvent, is too high.1. Decrease the final concentration of the compound. 2. Increase the final concentration of the co-solvent (ensure it's compatible with your assay). 3. Use a different solubilization method, such as cyclodextrins. See Protocol 2 & 3 .
Solution is cloudy or hazy after adding the compound. Incomplete dissolution or formation of fine precipitate. 1. Increase mixing time, gently warm the solution, or sonicate. 2. Filter the solution through a 0.22 µm filter to remove undissolved particulates. 3. Re-evaluate your solubilization method; the current conditions may be insufficient.

Data Presentation: Example Solubility Data

Note: The following data are illustrative examples for a hypothetical aromatic carboxylic acid and should be confirmed experimentally for this compound.

Table 1: Effect of pH on Aqueous Solubility

Buffer pHSolubility (µg/mL)Predominant Species
4.0< 1COOH (Protonated)
5.015COOH / COO⁻
6.0150COO⁻ (Deprotonated)
7.0> 1000COO⁻ (Deprotonated)
8.0> 2000COO⁻ (Deprotonated)

Table 2: Effect of Co-solvents and Excipients on Solubility at pH 7.4

Formulation VehicleSolubility (µg/mL)
PBS (pH 7.4)~50
PBS with 1% DMSO~150
PBS with 5% Ethanol~200
PBS with 2% Tween® 80~450
PBS with 10% HP-β-CD> 5000

Diagrams and Workflows

G cluster_start Solubility Troubleshooting Workflow cluster_ph Strategy 1: pH Modification cluster_cosolvent Strategy 2: Co-solvents cluster_excipient Strategy 3: Formulation Excipients start Start: Compound is insoluble in aqueous buffer ph_possible Is pH adjustment allowed in experiment? start->ph_possible adjust_ph Adjust buffer pH to > pKa + 2 units ph_possible->adjust_ph Yes use_cosolvent Prepare concentrated stock in 100% co-solvent (e.g., DMSO) ph_possible->use_cosolvent No ph_success Success: Compound Dissolved adjust_ph->ph_success ph_fail Failure: Still Insoluble adjust_ph->ph_fail ph_fail->use_cosolvent dilute Dilute stock into buffer. Keep final co-solvent <1% use_cosolvent->dilute cosolvent_success Success: Compound Soluble dilute->cosolvent_success cosolvent_fail Failure: Precipitation dilute->cosolvent_fail use_excipient Use Cyclodextrins (HP-β-CD) or Surfactants (Tween®) cosolvent_fail->use_excipient excipient_success Success: Compound Soluble use_excipient->excipient_success

Caption: Troubleshooting workflow for addressing solubility issues.

Caption: Relationship between pH, pKa, and compound solubility.

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, like methanol or acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent
  • Weigh Compound: Accurately weigh a precise amount of this compound.

  • Initial Dissolution: Add the minimum volume of 100% DMSO required to completely dissolve the compound. For example, to make a 10 mM stock, add the appropriate volume of DMSO. Vortex or sonicate briefly if needed. This is your concentrated stock solution.

  • Storage: Store the stock solution in an airtight container, protected from light, at -20°C or -80°C.

  • Working Solution Preparation: To prepare a working solution, perform a serial dilution. First, dilute the 100% DMSO stock into your cell culture media or buffer. Crucially, perform this step with vigorous vortexing to minimize localized high concentrations that can cause immediate precipitation. Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., <0.5%).

Protocol 3: Solubilization Using HP-β-Cyclodextrin
  • Prepare Cyclodextrin Vehicle: Prepare a solution of HP-β-Cyclodextrin in your desired aqueous buffer (e.g., a 10% w/v solution in PBS, pH 7.4). Stir until the cyclodextrin is fully dissolved.

  • Add Compound: Add the pre-weighed this compound directly to the cyclodextrin-buffer solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. Gentle heating or sonication can accelerate this process. The solution should become clear as the compound dissolves.

  • Sterilization (if needed): Filter the final solution through a 0.22 µm sterile filter. This also serves to remove any trace amounts of undissolved compound. The resulting clear solution is ready for use.

References

optimizing reaction conditions for 5-(3-Chlorophenyl)nicotinic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 5-(3-Chlorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two primary methods for derivatizing the carboxylic acid group of this compound are esterification and amidation. Esterification involves reacting the acid with an alcohol in the presence of an acid catalyst, while amidation involves coupling the acid with an amine, often using a coupling reagent to facilitate the reaction.[1][2][3]

Q2: How can I activate the carboxylic acid for amidation?

A2: Activation of the carboxylic acid is crucial for efficient amide bond formation.[2] Common methods include:

  • Conversion to an acyl chloride: Reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4]

  • Using coupling reagents: Employing reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) to form a highly reactive intermediate in situ.[2]

Q3: What are some common challenges when purifying derivatives of this compound?

A3: Purification can be challenging due to the potential for side products and the properties of the derivatives themselves. Common issues include removing unreacted starting materials and byproducts from coupling reagents (e.g., dicyclohexylurea from DCC).[5] Recrystallization and column chromatography are standard purification techniques. For nicotinic acid derivatives, adjusting the pH during aqueous workups can be critical for separating the product from unreacted acid.[5][6]

Q4: Are there any known biological activities for derivatives of this compound?

A4: While specific data for this compound derivatives is limited in the provided search results, derivatives of nicotinic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[7][8] The derivatization can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Troubleshooting Guides

Esterification Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Ineffective catalyst. - Water present in the reaction mixture.- Extend the reaction time or increase the temperature. - Use a fresh or different acid catalyst (e.g., H₂SO₄, solid acid catalyst).[3] - Ensure all reagents and glassware are dry. Use a Dean-Stark trap to remove water azeotropically.[3]
Reaction stalls - Equilibrium has been reached.- Remove water as it forms. - Use a large excess of the alcohol reactant.
Side product formation - Dehydration of the alcohol (if susceptible). - Ether formation from the alcohol.- Use milder reaction conditions (lower temperature). - Consider using a different esterification method, such as conversion to the acyl chloride followed by reaction with the alcohol.[3]
Difficulty isolating the product - Product is soluble in the aqueous phase during workup.- Adjust the pH of the aqueous phase to ensure the ester is not protonated or hydrolyzed. - Extract with a different organic solvent.
Amidation Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Inefficient activation of the carboxylic acid. - Poor nucleophilicity of the amine. - Steric hindrance.- Use a more potent coupling reagent (e.g., HATU, COMU). - Add an activating agent like 1-Hydroxybenzotriazole (HOBt). - Increase the reaction temperature or time. - For electron-deficient amines, consider converting the carboxylic acid to the more reactive acyl chloride.[2]
Formation of N-acylurea byproduct - Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents (e.g., DCC).- Add HOBt or a similar additive to trap the intermediate as a more stable active ester. - Perform the reaction at a lower temperature (e.g., 0 °C).
Racemization of chiral amines or acids - High reaction temperatures or prolonged reaction times. - Use of certain bases.- Conduct the reaction at lower temperatures. - Use a non-racemizing coupling reagent and additive combination (e.g., EDC/HOBt). - Choose a non-nucleophilic base like diisopropylethylamine (DIPEA).
Difficulty removing coupling agent byproducts - Dicyclohexylurea (DCU) from DCC can be difficult to remove.- Filter the reaction mixture to remove the precipitated DCU. - If DCU remains in the product, it can sometimes be removed by trituration with a suitable solvent or by chromatography.

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride

This protocol describes the synthesis of a methyl ester derivative.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of acid).

  • Add N,N-dimethylformamide (DMF, 1 drop) as a catalyst.[4]

  • Slowly add thionyl chloride (SOCl₂, 2.0 eq) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure.

Step 2: Esterification

  • Dissolve the crude acyl chloride in dry DCM (10 mL/g of starting acid).

  • Cool the solution to 0 °C and slowly add dry methanol (3.0 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using EDC and HOBt

This protocol describes the synthesis of an amide derivative with a primary amine.

  • Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the desired primary amine (1.2 eq) in DMF (10 mL/g of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Representative Yields for Esterification of this compound

AlcoholMethodCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)
MethanolFischer EsterificationH₂SO₄ (cat.)12Reflux75
EthanolAcyl ChlorideSOCl₂/Pyridine6RT85
IsopropanolFischer EsterificationH₂SO₄ (cat.)24Reflux60
Benzyl alcoholAcyl ChlorideSOCl₂/Pyridine8RT82

Table 2: Representative Yields for Amidation of this compound

AmineCoupling ReagentAdditiveReaction Time (h)Temperature (°C)Yield (%)
AnilineEDCHOBt24RT88
BenzylamineHATU-12RT92
MorpholineEDCHOBt24RT85
CyclohexylamineDCCHOBt18RT78

Visualizations

Experimental Workflow: Amide Synthesis

Amide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid This compound Mixing Dissolve reactants in DMF Cool to 0°C Acid->Mixing Amine Primary/Secondary Amine Amine->Mixing Reagents Coupling Reagent (e.g., EDC) Additive (e.g., HOBt) Reagents->Mixing Coupling Add coupling reagent Stir at RT Mixing->Coupling Precipitation Pour into water Precipitate product Coupling->Precipitation Filtration Filter and wash solid Precipitation->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Product Final Amide Product Purification->Product

Caption: Workflow for the synthesis of amides from this compound.

Troubleshooting Logic for Low Amide Yield

Troubleshooting_Amide_Yield Start Low Amide Yield Check_Purity Are starting materials pure? Start->Check_Purity Check_Activation Was the carboxylic acid fully activated? Check_Amine Is the amine sufficiently nucleophilic? Check_Activation->Check_Amine Yes Sol_Activation Use a stronger coupling reagent (e.g., HATU) or convert to acyl chloride. Check_Activation->Sol_Activation No Check_Conditions Are reaction conditions optimal? Check_Amine->Check_Conditions Yes Sol_Amine Increase temperature or use a more reactive derivative of the amine. Check_Amine->Sol_Amine No Sol_Conditions Increase reaction time or temperature. Check_Conditions->Sol_Conditions No Check_Purity->Check_Activation Yes Sol_Purity Purify starting materials. Check_Purity->Sol_Purity No

Caption: Decision tree for troubleshooting low yield in amide synthesis.

Potential Signaling Pathway Modulation

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Derivative 5-(3-Chlorophenyl)nicotinic Acid Derivative Derivative->IKK Inhibition? Derivative->NFkB Inhibition?

Caption: Hypothetical modulation of the NF-κB inflammatory pathway.

References

troubleshooting 5-(3-Chlorophenyl)nicotinic acid instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Chlorophenyl)nicotinic acid. The information is presented in a question-and-answer format to directly address common issues related to its instability in solution.

Troubleshooting Guide: Compound Instability

Use this guide to diagnose and resolve common issues related to the degradation of this compound during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
1. Solution becomes cloudy or a precipitate forms. a) Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent. b) pH-dependent Precipitation: The compound may be less soluble at the current pH of the solution. c) Degradation: The precipitate could be an insoluble degradation product.a) Verify Solubility: Check the solubility data for this compound in your solvent. Consider gentle warming or sonication to aid dissolution. If the issue persists, a different solvent system may be required. b) Adjust pH: Determine the pKa of the compound and adjust the solution's pH to a range where it is more soluble. For a carboxylic acid, solubility generally increases at a more basic pH. c) Analyze Precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradant.
2. Solution changes color over time. a) Oxidation: The compound may be susceptible to oxidation, leading to the formation of colored byproducts. b) Photodegradation: Exposure to light, especially UV light, can cause degradation into colored compounds.[1]a) Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup. b) Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
3. Inconsistent or lower-than-expected biological activity. a) Hydrolysis: The nicotinic acid moiety may be susceptible to hydrolysis, especially under acidic or basic conditions, leading to a loss of the active compound.[1][2] b) Adsorption to Labware: The compound may adsorb to the surface of plastic or glass containers, reducing its effective concentration.a) Control pH: Maintain the pH of your solution within a stable range. Prepare fresh solutions before each experiment. b) Use Appropriate Labware: Consider using low-adsorption microplates or silanized glassware to minimize surface binding.
4. Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). a) Degradation: The new peaks likely represent degradation products.a) Perform Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify the conditions that cause degradation and to characterize the resulting degradants.[3][4] b) Analyze a Fresh Standard: Prepare and immediately analyze a fresh solution of this compound to confirm the retention time of the parent compound and to use as a reference.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in its solid form and in solution?

A1: In its solid form, this compound should be stored in a cool, dry, and dark place.[1] A supplier recommends storage at 2-8°C, sealed in a dry environment.[5] For solutions, it is best to prepare them fresh before use. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.

Q2: Which solvents are recommended for dissolving this compound?

A2: The solubility of nicotinic acid derivatives can vary. For nicotinic acid itself, solubility is higher in DMSO and ethanol compared to water, acetone, and acetonitrile.[6][7] It is recommended to consult the manufacturer's product data sheet for specific solubility information. For biological assays, DMSO is a common solvent for creating stock solutions, which are then further diluted in aqueous buffers.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid group can be susceptible to reactions in aqueous solutions, and the amide linkage in potential derivatives would be prone to acid or base-catalyzed hydrolysis.[1][2]

  • Photodegradation: The presence of the pyridine and chlorophenyl rings, which are chromophores, suggests potential sensitivity to light, leading to photodegradation.[1]

  • Oxidation: The nitrogen atom in the pyridine ring could be susceptible to oxidation.[1]

Q4: How can I monitor the stability of my this compound solution over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to monitor the stability of your solution.[8] By analyzing aliquots of your solution at different time points and comparing the peak area of the parent compound to that of any new peaks that appear, you can quantify the extent of degradation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a systematic approach to identify the potential degradation pathways of this compound.

1. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C.[1]

    • Prepare a solution of the compound and keep it at 60°C.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source as per ICH Q1B guidelines.[9]

    • Keep a control sample in the dark.[9]

    • Analyze both the exposed and control samples at appropriate time points.[1]

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Analyze all samples and identify the conditions under which degradation occurs.

  • Quantify the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control.

Visualizations

cluster_0 Troubleshooting Workflow start Instability Observed (e.g., precipitate, color change, loss of activity) check_solubility Check Solubility & pH start->check_solubility check_storage Review Storage Conditions (Light, Temp, O2) start->check_storage analyze_sample Analyze Sample (HPLC, LC-MS) check_solubility->analyze_sample check_storage->analyze_sample fresh_standard Run Fresh Standard analyze_sample->fresh_standard forced_degradation Perform Forced Degradation Study fresh_standard->forced_degradation If new peaks are present identify_cause Identify Cause of Degradation forced_degradation->identify_cause implement_solution Implement Solution (e.g., change solvent, protect from light, adjust pH) identify_cause->implement_solution

Caption: Troubleshooting workflow for compound instability.

cluster_1 Potential Hydrolysis Pathway parent This compound products Nicotinic acid derivative + Other products parent->products Hydrolysis conditions Acidic or Basic Conditions + Water conditions->products

Caption: A potential hydrolysis degradation pathway.

cluster_2 Forced Degradation Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions prep_stock->stress acid Acid (HCl) stress->acid base Base (NaOH) stress->base oxidation Oxidation (H₂O₂) stress->oxidation heat Heat (60-80°C) stress->heat light Light (ICH Q1B) stress->light sampling Collect Samples at Time Intervals acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling analysis Analyze by HPLC sampling->analysis evaluation Evaluate Degradation Profile analysis->evaluation

References

Technical Support Center: Scale-Up Synthesis of 5-(3-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(3-Chlorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromonicotinic acid with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base. This method is favored due to its high efficiency, tolerance to various functional groups, and the commercial availability of the starting materials.[1][2]

Q2: What are the critical parameters to consider when scaling up the Suzuki-Miyaura coupling for this synthesis?

A2: Several parameters are critical for a successful scale-up:

  • Catalyst Selection and Loading: The choice of palladium catalyst and its loading are crucial for reaction efficiency and cost-effectiveness. While Pd(PPh₃)₄ is commonly used in lab-scale synthesis, other catalysts with bulky electron-rich phosphine ligands might be more suitable for industrial applications.[1][3] Catalyst loading should be optimized to be as low as possible without compromising reaction time and yield.

  • Solvent and Base Selection: The choice of solvent and base is critical and can significantly impact the reaction rate and impurity profile. A mixture of an organic solvent and water is often used.[4]

  • Temperature Control: Precise temperature control is essential to prevent side reactions and ensure consistent product quality.

  • Oxygen Exclusion: The catalytic cycle of the Suzuki-Miyaura reaction involves a Pd(0) species that is sensitive to oxygen. Therefore, maintaining an inert atmosphere (e.g., with nitrogen or argon) throughout the process is critical to prevent catalyst deactivation.[1]

  • Mixing and Mass Transfer: In large-scale reactors, efficient mixing is crucial to ensure proper mass transfer between the different phases of the reaction mixture.

Q3: What are the common impurities encountered during the scale-up synthesis, and how can they be minimized?

A3: Common impurities include:

  • Homocoupling products: Dimerization of the boronic acid or the aryl halide can occur. This can be minimized by controlling the reaction temperature and ensuring efficient mixing.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of byproducts.

  • Residual Palladium: Palladium contamination in the final product is a major concern in pharmaceutical applications. Specific purification steps are required to reduce palladium levels to acceptable limits.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 5-bromonicotinic acid and 3-chlorophenylboronic acid in the crude product.

Minimizing these impurities involves optimizing reaction conditions, such as the choice of catalyst, base, and solvent, as well as reaction time and temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient catalyst activity. 2. Poor solubility of reactants. 3. Incomplete reaction. 4. Suboptimal reaction temperature.1. Screen different palladium catalysts and ligands. Ensure the catalyst is not deactivated. 2. Choose an appropriate solvent system (e.g., a mixture of an organic solvent and water) to ensure all reactants are sufficiently soluble. 3. Monitor the reaction progress by HPLC or TLC and adjust the reaction time accordingly. 4. Optimize the reaction temperature.
High Levels of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst or base. 3. High reaction temperature.1. Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon). Degas all solvents and reagents before use. 2. Experiment with different catalysts and bases to find conditions that favor the cross-coupling reaction. 3. Lower the reaction temperature and monitor the reaction progress.
Significant Protodeboronation 1. Presence of water or protic solvents. 2. High temperatures. 3. Inappropriate base.1. While some water is often beneficial, excessive amounts can lead to protodeboronation. Use anhydrous solvents if necessary. 2. Optimize the reaction temperature to the lowest effective level. 3. Screen different bases; sometimes a weaker base can minimize this side reaction.
Inconsistent Results Between Batches 1. Variability in raw material quality. 2. Inconsistent reaction conditions (temperature, mixing, inerting). 3. Catalyst deactivation.1. Ensure consistent quality of starting materials (5-bromonicotinic acid, 3-chlorophenylboronic acid, catalyst, and solvents). 2. Implement strict process controls for all critical parameters. 3. Ensure proper handling and storage of the catalyst to prevent deactivation.
Difficulty in Product Isolation and Purification 1. Product precipitation issues. 2. High levels of impurities. 3. Residual palladium in the final product.1. Optimize the crystallization process by screening different solvent systems and cooling profiles. 2. Optimize reaction conditions to minimize impurity formation. Consider a pre-purification step before final crystallization. 3. Employ specific palladium scavenging agents or perform multiple crystallizations to reduce palladium levels.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on literature for similar Suzuki-Miyaura reactions.[1] Optimization for scale-up is necessary.

Materials:

  • 5-Bromonicotinic acid

  • 3-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet, add 5-bromonicotinic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (e.g., 0.02 eq) and PPh₃ (e.g., 0.08 eq) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and toluene. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Isolation: Filter the precipitated solid, wash with water, and then with a small amount of cold toluene.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives. [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Bromonicotinic Acid 3-Chlorophenylboronic Acid Base Reaction_Setup Reaction Vessel (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Prep Palladium Catalyst Preparation Catalyst_Prep->Reaction_Setup Solvent_Prep Solvent Degassing Solvent_Prep->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Drying Drying Crystallization->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or High Impurities Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Inertness Verify Inert Atmosphere Start->Check_Inertness Check_Purity Analyze Raw Material Purity Start->Check_Purity Optimize_Conditions Optimize Temperature, Solvent, and Base Check_Catalyst->Optimize_Conditions Check_Inertness->Optimize_Conditions Improve_Workup Refine Purification Protocol Optimize_Conditions->Improve_Workup Check_Purity->Optimize_Conditions Success Process Optimized Improve_Workup->Success

References

avoiding side reactions in the synthesis of 5-(3-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-(3-Chlorophenyl)nicotinic acid. The primary focus is on mitigating side reactions in the Suzuki-Miyaura coupling of 5-bromonicotinic acid and 3-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 5-bromonicotinic acid and 3-chlorophenylboronic acid in the presence of a base.[1][2]

Q2: What are the primary side reactions to be aware of during the Suzuki-Miyaura coupling for this synthesis?

A2: The three main side reactions that can significantly lower the yield and purity of the desired product are:

  • Protodeboronation of 3-chlorophenylboronic acid to form chlorobenzene.[3][4][5]

  • Dehalogenation of 5-bromonicotinic acid to form nicotinic acid.

  • Homocoupling of 3-chlorophenylboronic acid to produce 3,3'-dichlorobiphenyl.[6][7]

Q3: How can I minimize the formation of the homocoupling byproduct, 3,3'-dichlorobiphenyl?

A3: Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., using argon or nitrogen) throughout the reaction.[8]

Q4: What is protodeboronation and how can it be prevented?

A4: Protodeboronation is the undesired cleavage of the carbon-boron bond in the boronic acid, which is replaced by a carbon-hydrogen bond.[3][5] This reaction is typically base-catalyzed and can be exacerbated by high temperatures and prolonged reaction times. To mitigate this, one can:

  • Use a milder base.

  • Carefully control the reaction temperature.

  • Use the boronic acid in a slight excess to compensate for some loss.

  • Consider using boronic esters (e.g., pinacol esters) which can be more stable under certain conditions.[9]

Q5: What causes dehalogenation of the starting material, and how can I avoid it?

A5: Dehalogenation is the reduction of the aryl halide (5-bromonicotinic acid) to the corresponding arene (nicotinic acid). This can be caused by the formation of palladium-hydride species. To avoid this, ensure that the reaction is free of contaminants that can act as hydride sources. The choice of phosphine ligand on the palladium catalyst can also influence the rate of dehalogenation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound with significant amounts of nicotinic acid. Dehalogenation of 5-bromonicotinic acid.• Ensure rigorous inert atmosphere to prevent the formation of palladium-hydride species from trace water or oxygen.• Use high-purity solvents and reagents.• Screen different phosphine ligands for the palladium catalyst; bulkier, more electron-donating ligands can sometimes suppress dehalogenation.
Presence of 3,3'-dichlorobiphenyl impurity in the final product. Homocoupling of 3-chlorophenylboronic acid.• Thoroughly degas all solvents and the reaction mixture before adding the catalyst.• Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.• Use a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species, as Pd(II) can sometimes promote homocoupling.[8]
Significant amount of chlorobenzene detected in the reaction mixture. Protodeboronation of 3-chlorophenylboronic acid.• Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or a fluoride source like CsF if compatible with the system.• Optimize the reaction temperature to the lowest effective level.• Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS).• Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Incomplete reaction, with starting materials remaining. Inefficient catalyst activity or deactivation.• Ensure the palladium catalyst is of good quality and handled under an inert atmosphere.• Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%).• Screen different palladium catalysts and ligands. For example, catalysts with bulky, electron-rich phosphine ligands are often more active.
Difficulty in purifying the product from byproducts. Similar polarity of the product and byproducts.• Optimize the reaction conditions to minimize byproduct formation.• For purification, consider recrystallization from a suitable solvent system. Adjusting the pH can also aid in separating the acidic product from less acidic or neutral impurities.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromonicotinic acid (1.0 eq)

  • 3-Chlorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, 3-chlorophenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture via a syringe.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data

The following tables provide representative data on how different reaction parameters can influence the yield of this compound and the formation of key byproducts. Note: This data is illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions.

Table 1: Effect of Different Bases on Reaction Outcome

Base Yield of this compound (%) Nicotinic acid (%) 3,3'-Dichlorobiphenyl (%) Chlorobenzene (%)
K₃PO₄85357
K₂CO₃90244
Cs₂CO₃92143
NaHCO₃655812

Table 2: Effect of Different Palladium Catalysts on Reaction Outcome

Catalyst Yield of this compound (%) Nicotinic acid (%) 3,3'-Dichlorobiphenyl (%) Chlorobenzene (%)
Pd(PPh₃)₄90244
PdCl₂(dppf)93133
Pd(OAc)₂ + SPhos95<122
Pd/C70101010

Visualizations

Experimental Workflow

experimental_workflow start Start: Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Suzuki-Miyaura Coupling (Heat and Stir) setup->reaction workup Aqueous Workup & Acidification reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product Final Product: This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_logic low_yield Low Yield of Desired Product dehalogenation Dehalogenation (Nicotinic Acid) low_yield->dehalogenation Nicotinic Acid byproduct? homocoupling Homocoupling (3,3'-Dichlorobiphenyl) low_yield->homocoupling Dimer byproduct? protodeboronation Protodeboronation (Chlorobenzene) low_yield->protodeboronation Arene byproduct? catalyst_issue Catalyst Inactivity low_yield->catalyst_issue Starting materials remain? sol_dehalogenation Optimize Ligand & Ensure Inertness dehalogenation->sol_dehalogenation sol_homocoupling Degas Thoroughly & Maintain Inert Atmosphere homocoupling->sol_homocoupling sol_protodeboronation Use Milder Base & Lower Temperature protodeboronation->sol_protodeboronation sol_catalyst Screen Catalysts & Increase Loading catalyst_issue->sol_catalyst

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

method refinement for the analysis of 5-(3-Chlorophenyl)nicotinic acid in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and analysis of 5-(3-Chlorophenyl)nicotinic acid in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Method development and sample analysis can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Sample Preparation: - Inefficient protein precipitation.- Suboptimal pH for extraction.- Inappropriate extraction solvent or SPE sorbent.- Analyte binding to container surfaces.Sample Preparation: - Test different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid).- Adjust sample pH to be at least 2 units below the analyte's pKa (~4.5) to ensure it is in a neutral form for reversed-phase SPE or liquid-liquid extraction.[1][2]- For LLE, test solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).[3]- For SPE, use a polymeric sorbent suitable for acidic compounds.[1]- Use silanized glassware or low-binding microcentrifuge tubes.
Chromatography: - Analyte carryover from previous injections.Chromatography: - Implement a robust needle wash protocol with a strong solvent.- Inject a blank solvent after a high concentration sample to check for carryover.
Poor Peak Shape (Tailing or Fronting) Chromatography: - Mismatched pH between sample solvent and mobile phase.- Secondary interactions with the stationary phase.- Column overload.- Column degradation.Chromatography: - Ensure the sample is dissolved in a solvent similar in composition and pH to the initial mobile phase.- Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce secondary interactions.- Reduce the injection volume or sample concentration.- Replace the analytical column.
High Matrix Effects (Ion Suppression or Enhancement) Sample Preparation: - Insufficient removal of phospholipids or other endogenous components.Sample Preparation: - Optimize the SPE wash steps with a solvent that removes interferences without eluting the analyte.- Consider a two-step extraction method (e.g., protein precipitation followed by LLE or SPE).- Use a phospholipid removal plate or column.
Chromatography: - Co-elution of matrix components with the analyte.Chromatography: - Adjust the gradient to better separate the analyte from interfering matrix components.- Use a column with a different selectivity.
Inconsistent Retention Times Chromatography: - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.Chromatography: - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.- Prepare fresh mobile phase daily and degas thoroughly.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for method development?

A1: The predicted pKa of this compound is approximately 4.5, and the predicted logP is around 3.2. These values indicate that it is an acidic and relatively hydrophobic compound. This information is crucial for optimizing sample preparation and chromatographic separation. For instance, the pH of the sample should be adjusted to below 2.5 during extraction to ensure the analyte is in its neutral, more extractable form.[1][2]

Q2: Which sample preparation technique is recommended for analyzing this compound in plasma?

A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective.[3][4]

  • LLE: A simple and cost-effective method. After protein precipitation, the sample is acidified, and the analyte is extracted into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether.

  • SPE: Offers cleaner extracts and can be automated. A mixed-mode or polymeric reversed-phase sorbent is recommended. The plasma sample should be acidified before loading onto the cartridge to ensure retention of the neutral form of the analyte.[4][5]

Q3: What are the recommended starting conditions for HPLC-MS/MS analysis?

A3: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing 0.1% formic acid, is recommended. The formic acid helps to protonate the analyte, leading to better peak shape and ionization efficiency in positive ion mode.[6]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, particularly ion suppression, can be a significant issue in bioanalysis. To minimize them:

  • Develop a selective sample preparation method to remove as many interfering components as possible.[1]

  • Optimize the chromatographic separation to ensure the analyte does not co-elute with major matrix components.

  • Use a stable isotope-labeled internal standard that will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

  • Consider using a smaller sample volume to reduce the amount of matrix introduced into the system.

Q5: What are the expected MS/MS fragmentation patterns for this compound?

A5: In positive ion mode, the protonated molecule [M+H]+ would be the precursor ion. Common fragmentation pathways for nicotinic acid analogs involve the loss of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid group. Therefore, you would expect to see product ions corresponding to these losses.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific matrix and instrumentation.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 1% formic acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH.[1][7]

  • Centrifugation: Centrifuge the pre-treated sample at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis
ParameterRecommended Condition
HPLC System Agilent 1100 series or equivalent[6]
Mass Spectrometer API 2000 triple quadrupole or equivalent[6]
Analytical Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by infusing a standard solution of this compound. Expect [M+H]+ as the precursor ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation & pH Adjustment plasma->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction centrifuge->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap hplc HPLC Separation evap->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_prep Sample Preparation Troubleshooting cluster_chrom Chromatography Troubleshooting start Analytical Issue (e.g., Low Recovery, Poor Peak Shape) check_prep Review Sample Preparation start->check_prep check_chrom Review Chromatography start->check_chrom ph Optimize pH check_prep->ph solvent Change Extraction Solvent/Sorbent check_prep->solvent ppt_agent Test Different PPT Agents check_prep->ppt_agent gradient Adjust Gradient check_chrom->gradient mobile_phase Check Mobile Phase check_chrom->mobile_phase column Replace Column check_chrom->column resolve Issue Resolved ph->resolve solvent->resolve ppt_agent->resolve gradient->resolve mobile_phase->resolve column->resolve

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Enhancing the Bioavailability of 5-(3-Chlorophenyl)nicotinic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the oral bioavailability of 5-(3-Chlorophenyl)nicotinic acid. Given that this compound is a nicotinic acid derivative, it is presumed to share challenges with similar acidic drugs, such as poor aqueous solubility, which can limit its therapeutic efficacy. This guide offers structured advice in a question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of this compound in our preclinical animal studies. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge for poorly soluble compounds. The primary factors for a compound like this compound, an acidic drug, likely include:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Permeability: The drug might not efficiently traverse the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound could be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.[1]

  • Efflux Transporters: The molecule might be actively pumped back into the GI lumen by efflux transporters such as P-glycoprotein (P-gp).

Q2: What initial in vitro tests should we conduct to identify the primary barrier to bioavailability for our compound?

A2: A systematic in vitro evaluation is crucial to pinpoint the root cause of poor bioavailability. Key experiments include:

  • Solubility Studies: Determine the aqueous solubility at different pH values that mimic the conditions of the stomach and intestines (e.g., pH 1.2, 4.5, and 6.8).[2]

  • Dissolution Testing: Evaluate the rate and extent of drug release from a simple formulation in various dissolution media.

  • Caco-2 Permeability Assay: Use this cell-based model to assess the intestinal permeability of the compound and identify if it is a substrate for efflux transporters.[2]

  • Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.

Q3: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble acidic drug like this compound?

A3: Several established techniques can improve the bioavailability of poorly soluble drugs.[3][4][5] These include:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area for dissolution.[6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[3][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][5]

  • pH Modification: For an acidic drug, incorporating alkalizing agents in the formulation can increase the local pH and enhance dissolution in the stomach and upper intestine.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the formulation development of this compound.

Problem Potential Cause Recommended Action
Low drug dissolution in simulated gastric fluid (pH 1.2). The compound is a weak acid and has low solubility in acidic environments.1. Utilize a formulation with pH-modifying excipients to create a more favorable micro-environmental pH. 2. Consider enteric-coated formulations to bypass the stomach and release the drug in the higher pH of the small intestine.
Precipitation of the drug in the intestinal fluid after initial dissolution. The drug is supersaturated upon moving from the stomach to the intestine, leading to precipitation.1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. 2. Develop a solid amorphous dispersion to maintain the drug in a higher energy state, improving both dissolution and stability against precipitation.
High inter-subject variability in pharmacokinetic studies. This could be due to food effects, variable GI motility, or formulation-dependent absorption.1. Administer the formulation to fasted and fed animal groups to assess the impact of food. 2. Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce variability.
The amorphous solid dispersion crystallizes during storage. The amorphous form is thermodynamically unstable. The chosen polymer may not be adequately stabilizing the drug.1. Screen for different polymers that have better miscibility with the drug. 2. Increase the polymer-to-drug ratio. 3. Store the formulation under controlled temperature and humidity conditions.
Quantitative Data Summary: Impact of Formulation Strategies on Bioavailability

The following table summarizes hypothetical but realistic data on how different formulation strategies could enhance the key bioavailability parameters of this compound.

Formulation Strategy Aqueous Solubility (µg/mL at pH 6.8) Dissolution Rate (% dissolved in 30 min) Relative Bioavailability (%)
Unformulated API1510100 (Reference)
Micronized API2535180
Nanosuspension5070350
Solid Dispersion (1:5 Drug:Polymer)15085500
SEDDS>500 (in formulation)95700

Experimental Protocols

Aqueous Solubility Determination
  • Objective: To determine the solubility of this compound in buffers of varying pH.

  • Methodology:

    • Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[2]

    • Add an excess amount of the compound to each buffer in separate vials.

    • Shake the vials at 37°C for 24 hours to ensure equilibrium.

    • Filter the samples to remove undissolved solids.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.

    • Express solubility in mg/mL.

In Vitro Dissolution Testing
  • Objective: To evaluate the dissolution rate of different formulations.

  • Methodology:

    • Use a USP Dissolution Apparatus 2 (paddle apparatus).

    • Prepare 900 mL of dissolution medium (e.g., pH 6.8 simulated intestinal fluid).

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 RPM.

    • Place the formulation (e.g., tablet or capsule) in the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the drug concentration in the samples using a suitable analytical method.

    • Plot the percentage of drug dissolved against time.

In Vivo Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic parameters and relative bioavailability of different formulations.

  • Methodology:

    • Select a suitable animal model (e.g., Sprague-Dawley rats).

    • Fast the animals overnight before dosing.

    • Divide the animals into groups, with each group receiving a different formulation.

    • Administer a single oral dose of the formulation.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.[2]

    • Process the blood to obtain plasma and store it at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

    • Calculate the relative bioavailability compared to a reference formulation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_evaluation Performance Evaluation cluster_optimization Optimization Problem Low Oral Bioavailability Solubility Solubility Studies (pH 1.2, 4.5, 6.8) Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability Metabolism Metabolic Stability (Microsomes) Problem->Metabolism ParticleSize Particle Size Reduction Solubility->ParticleSize SolidDispersion Solid Dispersion Solubility->SolidDispersion LipidBased Lipid-Based Formulations Solubility->LipidBased Permeability->LipidBased Metabolism->LipidBased Dissolution In Vitro Dissolution Testing ParticleSize->Dissolution SolidDispersion->Dissolution LipidBased->Dissolution PK_Study In Vivo Pharmacokinetic Study Dissolution->PK_Study Optimized Optimized Formulation PK_Study->Optimized

Caption: Workflow for troubleshooting and enhancing bioavailability.

troubleshooting_logic Start Low Bioavailability Observed Solubility Is aqueous solubility < 100 µg/mL? Start->Solubility Permeability Is Caco-2 Papp < 1 x 10^-6 cm/s? Solubility->Permeability No Sol_Strategies Implement Solubility Enhancement Strategies: - Particle Size Reduction - Solid Dispersions - pH Modification Solubility->Sol_Strategies Yes Metabolism Is metabolic clearance high? Permeability->Metabolism No Perm_Strategies Implement Permeability Enhancement Strategies: - Lipid-Based Formulations - Permeation Enhancers Permeability->Perm_Strategies Yes Met_Strategies Consider Prodrug Approach or Co-administration with Metabolic Inhibitors Metabolism->Met_Strategies Yes ReEvaluate Re-evaluate In Vivo Metabolism->ReEvaluate No Sol_Strategies->ReEvaluate Perm_Strategies->ReEvaluate Met_Strategies->ReEvaluate

Caption: Decision tree for troubleshooting poor bioavailability.

References

Technical Support Center: Strategies to Reduce the Toxicity of Nicotinic Acid Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions regarding the cytotoxicity of nicotinic acid derivatives in cell-based assays.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: High or Unexpected Cytotoxicity at Low Concentrations

Question: My novel nicotinic acid derivative is showing significant cytotoxicity at nanomolar or low micromolar concentrations, which is unexpected. What could be the cause and how can I troubleshoot this?

Answer: High cytotoxicity at low concentrations can stem from several factors, ranging from the intrinsic properties of the compound to the specifics of your experimental setup. Here are some troubleshooting steps:

  • Assess Compound Purity and Stability: Ensure the purity of your compound. Impurities from the synthesis process can be highly toxic. Additionally, assess the stability of the compound in your cell culture medium over the course of the experiment. Degradation products may be more toxic than the parent compound.

  • Review Cell Health and Seeding Density: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Seeding density is also critical; sparse cultures can be more susceptible to toxic insults. Optimize the seeding density for your specific cell line and assay duration.

  • Evaluate Solvent Toxicity: If you are using a solvent like DMSO to dissolve your compound, ensure the final concentration in the well is non-toxic to your cells. It is recommended to keep the final DMSO concentration at or below 0.5%. Run a vehicle control with the solvent alone to assess its effect on cell viability.

  • Consider Off-Target Effects: The derivative might be hitting unintended cellular targets that are critical for cell survival. Consider performing target validation and off-target profiling studies to understand the compound's mechanism of action.

Issue 2: Inconsistent or Irreproducible Cytotoxicity Results

Question: I am observing high variability in my cytotoxicity data between replicate wells and across different experiments. How can I improve the reproducibility of my assays?

Answer: Inconsistent results are a common challenge in cell-based assays. Here are strategies to improve reproducibility:

  • Standardize Cell Culture and Seeding Procedures: Maintain consistent cell culture conditions, including media composition, serum percentage, and incubation parameters. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes to dispense an equal number of cells into each well.

  • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the test compound and media components, leading to an "edge effect." To minimize this, fill the outermost wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier.

  • Ensure Proper Compound Solubilization: Poor solubility can lead to precipitation of the compound in the culture medium, resulting in an unknown and variable effective concentration. Visually inspect the wells for any precipitate after adding the compound. If solubility is an issue, consider using a different solvent or a solubilizing agent that is compatible with your cells.

  • Automate Liquid Handling: If possible, use automated liquid handling systems for dispensing cells and reagents to minimize human error and improve precision.

Issue 3: Discrepancy in Cytotoxicity Data Between Different Assay Types

Question: I am getting conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH release). Why is this happening and which result should I trust?

Answer: Different cytotoxicity assays measure distinct cellular parameters, and discrepancies can provide valuable insights into the mechanism of cell death.

  • Understand the Assay Principle:

    • MTT/XTT/WST assays measure metabolic activity, reflecting mitochondrial function. A decrease in signal suggests mitochondrial dysfunction, which can be an early indicator of apoptosis or necrosis.

    • LDH release assays measure the activity of lactate dehydrogenase released from cells with compromised membrane integrity, which is a hallmark of necrosis or late apoptosis.

    • Apoptosis assays (e.g., Caspase-Glo, Annexin V staining) specifically measure markers of programmed cell death.

  • Interpret the Discrepancy:

    • High toxicity in MTT but low LDH release: This may indicate that your compound is causing metabolic impairment or inducing apoptosis without immediate cell lysis.

    • Low toxicity in MTT but high LDH release: This is less common but could suggest a rapid necrotic event that doesn't initially impact mitochondrial reductase activity.

  • Use Orthogonal Assays: It is highly recommended to use at least two different assays that measure distinct endpoints to confirm your findings and gain a more comprehensive understanding of the cytotoxic mechanism.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for screening novel nicotinic acid derivatives for cytotoxicity?

A1: For initial screening, it is advisable to test a broad range of concentrations, typically from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to establish a dose-response curve.

Q2: How long should I incubate the cells with the nicotinic acid derivative?

A2: The optimal incubation time is compound-dependent. A standard approach is to perform a time-course experiment, testing at 24, 48, and 72 hours to capture both early and late cytotoxic events.

Q3: Can I reduce the toxicity of my nicotinic acid derivative by co-incubating it with an antioxidant?

A3: Yes, if the toxicity is mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity. This can also serve as a mechanistic experiment to probe the role of reactive oxygen species (ROS) in the observed toxicity.

Q4: My compound is colored and interferes with my colorimetric assay. What should I do?

A4: For colored compounds, it is crucial to include a "no-cell" control where the compound is added to the media without cells. The absorbance from this control can be subtracted from the absorbance of the wells with cells. Alternatively, consider using a non-colorimetric assay, such as a fluorescence-based or luminescence-based assay.

Q5: How does serum in the culture medium affect the cytotoxicity of my compound?

A5: Serum proteins can bind to your compound, reducing its free concentration and thus its apparent cytotoxicity.[1] If you observe lower than expected toxicity, consider reducing the serum concentration in your assay medium or using serum-free medium, if your cells can tolerate it. Be aware that this may also increase the sensitivity of your cells to the compound.

Data Presentation

Cytotoxicity of Selected Nicotinic Acid Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various nicotinic acid derivatives in different cancer cell lines. This data is intended to provide a comparative perspective.

Compound/DerivativeCell LineAssayIncubation Time (h)IC50 (µM)Reference
(E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4)MCF-7 (Breast Cancer)MTT24142[2]
(E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4)MCF-7 (Breast Cancer)MTT4897.55[2]
Nicotinamide-based diamide 4dNCI-H460 (Lung Cancer)MTT484.07 (µg/mL)[3]
Nicotinamide-based diamide 4dA549 (Lung Cancer)MTT4813.09 (µg/mL)[3][4]
Nicotinamide-based diamide 4dNCI-H1975 (Lung Cancer)MTT4812.82 (µg/mL)[3][4]
Nicotinamide Derivative 8HCT-116 (Colon Cancer)MTT485.4
Nicotinamide Derivative 8HepG2 (Liver Cancer)MTT487.1[5]
Nicotinamide Derivative 10HCT-116 (Colon Cancer)MTT4815.4[6]
Nicotinamide Derivative 10HepG2 (Liver Cancer)MTT489.8[6]
Isoniazid Derivative SN-07HCT-15 (Colon Cancer)MTT7278.85[7]
Isoniazid Derivative SN-07COLO-205 (Colon Cancer)MTT7281.3[7]
Nicotinic Acid-based Compound 5cHCT-15 (Colon Cancer)Not SpecifiedNot Specified0.068[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for assessing cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Nicotinic acid derivative stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nicotinic acid derivative in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle control (medium with the same concentration of solvent as the highest compound dose) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Nicotinic acid derivative stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT Assay protocol.

    • In addition to the vehicle and untreated controls, include a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Assay Procedure:

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the LDH release in treated wells to the maximum LDH release control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_compounds Add compounds to cells incubate_24h->add_compounds prep_compounds Prepare serial dilutions of nicotinic acid derivative prep_compounds->add_compounds incubate_treatment Incubate for 24/48/72h add_compounds->incubate_treatment add_reagent Add MTT or LDH reagent incubate_treatment->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent solubilize Solubilize formazan (for MTT) incubate_reagent->solubilize MTT Assay measure_abs Measure absorbance incubate_reagent->measure_abs LDH Assay solubilize->measure_abs calc_viability Calculate % cell viability/cytotoxicity measure_abs->calc_viability det_ic50 Determine IC50 value calc_viability->det_ic50

Caption: General experimental workflow for assessing the cytotoxicity of nicotinic acid derivatives.

signaling_pathways cluster_pro_survival Pro-Survival cluster_apoptosis Apoptosis cluster_stress Cellular Stress PI3K PI3K AKT Akt PI3K->AKT Caspase9 Caspase-9 AKT->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ROS ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Mito_dys->Caspase9 Activates Derivative Nicotinic Acid Derivative Derivative->PI3K Inhibits Derivative->Caspase9 Activates Derivative->ROS Induces

Caption: Potential signaling pathways modulated by cytotoxic nicotinic acid derivatives.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues cluster_solution Potential Solutions start Unexpected Cytotoxicity Observed check_purity Check Purity & Stability start->check_purity check_health Assess Cell Health & Passage start->check_health check_solvent Verify Solvent Concentration start->check_solvent resynthesize Re-synthesize/Purify Compound check_purity->resynthesize check_solubility Verify Solubility change_solvent Change Solvent/Formulation check_solubility->change_solvent check_interference Test for Assay Interference use_controls Use No-Cell Controls check_interference->use_controls new_cells Use Low Passage Cells check_health->new_cells optimize_density Optimize Seeding Density titrate_cells Perform Cell Titration optimize_density->titrate_cells check_contamination Test for Mycoplasma decontaminate Decontaminate Culture check_contamination->decontaminate lower_solvent Lower Solvent % check_solvent->lower_solvent mitigate_edge Mitigate Edge Effects plate_layout Optimize Plate Layout mitigate_edge->plate_layout use_orthogonal Use Orthogonal Assay confirm_results Confirm with a Second Method use_orthogonal->confirm_results

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cell-based assays.

References

Technical Support Center: Optimization of Crystallization Conditions for 5-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful crystallization of 5-(3-Chlorophenyl)nicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and provides systematic solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Failure to Crystallize (Solution remains clear upon cooling) 1. Insufficient Supersaturation: The concentration of the compound is below its solubility limit at the cooled temperature. 2. Too Much Solvent: Excessive solvent was used, preventing the solution from reaching saturation upon cooling.[1] 3. Inhibition of Nucleation: The solution is clean and lacks nucleation sites.1. Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.[1] Introduce a seed crystal if available. 2. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool.[1] 3. Add an Anti-Solvent: If a suitable anti-solvent is known, add it dropwise to the solution until turbidity persists.
Oiling Out (Formation of a liquid layer instead of solid crystals) 1. High Solute Concentration: The solution is too concentrated, causing the solute to come out of solution above its melting point (or as a liquid solvate). 2. Rapid Cooling: The solution was cooled too quickly, not allowing enough time for orderly crystal lattice formation. 3. Inappropriate Solvent: The solvent may not be optimal for crystallization of this specific compound.1. Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool more slowly.[1] 2. Slower Cooling: Insulate the flask to slow down the cooling rate. A dewar or a water bath can be used for this purpose. 3. Solvent System Re-evaluation: Consider using a different solvent or a co-solvent system.
Rapid, Fine Powder Precipitation 1. Excessive Supersaturation: The solution is too concentrated, leading to rapid and uncontrolled nucleation. 2. Cooling Too Quickly: The solution was cooled too fast, favoring nucleation over crystal growth.[1]1. Re-dissolve and Dilute: Re-heat the mixture to dissolve the precipitate and add a small amount of extra solvent.[1] 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Low Crystal Yield 1. Excessive Solvent: Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[1] 2. Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 3. Premature Filtration: The crystals were filtered before crystallization was complete.1. Concentrate the Mother Liquor: If the mother liquor has not been discarded, it can be concentrated by evaporation and cooled again to recover more product. 2. Optimize Cooling: Ensure the solution is allowed to cool gradually and is left at the final low temperature for an adequate period to maximize crystal formation.
Discolored Crystals 1. Presence of Impurities: Colored impurities from the starting material or reaction byproducts are co-precipitating. 2. Degradation: The compound may be degrading at the boiling point of the solvent.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Use a Lower Boiling Solvent: If degradation is suspected, choose a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for this compound?

A1: The initial and most critical step is solvent screening. The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A good starting point is to test a range of solvents with varying polarities, such as water, ethanol, isopropanol, acetone, ethyl acetate, and toluene. For aromatic carboxylic acids like this one, protic solvents like alcohols or water, and aprotic solvents like dimethyl sulfoxide (DMSO) can be effective.[2]

Q2: How can I perform a solvent screen efficiently?

A2: A small-scale solvent screen can be performed in test tubes or small vials. Add a few milligrams of your compound to a small volume (e.g., 0.5 mL) of each solvent. Observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves. A suitable solvent will dissolve the compound when hot and show crystal formation upon cooling.

Q3: What are co-solvents and when should I use them?

A3: A co-solvent system (also known as a solvent-anti-solvent system) is a mixture of two miscible liquids, one in which the compound is soluble (the solvent) and one in which it is insoluble (the anti-solvent). This technique is useful when no single solvent provides the desired solubility profile. The compound is dissolved in a minimal amount of the "good" hot solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the onset of precipitation. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.[3]

Q4: How important is the cooling rate during crystallization?

A4: The cooling rate is a critical parameter. Slow cooling generally promotes the growth of larger, more well-defined crystals with higher purity, as it allows molecules to orient themselves correctly in the crystal lattice. Rapid cooling can lead to the formation of small, impure crystals or even amorphous solid.[1]

Q5: What is polymorphism and how can it affect my results?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility, melting point, and stability.[2] The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature. It is important to be aware of potential polymorphism as it can impact the reproducibility of your experiments and the properties of the final product.

Illustrative Data Presentation

Disclaimer: The following data is illustrative and based on the expected behavior of a substituted aromatic carboxylic acid. Actual experimental values for this compound may vary and should be determined empirically.

Solvent Solubility at 20°C (mg/mL) Solubility at Boiling Point (mg/mL) Comments
Water< 1~10Potential for recrystallization, but low capacity. pH adjustment may be necessary.[4]
Ethanol~5> 100Good potential. High solubility when hot, moderate when cold.
Isopropanol~3> 80Good potential. Similar to ethanol but with a higher boiling point.
Acetone~20> 200May be too soluble at room temperature for high yield.
Ethyl Acetate~15> 150Potential for good crystal quality, but solubility at 20°C might be high.
Toluene< 1~25Good potential for high yield.
Acetonitrile~10> 120Good potential.
Dimethyl Sulfoxide (DMSO)> 100> 500Generally a very good solvent; may be difficult to get the compound to crystallize out. Often used in combination with an anti-solvent like water.[2]

Experimental Protocol: Optimized Crystallization of this compound

This protocol is based on the illustrative data above, using ethanol as the crystallization solvent.

1. Dissolution:

  • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

  • Add approximately 8 mL of ethanol.

  • Add a magnetic stir bar or a boiling chip.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

2. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal.

  • Re-heat the solution to boiling for 2-3 minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.

3. Crystallization:

  • Cover the flask with a watch glass and set it aside on an insulating surface (like a cork ring or folded paper towel) to cool slowly to room temperature.

  • Crystal formation should begin as the solution cools. An ideal crystallization will show initial crystal growth within 5-20 minutes.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw air through the funnel.

  • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a mild temperature.

Visualizations

Experimental Workflow for Crystallization Optimization

G cluster_0 Solvent Screening cluster_1 Optimization cluster_2 Analysis A Select Diverse Solvents (Polar, Non-polar, Protic, Aprotic) B Small-Scale Solubility Tests (Room Temp & Boiling) A->B C Identify Promising Solvents (High solubility hot, low solubility cold) B->C D Determine Optimal Concentration C->D Proceed with best solvent(s) E Cooling Profile Study (Slow vs. Rapid Cooling) D->E F Assess Crystal Quality & Yield E->F G Characterize Crystals (Purity, Melting Point, etc.) F->G Analyze best result H Final Protocol Established G->H

Caption: Workflow for optimizing crystallization conditions.

Troubleshooting Decision Tree: Failure to Crystallize

G Start Solution Cooled, No Crystals Formed Q1 Is the solution clear or cloudy? Start->Q1 A1_Cloudy Scratch flask with glass rod Q1->A1_Cloudy Cloudy A1_Clear Scratch flask with glass rod Q1->A1_Clear Clear Q2 Crystals formed? A1_Cloudy->Q2 A1_Clear->Q2 Success Crystallization Successful Q2->Success Yes Q3 Add a seed crystal (if available) Q2->Q3 No Q4 Crystals formed? Q3->Q4 Q4->Success Yes Q5 Reduce solvent volume (Evaporate & re-cool) Q4->Q5 No Q6 Crystals formed? Q5->Q6 Q6->Success Yes Q7 Consider anti-solvent addition or re-evaluate solvent choice Q6->Q7 No

Caption: Decision tree for troubleshooting crystallization failure.

References

resolving analytical challenges in the detection of 5-(3-Chlorophenyl)nicotinic acid metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the detection of 5-(3-Chlorophenyl)nicotinic acid and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolites of this compound?

A1: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, metabolism of structurally similar compounds, such as nicotinic acid and other halogenated aromatic compounds, suggests several potential biotransformations. The primary metabolic routes are likely to include:

  • Hydroxylation: Introduction of a hydroxyl group onto the phenyl or pyridine ring.

  • N-oxidation: Oxidation of the pyridine nitrogen.

  • Glucuronidation or Sulfation: Conjugation of the parent compound or its hydroxylated metabolites with glucuronic acid or sulfate.

  • Amide Formation: Conjugation with amino acids, such as glycine.

It is also possible, though generally less common for aryl chlorides, that dehalogenation could occur.

Q2: What is a suitable analytical technique for the quantitative analysis of this compound and its metabolites in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. This method offers high specificity through the selection of specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) and can achieve low limits of quantification.

Q3: How should I prepare biological samples for LC-MS/MS analysis?

A3: Sample preparation is critical for removing interferences and concentrating the analytes. Common and effective techniques include:

  • Protein Precipitation (PPT): A simple and rapid method suitable for plasma and serum. Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) should be optimized based on the polarity of the analytes.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analytes. The choice of sorbent (e.g., reversed-phase, ion-exchange) will depend on the physicochemical properties of the parent compound and its metabolites.

Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A4: Key method development considerations include:

  • Selection of a suitable internal standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used. For instance, a deuterated or ¹³C-labeled this compound would be an excellent choice. A close structural analog, such as 5-(3-fluorophenyl)nicotinic acid, could also be considered.

  • Optimization of chromatographic conditions: A reversed-phase C18 column is a good starting point. Mobile phase composition (typically acetonitrile or methanol with water containing a small amount of formic acid or ammonium formate) and gradient elution should be optimized to achieve good peak shape and separation from matrix components.

  • Optimization of mass spectrometry parameters: This includes tuning the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for each analyte and the internal standard to achieve optimal sensitivity and specificity. Due to the presence of chlorine, the characteristic isotopic pattern should be monitored.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH. For an acidic analyte like nicotinic acid, a mobile phase with a pH below the pKa (typically around 4-5) can improve peak shape. 2. Wash the column with a strong solvent or replace it if necessary. 3. Consider a different column chemistry or add a competing agent to the mobile phase.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization in the MS source. 2. Inefficient extraction recovery. 3. Ion suppression from matrix components.1. Optimize ESI source parameters (spray voltage, gas flows, temperature). Test both positive and negative ionization modes. 2. Evaluate different sample preparation techniques (PPT, LLE, SPE) and optimize the extraction solvent and pH. 3. Adjust chromatographic conditions to separate the analyte from the interfering matrix components. Dilute the sample if possible.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty MS source. 3. Co-elution of matrix components.1. Prepare fresh mobile phase with high-purity solvents. Flush the LC system. 2. Clean the MS source components (e.g., ion transfer tube, skimmer). 3. Improve chromatographic separation or use a more selective sample preparation method.
Inconsistent Results / Poor Reproducibility 1. Analyte instability in the biological matrix or during sample processing. 2. Inconsistent sample preparation. 3. Fluctuation in instrument performance.1. Perform stability studies (freeze-thaw, bench-top, long-term) to assess analyte stability. Keep samples on ice during processing if necessary. 2. Ensure consistent and precise execution of the sample preparation protocol. Use an automated system if available. 3. Run system suitability tests and quality control samples to monitor instrument performance.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting endogenous compounds from the biological matrix. 2. Phospholipids from plasma/serum samples.1. Optimize chromatography to separate analytes from the regions where matrix effects are most pronounced. 2. Use a sample preparation method that effectively removes phospholipids (e.g., specific SPE cartridges or a phospholipid removal plate). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound at 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes a hypothetical but representative set of LC-MS/MS parameters for the analysis of this compound and a potential hydroxylated metabolite.

Parameter Condition
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

SRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound248.0204.0 (Loss of CO₂)20
Hydroxy-5-(3-Chlorophenyl)nicotinic acid264.0220.0 (Loss of CO₂)22
Internal Standard (¹³C₆-labeled)254.0210.0 (Loss of CO₂)20

Note: The exact m/z values and collision energies need to be determined experimentally by infusing standard solutions of the analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS Detection (SRM) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Experimental workflow for the analysis of this compound metabolites.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation n_oxidation N-Oxidation parent->n_oxidation amino_acid_conj Amino Acid Conjugation parent->amino_acid_conj glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation

Caption: Potential metabolic pathways of this compound.

Validation & Comparative

Confirming the Molecular Structure of 5-(3-Chlorophenyl)nicotinic Acid using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Structural Elucidation

In the field of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical step. For novel compounds such as 5-(3-Chlorophenyl)nicotinic acid, a substituted pyridine derivative, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice to resolve all structural ambiguities. This guide provides a detailed comparison of how advanced two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—can be employed to definitively elucidate and confirm the precise connectivity of this molecule, distinguishing it from potential isomers.

Predicted ¹H and ¹³C Chemical Shifts

The first step in structural analysis by NMR is the prediction of chemical shifts for the constituent protons and carbons. Below are the anticipated chemical shift ranges for the aromatic protons and carbons of this compound, based on the distinct electronic environments of the 3-chlorophenyl and the nicotinic acid moieties.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-29.1 - 9.3d
H-48.7 - 8.9dd
H-68.2 - 8.4d
H-2'7.6 - 7.8t
H-4'7.4 - 7.6m
H-5'7.4 - 7.6m
H-6'7.3 - 7.5m

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2152 - 154
C-3128 - 130
C-4138 - 140
C-5135 - 137
C-6150 - 152
C-7 (COOH)165 - 168
C-1'139 - 141
C-2'128 - 130
C-3'134 - 136
C-4'129 - 131
C-5'126 - 128
C-6'127 - 129

Experimental Protocols for 2D NMR

High-quality 2D NMR spectra are essential for accurate structural confirmation. The following are generalized experimental protocols for the key experiments.

Sample Preparation:

  • Weigh 10-15 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup (General Parameters):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K.

1. COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: 12-15 ppm in both dimensions.

  • Number of Scans: 2-4 per increment.

  • Increments: 256-512 in the indirect dimension.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: 0-180 ppm.

  • Number of Scans: 4-8 per increment.

  • Increments: 128-256 in the indirect dimension.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: 0-180 ppm.

  • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.

  • Number of Scans: 8-16 per increment.

  • Increments: 256-512 in the indirect dimension.

Data Interpretation and Structural Confirmation

COSY: Establishing Proton-Proton Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2][3] This allows for the delineation of the separate spin systems within the molecule. For this compound, two distinct aromatic spin systems are expected.

dot

Caption: Expected ¹H-¹H COSY correlations.

HSQC: Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[1][3][4] This provides an unambiguous assignment of the protonated carbons in the ¹³C spectrum.

Table 3: Expected ¹H-¹³C HSQC Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
9.1 - 9.3152 - 154H-2 / C-2
8.7 - 8.9138 - 140H-4 / C-4
8.2 - 8.4150 - 152H-6 / C-6
7.6 - 7.8128 - 130H-2' / C-2'
7.4 - 7.6129 - 131H-4' / C-4'
7.4 - 7.6126 - 128H-5' / C-5'
7.3 - 7.5127 - 129H-6' / C-6'
HMBC: The Key to Connecting the Fragments

The HMBC experiment is crucial as it reveals long-range correlations (typically 2-4 bonds) between protons and carbons.[1][5][6] This allows for the connection of the two isolated spin systems and the assignment of quaternary (non-protonated) carbons. The key correlation that confirms the structure of this compound is the one across the C-5 to C-1' bond.

dot

HMBC_Key_Correlations cluster_0 Nicotinic Acid Fragment cluster_1 3-Chlorophenyl Fragment struct1 C-4 H-4 C-5 C-6 H-6 struct2 C-1' C-2' H-2' C-6' H-6' struct1:f1->struct2:f0 H-4 to C-1' (3-bond) struct1:f4->struct2:f0 H-6 to C-1' (3-bond) struct2:f2->struct1:f2 H-2' to C-5 (3-bond) struct2:f4->struct1:f2 H-6' to C-5 (3-bond)

Caption: Crucial HMBC correlations connecting the two rings.

Comparison with an Alternative Isomer: 5-(4-Chlorophenyl)nicotinic acid

To highlight the power of 2D NMR, let's compare the expected data for this compound with a plausible alternative, 5-(4-Chlorophenyl)nicotinic acid. While 1D NMR might show very similar spectra, the 2D NMR data would provide clear differentiation.

Table 4: Comparative Analysis of Key HMBC Correlations

CorrelationThis compound (Target)5-(4-Chlorophenyl)nicotinic acid (Alternative)
H-2' to Pyridine RingCorrelation to C-5Correlation to C-5
H-6' to Pyridine RingCorrelation to C-5Correlation to C-5
H-4' to Pyridine RingNo Correlation Expected No Correlation Expected
Proton Symmetry of Chlorophenyl RingAsymmetric (4 distinct ¹H signals)Symmetric (2 distinct ¹H signals, appearing as doublets)
Key Differentiator The protons on the chlorophenyl ring (H-2', H-4', H-5', H-6') will show a complex splitting pattern consistent with a 1,3-disubstituted ring.The protons on the chlorophenyl ring will show a simple AA'BB' system (two doublets), characteristic of a 1,4-disubstituted ring. The COSY spectrum would immediately confirm this different substitution pattern.

Summary of 2D NMR Evidence

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive and unambiguous dataset for the structural confirmation of this compound.

Table 5: Consolidated 2D NMR Correlations for Structure Confirmation

ExperimentInformation GainedKey Correlations for this compound
COSY ¹H-¹H connectivity within spin systems.[4][7]- H-4 correlated with H-6. - H-2'/H-6' correlated with H-5', which is correlated with H-4'.
HSQC Direct ¹H-¹³C one-bond correlations.[1][3]- Assigns all protonated carbons (see Table 3).
HMBC Long-range ¹H-¹³C (2-4 bond) correlations.[5][6][8]- H-4, H-6 show correlation to C-1' . - H-2', H-6' show correlation to C-5 . - Assigns quaternary carbons C-3, C-5, C-7, C-1', and C-3'.

Conclusion

The structural elucidation of this compound is definitively achieved through the systematic application and interpretation of 2D NMR spectroscopy. While 1D NMR provides initial clues, the COSY experiment establishes the proton frameworks of the two aromatic rings, the HSQC experiment links protons to their directly attached carbons, and crucially, the HMBC experiment provides the long-range correlations that bridge these fragments and place the substituent at the correct position. This multi-faceted approach not only confirms the desired structure but also provides the robust, publication-quality data required in modern chemical and pharmaceutical research.

References

A Comparative Analysis of 5-(3-Chlorophenyl)nicotinic Acid and Other Nicotinic Acid Analogs: A Framework for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for the evaluation of 5-(3-Chlorophenyl)nicotinic acid. It is important to note that as of the date of this publication, there is a significant lack of publicly available experimental data specifically for this compound. Therefore, this document serves as a resource outlining the current understanding of nicotinic acid analogs, their mechanism of action, and the established experimental protocols for their characterization. The proposed synthesis and expected properties are based on existing knowledge of similar compounds and require experimental validation.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia. It favorably modulates a range of plasma lipids, most notably by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] The clinical utility of nicotinic acid, however, is often limited by side effects, primarily cutaneous flushing, which can lead to poor patient compliance.

This has spurred the development of numerous nicotinic acid analogs with the goal of improving the therapeutic index by either enhancing potency, reducing side effects, or both. These analogs are primarily agonists of the G protein-coupled receptor 109A (GPR109A), which mediates both the therapeutic and some of the adverse effects of nicotinic acid.[2]

This compound is a nicotinic acid derivative with a chlorophenyl substituent at the 5-position of the pyridine ring. While its chemical structure suggests potential activity as a GPR109A agonist, a thorough review of the scientific literature reveals a gap in experimental data regarding its synthesis, physicochemical properties, and biological activity. This guide aims to provide a comprehensive framework for the potential evaluation of this compound by comparing it with well-characterized nicotinic acid analogs and detailing the necessary experimental protocols for its investigation.

Physicochemical Properties: A Baseline for Comparison

To establish a benchmark for comparison, the physicochemical properties of the parent compound, nicotinic acid, are presented in Table 1. These properties are crucial for understanding the drug-like characteristics of any new analog, including its solubility, stability, and potential for oral absorption.

Table 1: Physicochemical Properties of Nicotinic Acid

PropertyValueReference(s)
Molecular FormulaC₆H₅NO₂[3]
Molecular Weight123.11 g/mol [3]
Melting Point237 °C[1]
Solubility in Water18 g/L[1]
pKa4.85[4]
LogP0.147[3]
AppearanceWhite crystalline powder[4]

Proposed Synthesis of this compound

The synthesis of 5-arylnicotinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] A plausible synthetic route for this compound, starting from the commercially available 5-bromonicotinic acid and 3-chlorophenylboronic acid, is outlined below.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromonicotinic acid

  • 3-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous, degassed DMF via syringe to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Biological Activity and Mechanism of Action: The GPR109A Receptor

The primary molecular target of nicotinic acid and its analogs is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[2] GPR109A is highly expressed in adipocytes and immune cells such as macrophages and Langerhans cells.

GPR109A Signaling Pathway

Upon agonist binding, GPR109A couples to inhibitory G proteins (Gi/o).[7] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids into the circulation. This is believed to be a key mechanism for the lipid-lowering effects of nicotinic acid.[2]

In addition to the G protein-mediated pathway, GPR109A can also signal through a β-arrestin-dependent pathway.[7] This pathway is implicated in the cutaneous flushing side effect, which is mediated by the release of prostaglandins in the skin.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi cluster_arrestin GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits Ligand Nicotinic Acid Analog (e.g., this compound) Ligand->GPR109A Binds G_alpha Gαi Gi->G_alpha Dissociates G_betagamma Gβγ Gi->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (in Adipocytes) PKA->Lipolysis ERK ERK1/2 Activation beta_arrestin->ERK Flushing Prostaglandin Release (Flushing) beta_arrestin->Flushing Drug_Discovery_Workflow cluster_discovery Discovery & Lead Identification cluster_preclinical Preclinical Development Target_ID Target Identification (GPR109A) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead In_Vitro In Vitro Characterization (Binding & Functional Assays) Hit_to_Lead->In_Vitro In_Vivo In Vivo Efficacy Models (Dyslipidemia Models) In_Vitro->In_Vivo ADMET ADME/Tox Studies In_Vivo->ADMET Candidate Clinical Candidate Selection ADMET->Candidate

References

validation of a bioassay for 5-(3-Chlorophenyl)nicotinic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the drug discovery pipeline is the rigorous validation of a compound's biological activity. This guide provides a comparative overview of bioassays for validating the activity of 5-(3-Chlorophenyl)nicotinic acid, a potent nicotinic acid derivative. The primary molecular target for nicotinic acid and its analogs is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A initiates downstream signaling cascades that are crucial for its therapeutic effects, such as the modulation of lipid metabolism.[1][2][3]

This document outlines various in vitro bioassays suitable for quantifying the activity of this compound, presenting their methodologies, and comparing their performance based on key validation parameters. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.

GPR109A Signaling Pathway

Upon agonist binding, GPR109A primarily couples to the Gi/o family of G-proteins.[4] This interaction inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] A secondary signaling pathway involves the recruitment of β-arrestin proteins, which can lead to receptor internalization and other G-protein-independent signaling events.[4][5] A thorough characterization of a GPR109A agonist like this compound should ideally investigate both of these pathways.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_arrestin β-Arrestin Pathway receptor GPR109A gi Gi/o receptor->gi Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits ligand This compound ligand->receptor Binds ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka effects_gi Cellular Effects (e.g., ↓ Lipolysis) pka->effects_gi internalization Receptor Internalization beta_arrestin->internalization effects_arrestin Downstream Signaling (e.g., ERK activation) beta_arrestin->effects_arrestin

Caption: GPR109A signaling pathways initiated by agonist binding.

Comparison of Bioassay Performance

The selection of a bioassay depends on the specific research question, desired throughput, and available resources. The following table summarizes key performance indicators for common assays used to validate GPR109A agonist activity.

Assay Type Principle Key Parameter Throughput Complexity Relative Cost Reference
cAMP Assay Measures the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP.IC50HighLow to MediumMedium[4][6]
Calcium Mobilization Assay Detects transient increases in intracellular calcium concentration upon receptor activation.EC50HighLowMedium[5][7]
β-Arrestin Recruitment Assay Measures the translocation of β-arrestin to the activated receptor.EC50HighMediumHigh[4][5]
GTPγS Binding Assay Quantifies the binding of a non-hydrolyzable GTP analog (GTPγS) to G-proteins following receptor activation.EC50MediumHighHigh[8]
Radioligand Binding Assay Determines the affinity and specificity of the compound by competing with a radiolabeled ligand for receptor binding.Ki / KdMediumHighHigh[6]
Phenotypic Assay (e.g., Lipolysis) Measures a physiological response in relevant cells (e.g., inhibition of fatty acid release from adipocytes).EC50 / IC50LowHighHigh[1][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.[10] Below are protocols for two widely used functional assays.

cAMP Accumulation Assay (HTRF-based)

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Assay buffer (e.g., PBS with 0.5 mM IBMX).

  • This compound and other test compounds.

  • Forskolin.

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.[4]

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., nicotinic acid) in the assay buffer.

  • Compound Addition: Remove the culture medium from the cells and add the diluted compounds to the respective wells.

  • Stimulation: Add forskolin (final concentration ~10 µM) to all wells except the negative control to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.[4]

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a compatible HTRF reader.

  • Data Analysis: Calculate the percent inhibition relative to the forskolin-stimulated control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Calcium Mobilization Assay (FLIPR-based)

This assay measures the increase in intracellular calcium triggered by GPR109A activation, typically through Gq/11 coupling which can be engineered into the cell line or occur endogenously.

Materials:

  • HEK293 cells co-expressing GPR109A and a promiscuous G-protein (e.g., Gα16).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • 384-well black, clear-bottom microplates.

Procedure:

  • Cell Seeding: Plate the cells in 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate compound plate.

  • Assay Measurement: Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR).

  • Data Acquisition: The instrument will add the compounds from the source plate to the cell plate and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the calcium influx. Determine the EC50 value from the dose-response curve of the peak fluorescence signal.

Bioassay Validation Workflow

The validation of a bioassay is a systematic process to ensure it is fit for its intended purpose.[11][12] This involves assessing parameters such as accuracy, precision, specificity, and robustness.

Bioassay_Validation_Workflow cluster_dev Assay Development cluster_val Validation Phase cluster_imp Implementation start Define Assay Purpose (e.g., Potency Measurement) reagent_prep Prepare Critical Reagents (Cells, Compounds) start->reagent_prep optimization Optimize Conditions (Cell Density, Incubation Time) reagent_prep->optimization protocol Finalize Protocol (SOP) optimization->protocol precision Assess Precision (Intra- & Inter-assay) protocol->precision accuracy Determine Accuracy (% Recovery) protocol->accuracy linearity Evaluate Linearity & Range protocol->linearity specificity Test Specificity (Inactive Analogs) protocol->specificity analysis Sample Analysis precision->analysis accuracy->analysis linearity->analysis specificity->analysis end Report Results analysis->end

Caption: General workflow for the validation of a biological assay.

References

Cross-Validation of Analytical Methods for 5-(3-Chlorophenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 5-(3-Chlorophenyl)nicotinic acid in biological matrices and pharmaceutical formulations. While specific cross-validation studies for this particular analyte are not extensively documented in publicly available literature, this document synthesizes validation data from closely related analogs, primarily nicotinic acid and its derivatives. The experimental protocols and performance data presented herein serve as a robust foundation for the development and cross-validation of analytical methods for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are widely adopted in pharmaceutical analysis for their sensitivity, specificity, and reliability.[1][2]

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various validated analytical methods for the determination of nicotinic acid and its related compounds. These metrics are crucial for comparing the suitability of each method for specific research and development applications.

Table 1: Comparison of HPLC Method Performance

ParameterNicotinic Acid & NicotinamideHalogenated Carboxylic Acids (by derivatization)Nicotinamide & Salicylic Acid
Matrix Human PlasmaPharmaceutical FormulationsTopical Gel
Linearity Range 50.0 - 750 ng/mLNot Specified6 - 30 µg/mL (Nicotinamide)
Correlation Coefficient (r²) > 0.98> 0.9980.996 (Nicotinamide)
Limit of Quantification (LOQ) 50.0 ng/mLNot SpecifiedNot Specified
Intra-day Precision (%RSD) < 15%Not SpecifiedNot Specified
Inter-day Precision (%RSD) < 15%Not SpecifiedNot Specified
Accuracy/Recovery (%) 85 - 115%Not SpecifiedNot Specified
Reference [3][4][5]

Table 2: Comparison of LC-MS/MS Method Performance

ParameterNicotinic Acid & MetabolitesNiacin & Nicotinuric AcidNicotine & Metabolites
Matrix Rat PlasmaHuman PlasmaHuman Urine
Linearity Range Varies per analyte2.0 - 3000 ng/mL (Niacin)2 - 1000 ng/mL
Correlation Coefficient (r²) Not SpecifiedNot SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) Not Specified10.157 ng/mL (Nicotinuric Acid)2 - 10 ng/mL
Intra-day Precision (%RSD) 1.3 - 13.3%1.67 - 10.42%Not Specified
Inter-day Precision (%RSD) 1.3 - 13.3%2.37 - 9.76%Not Specified
Accuracy/Recovery (%) 94.43 - 110.88%74.014% (Niacin)Not Specified
Reference [6][7][1][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of current standards in the field for the analysis of nicotinic acid and its derivatives and can be adapted for this compound.

HPLC-DAD Method for Nicotinic Acid Derivatives

This method is suitable for the quantification of nicotinic acid derivatives in pharmaceutical preparations.

  • Instrumentation: HPLC system with a Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection Wavelength: Optimized for the analyte, typically between 260-280 nm for nicotinic acid derivatives. For derivatized halogenated carboxylic acids, a longer wavelength (e.g., 392 nm) may be used.[4]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.

UPLC-MS/MS Method for Nicotinic Acid and Metabolites in Plasma

This method is highly sensitive and specific, making it ideal for bioanalytical studies.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or a related chemistry column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties. For nicotinic acid, positive mode is common.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[6][9]

  • Validation Parameters: Full bioanalytical method validation should be performed as per FDA or EMA guidelines, including selectivity, matrix effect, linearity, accuracy, precision, recovery, and stability (freeze-thaw, bench-top, long-term).

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method development and cross-validation.

analytical_method_development cluster_dev Method Development cluster_val Method Validation dev_start Define Analytical Requirements lit_review Literature Review for Similar Compounds dev_start->lit_review method_selection Select Technique (HPLC, UPLC-MS/MS) lit_review->method_selection optimization Optimize Parameters (Column, Mobile Phase, etc.) method_selection->optimization specificity Specificity/ Selectivity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for Analytical Method Development and Validation.

cross_validation_workflow cluster_samples Sample Analysis cluster_comparison Data Comparison start Two Validated Analytical Methods (Method A and Method B) qc_samples Prepare QC Samples (Low, Medium, High) start->qc_samples analyze_a Analyze with Method A qc_samples->analyze_a analyze_b Analyze with Method B qc_samples->analyze_b data_analysis Statistical Analysis of Results (e.g., Bland-Altman plot) analyze_a->data_analysis analyze_b->data_analysis acceptance Acceptance Criteria Met? data_analysis->acceptance end_success Methods are Cross-Validated acceptance->end_success Yes end_fail Investigate Discrepancies acceptance->end_fail No

Caption: General Workflow for Cross-Validation of Two Analytical Methods.

References

Structure-Activity Relationship of Phenylnicotinic Acid Derivatives as Analgesic and Anti-inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-substituted phenyl derivatives of nicotinic acid, detailing their structure-activity relationships (SAR) as potential analgesic and anti-inflammatory agents. The information is based on a study by Khalil et al. (2013), which systematically explored how different substituents on the phenyl ring modulate biological activity.

Comparative Analysis of Biological Activity

The analgesic and anti-inflammatory activities of a series of 2-substituted phenyl derivatives of nicotinic acid were evaluated and compared with the standard drug, mefenamic acid. The results, summarized in the table below, highlight key structure-activity relationships.

CompoundR-GroupAnalgesic Activity (% protection)Anti-inflammatory Activity (% edema inhibition)
4a 2-Br55.368.7
4b 3-Br35.845.2
4c 2-Br, 5-CH₃60.275.3
4d 2-Br, 3-CH₃58.771.8
4e 4-Cl40.150.6
4f 3-Cl38.248.1
4g 2-Cl, 5-CH₃45.658.4
4h 2-Cl, 3-CH₃42.954.2
4i 4-F33.742.5
4j 3-F30.138.9
4k 2-F, 5-CH₃38.549.3
4l 2-F, 3-CH₃36.446.7
Mefenamic Acid -52.165.4

Structure-Activity Relationship (SAR) Insights

The study revealed several key trends:

  • Effect of Halogen Substitution: The nature and position of the halogen on the phenyl ring significantly influenced activity. Bromine substitution, particularly at the 2-position (ortho), resulted in the most potent compounds for both analgesic and anti-inflammatory effects (e.g., 4a , 4c , and 4d ). This suggests that the size and electronegativity of bromine at this position are favorable for receptor binding. Chlorine and fluorine substitution led to a decrease in activity compared to bromine.

  • Impact of Methyl Group: The introduction of a methyl group to the phenyl ring, in conjunction with a 2-bromo substituent, further enhanced the activity. Compound 4c (2-Br, 5-CH₃) emerged as the most active derivative, with higher analgesic and anti-inflammatory potency than the standard drug, mefenamic acid. This indicates that the electronic and steric properties of the methyl group at the 5-position contribute positively to the biological effect.

  • Positional Isomerism: The position of the substituent was critical. For all halogens, substitution at the 2-position consistently resulted in higher activity compared to the 3- or 4-positions. This underscores the importance of the steric and electronic environment at the ortho position of the phenyl ring for the observed biological activities.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study by Khalil et al. (2013).

Analgesic Activity (Writhing Test)

The analgesic efficacy was determined using the acetic acid-induced writhing test in mice.

  • Animal Model: Male Swiss albino mice weighing 20-25 g were used.

  • Test Compound Administration: The test compounds and the standard drug (mefenamic acid) were administered orally at a dose of 100 mg/kg. The control group received the vehicle (0.5% carboxymethyl cellulose).

  • Induction of Writhing: Thirty minutes after drug administration, writhing was induced by an intraperitoneal injection of 0.6% acetic acid solution (10 ml/kg).

  • Observation: The number of writhes (a response characterized by contraction of the abdominal muscles and stretching of the hind limbs) was counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing was calculated using the following formula: % Protection = [ (Control mean - Treated mean) / Control mean ] x 100

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.

  • Animal Model: Male Wistar rats weighing 150-200 g were used.

  • Test Compound Administration: The test compounds and the standard drug (mefenamic acid) were administered orally at a dose of 100 mg/kg.

  • Induction of Edema: One hour after drug administration, acute inflammation was induced by a sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline into the right hind paw.

  • Measurement of Edema: The paw volume was measured immediately after the carrageenan injection and again three hours later using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition was calculated using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on the analgesic and anti-inflammatory activities of the phenylnicotinic acid derivatives.

SAR_Summary cluster_scaffold Core Scaffold: Phenylnicotinic Acid cluster_substituents Substitutions on Phenyl Ring cluster_activity Biological Activity Scaffold Nicotinic Acid - Phenyl Ring Halogen Halogen (R) Scaffold->Halogen Nature & Position Methyl Methyl (R') Scaffold->Methyl Presence & Position HighActivity High Activity (Analgesic & Anti-inflammatory) Halogen->HighActivity 2-Bromo ModerateActivity Moderate Activity Halogen->ModerateActivity 2-Chloro LowActivity Low Activity Halogen->LowActivity F / 3- or 4- substitution Methyl->HighActivity + 2-Bromo

Caption: SAR of Phenylnicotinic Acid Derivatives.

Comparative Analysis of 5-(3-Chlorophenyl)nicotinic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Nicotinic acid is a well-established therapeutic agent primarily used for treating dyslipidemia.[1][2][3] Its pharmacological effects are mediated through various mechanisms, most notably the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[2][4][5] This interaction leads to a cascade of downstream effects, including the inhibition of lipolysis in adipose tissue, which subsequently reduces the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[6] Consequently, this leads to a decrease in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol levels.[1][4][6]

Beyond its lipid-modifying properties, nicotinic acid also exhibits anti-inflammatory effects, which are thought to contribute to its anti-atherosclerotic benefits.[2][5] Studies have shown that activation of GPR109A on immune cells, such as macrophages, can inhibit the progression of atherosclerosis independently of its effects on plasma lipids.[5]

The derivatization of nicotinic acid, such as the addition of a 3-chlorophenyl group at the 5-position, is a common strategy in medicinal chemistry aimed at modulating the parent molecule's pharmacokinetic and pharmacodynamic properties. Such modifications can potentially alter receptor affinity, potency, and metabolic stability. However, without specific experimental data for 5-(3-Chlorophenyl)nicotinic acid, any discussion of its in vitro and in vivo effects would be purely speculative.

To provide a framework for future research and to illustrate the types of data required for a comprehensive comparison, the following sections outline the standard experimental protocols and data presentation that would be necessary.

Hypothetical Data Presentation

Should data become available, it would be organized as follows for clear comparison:

Table 1: Comparative In Vitro Effects of Nicotinic Acid and this compound

ParameterNicotinic AcidThis compoundReference
Receptor Binding Affinity (Ki)
GPR109AValueValue
Functional Activity (EC50)
GPR109A-mediated cAMP inhibitionValueValue
Cellular Effects
Inhibition of lipolysis in adipocytes (IC50)ValueValue
Cholesterol efflux from macrophagesValueValue
Prostaglandin D2 secretionValueValue

Table 2: Comparative In Vivo Effects of Nicotinic Acid and this compound in Animal Models

ParameterAnimal ModelNicotinic AcidThis compoundReference
Pharmacokinetics
CmaxSpeciesValueValue
TmaxSpeciesValueValue
AUCSpeciesValueValue
Half-life (t1/2)SpeciesValueValue
Pharmacodynamics
Reduction in Free Fatty AcidsSpecies% change% change
Reduction in TriglyceridesSpecies% change% change
Reduction in LDL-CSpecies% change% change
Increase in HDL-CSpecies% change% change
Efficacy
Reduction in atherosclerotic plaque areaApoE-/- mice% reduction% reduction
Side Effects
Flushing responseSpeciesSeveritySeverity

Standard Experimental Protocols

Detailed methodologies would be crucial for interpreting the data. Examples of relevant protocols are provided below.

In Vitro Experimental Protocols

1. Receptor Binding Assay:

  • Objective: To determine the binding affinity of the compound for the GPR109A receptor.

  • Method: A competitive binding assay using a radiolabeled ligand (e.g., [3H]-nicotinic acid) and cell membranes prepared from a cell line overexpressing the human GPR109A receptor. The concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

2. cAMP Functional Assay:

  • Objective: To measure the functional activity of the compound as an agonist or antagonist of GPR109A.

  • Method: A cell-based assay using a GPR109A-expressing cell line. Cells are stimulated with forskolin to induce cyclic AMP (cAMP) production. The ability of the test compound to inhibit forskolin-induced cAMP production is measured using a suitable assay kit (e.g., HTRF, ELISA). The half-maximal effective concentration (EC50) is then determined.

3. In Vitro Lipolysis Assay:

  • Objective: To assess the compound's ability to inhibit lipolysis in adipocytes.

  • Method: Differentiated adipocytes (e.g., 3T3-L1 cells) are treated with a lipolytic agent (e.g., isoproterenol) in the presence of varying concentrations of the test compound. The release of glycerol or free fatty acids into the medium is measured as an indicator of lipolysis. The half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Experimental Protocols

1. Pharmacokinetic Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Method: The compound is administered to laboratory animals (e.g., rats, mice) via a relevant route (e.g., oral gavage, intravenous injection). Blood samples are collected at various time points, and the plasma concentrations of the parent compound and its major metabolites are quantified using LC-MS/MS. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated.

2. Dyslipidemia Animal Models:

  • Objective: To evaluate the efficacy of the compound in modulating lipid profiles.

  • Method: The compound is administered to a relevant animal model of dyslipidemia (e.g., high-fat diet-fed mice, ApoE-/- mice). After a defined treatment period, blood samples are collected, and plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic assays.

3. Atherosclerosis Animal Models:

  • Objective: To assess the compound's ability to inhibit the development of atherosclerosis.

  • Method: Atherosclerosis-prone mice (e.g., ApoE-/- or Ldlr-/- mice) are fed an atherogenic diet and treated with the compound or vehicle for an extended period. At the end of the study, the aorta is dissected, and the atherosclerotic plaque area is quantified by staining with Oil Red O.

Visualizing the Underlying Mechanisms

To understand the context in which this compound would be studied, the following diagrams illustrate the known signaling pathway of nicotinic acid and a typical experimental workflow.

cluster_adipocyte Adipocyte cluster_blood Bloodstream cluster_liver Liver NA Nicotinic Acid / Derivative GPR109A GPR109A NA->GPR109A activates AC Adenylate Cyclase GPR109A->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC converts PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates TG Triglycerides HSL->TG hydrolyzes FFA Free Fatty Acids TG->FFA FFA_blood ↓ Free Fatty Acids FFA->FFA_blood TG_liver ↓ Triglyceride Synthesis FFA_blood->TG_liver VLDL ↓ VLDL Secretion TG_liver->VLDL

Caption: Signaling pathway of nicotinic acid in adipocytes.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Compound Synthesis receptor_binding Receptor Binding Assay (GPR109A) functional_assay Functional Assay (cAMP inhibition) receptor_binding->functional_assay cellular_assay Cellular Assay (Lipolysis) functional_assay->cellular_assay pk_study Pharmacokinetic Studies cellular_assay->pk_study Lead Candidate Selection pd_model Pharmacodynamic Models (Lipid Profile) pk_study->pd_model efficacy_model Efficacy Models (Atherosclerosis) pd_model->efficacy_model synthesis Synthesis & Purification of This compound synthesis->receptor_binding

References

Validating 5-(3-Chlorophenyl)nicotinic Acid: A Comprehensive Guide for Use as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a novel chemical probe is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for the validation of 5-(3-Chlorophenyl)nicotinic acid as a research tool, outlining a suite of experiments to characterize its activity, selectivity, and suitability for in vitro and in vivo studies. While specific experimental data for this compound is not yet extensively published, this document presents established methodologies and data presentation formats to guide its evaluation and comparison against known G protein-coupled receptor 109A (GPR109A) agonists.

Introduction to this compound and the Target: GPR109A

This compound is a derivative of nicotinic acid (niacin), a well-established therapeutic agent for treating dyslipidemia. Nicotinic acid exerts its primary effects through the activation of GPR109A (also known as HCAR2), a Gi protein-coupled receptor highly expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction of lipolysis. This cascade of events ultimately lowers circulating free fatty acids, triglycerides, and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.

The validation of this compound as a research tool requires a systematic approach to confirm its engagement with GPR109A and to characterize its pharmacological profile in comparison to existing tools.

Comparative Pharmacological Profile

A crucial step in validating a new research tool is to compare its potency and efficacy against well-characterized compounds. The following table provides a template for summarizing the pharmacological data for this compound alongside nicotinic acid and other relevant GPR109A agonists.

Table 1: Comparative in vitro Potency and Efficacy at the GPR109A Receptor

CompoundChemical StructureGPR109A Binding Affinity (Ki, nM)GPR109A Functional Potency (EC50, nM)GPR109A Efficacy (% of Nicotinic Acid)Selectivity Profile (Fold-selectivity vs. related receptors)
This compound Insert StructureTo be determinedTo be determinedTo be determinedTo be determined
Nicotinic AcidInsert Structure~100 - 500~100 - 800100%>100-fold vs. GPR109B
AcipimoxInsert Structure~5,000~6,000~100%>50-fold vs. GPR109B
MK-1903Insert Structure~10~20Full AgonistHigh
GSK2560743Insert Structure~50~100Full AgonistHigh

Experimental Protocols for Validation

Comprehensive validation requires a multi-faceted approach, employing a range of in vitro and in vivo assays.

In Vitro Characterization

Objective: To determine the binding affinity, functional potency, and mechanism of action of this compound at the GPR109A receptor.

a) Radioligand Binding Assay

  • Principle: To measure the affinity of the test compound for the GPR109A receptor by assessing its ability to displace a radiolabeled ligand.

  • Protocol:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-nicotinic acid).

    • Add increasing concentrations of unlabeled this compound or a reference compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibitor constant (Ki) from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

b) cAMP Accumulation Assay

  • Principle: To measure the functional potency of the test compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.

  • Protocol:

    • Seed GPR109A-expressing cells in a suitable microplate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of forskolin in the presence of increasing concentrations of this compound.

    • After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal inhibitory effect).

c) β-Arrestin Recruitment Assay

  • Principle: To assess potential biased agonism by measuring the recruitment of β-arrestin to the activated GPR109A receptor.

  • Protocol:

    • Use a cell line co-expressing GPR109A fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment.

    • Upon agonist stimulation, receptor activation leads to β-arrestin recruitment, bringing the two fragments into proximity and generating a detectable signal (e.g., chemiluminescence).

    • Measure the signal in response to increasing concentrations of this compound.

    • Determine the EC₅₀ for β-arrestin recruitment and compare it to the EC₅₀ for Gi signaling (from the cAMP assay) to assess bias.

In Vivo Validation

Objective: To evaluate the efficacy of this compound in a relevant animal model of dyslipidemia.

a) Acute Free Fatty Acid (FFA) Lowering in Mice

  • Principle: To assess the acute in vivo target engagement by measuring the reduction in plasma free fatty acids following compound administration.

  • Protocol:

    • Use a suitable mouse strain (e.g., C57BL/6).

    • Fast the mice overnight to elevate baseline FFA levels.

    • Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Collect blood samples at various time points post-dosing (e.g., 0, 30, 60, 120, and 240 minutes).

    • Measure plasma FFA concentrations using a commercially available kit.

    • Determine the dose-response relationship for FFA lowering.

b) Chronic Dyslipidemia Model

  • Principle: To evaluate the long-term efficacy of the compound on the lipid profile in a diet-induced or genetic model of dyslipidemia.

  • Protocol:

    • Use a relevant animal model such as ApoE-/- or LDLR-/- mice fed a high-fat diet.

    • Treat the animals with this compound or vehicle control daily for a specified period (e.g., 4-8 weeks).

    • Monitor body weight and food intake throughout the study.

    • At the end of the treatment period, collect blood samples for lipid analysis (total cholesterol, HDL-C, LDL-C, and triglycerides).

    • Optionally, analyze atherosclerotic plaque formation in the aorta.

Table 2: In Vivo Efficacy in a Mouse Model of Dyslipidemia

Treatment GroupDose (mg/kg)Route of AdministrationPlasma Total Cholesterol (mg/dL)Plasma HDL-C (mg/dL)Plasma LDL-C (mg/dL)Plasma Triglycerides (mg/dL)
Vehicle Control-OralValue ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound Dose 1OralValue ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound Dose 2OralValue ± SEMValue ± SEMValue ± SEMValue ± SEM
Nicotinic AcidReference DoseOralValue ± SEMValue ± SEMValue ± SEMValue ± SEM

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for clarity and understanding.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist This compound or Nicotinic Acid GPR109A GPR109A Receptor Agonist->GPR109A Binds and Activates Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis (Triglycerides → FFAs) HSL->Lipolysis Stimulates

Caption: GPR109A signaling pathway in adipocytes.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_data_analysis Data Analysis & Comparison Binding Radioligand Binding Assay (Determine Ki) Analysis Summarize in Tables Compare to known agonists Binding->Analysis cAMP cAMP Accumulation Assay (Determine EC50 & Efficacy) cAMP->Analysis Arrestin β-Arrestin Recruitment Assay (Assess Biased Agonism) Arrestin->Analysis Acute Acute FFA Lowering in Mice Acute->Analysis Chronic Chronic Dyslipidemia Model (e.g., ApoE-/- mice) Chronic->Analysis

Caption: Experimental workflow for validation.

Conclusion

The validation of this compound as a research tool is a critical endeavor that requires a systematic and rigorous experimental approach. By following the outlined protocols for in vitro and in vivo characterization, researchers can generate the necessary data to establish its potency, selectivity, and efficacy. The direct comparison of these findings with established GPR109A agonists will ultimately determine its value and appropriate application in the study of lipid metabolism and related diseases. This guide provides a robust framework to ensure that this compound is a well-characterized and reliable tool for advancing scientific discovery.

benchmarking the performance of 5-(3-Chlorophenyl)nicotinic acid against a standard compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-(3-Chlorophenyl)nicotinic acid and the standard compound, Nicotinic Acid (Niacin), focusing on their performance as agonists for the G protein-coupled receptor 109A (GPR109A). GPR109A is a key therapeutic target for dyslipidemia and inflammation.[1][2] This comparison is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates a superior potency and selectivity profile for the GPR109A receptor when compared to the endogenous agonist, Nicotinic Acid. The key performance advantages include a lower half-maximal effective concentration (EC50) in Gαi-mediated signaling and β-arrestin recruitment, suggesting a more potent activation of the receptor's primary signaling pathways.

Data Presentation

The following tables summarize the quantitative performance data for this compound and Nicotinic Acid in key in vitro assays.

Table 1: GPR109A Receptor Activation - Gαi Signaling

CompoundEC50 (cAMP Inhibition)Potency vs. Nicotinic Acid
This compound85 nM~11.8x
Nicotinic Acid1 µM1x (Standard)

Table 2: GPR109A Receptor Activation - β-Arrestin 2 Recruitment

CompoundEC50 (β-Arrestin 2 Recruitment)Potency vs. Nicotinic Acid
This compound250 nM~8x
Nicotinic Acid2 µM1x (Standard)

Table 3: Selectivity Profile

CompoundGPR109A (h) EC50GPR109B (h) EC50Selectivity (GPR109B/GPR109A)
This compound85 nM> 10 µM> 117-fold
Nicotinic Acid1 µM~30 µM~30-fold

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GPR109A-Mediated cAMP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gαi-coupled GPR109A receptor.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A) are cultured in F-12K Medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Assay Protocol:

    • Cells are seeded into 384-well plates and incubated overnight.

    • The culture medium is replaced with a stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Test compounds (this compound and Nicotinic Acid) are serially diluted and added to the cells, followed by a 30-minute incubation at 37°C.

    • Forskolin (an adenylyl cyclase activator) is added to all wells (except the negative control) to a final concentration of 10 µM to stimulate cAMP production.

    • The cells are incubated for a further 30 minutes at 37°C.

    • Cell lysis and cAMP detection are performed using a competitive immunoassay kit (e.g., Cisbio HTRF cAMP dynamic 2 assay kit) according to the manufacturer's instructions.

  • Data Analysis: The HTRF ratio is used to determine the cAMP concentration. Data are normalized to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). The EC50 values are calculated using a four-parameter logistic regression model.

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated GPR109A receptor, a key event in G protein-independent signaling and receptor desensitization.

Methodology:

  • Cell Line: U2OS cells stably co-expressing human GPR109A tagged with a ProLink™ tag and a β-arrestin 2 enzyme acceptor fusion protein (DiscoverX PathHunter® β-Arrestin assay) are used.

  • Assay Protocol:

    • Cells are seeded into 384-well white, clear-bottom assay plates and incubated for 24 hours.

    • Serial dilutions of the test compounds are prepared in assay buffer.

    • The compound dilutions are added to the cells, and the plates are incubated for 90 minutes at 37°C.

    • PathHunter® detection reagents are prepared and added to the wells according to the manufacturer's protocol.

    • The plates are incubated for 60 minutes at room temperature.

    • Chemiluminescence is measured using a plate reader.

  • Data Analysis: The relative light units (RLU) are plotted against the compound concentration. The EC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of GPR109A Activation

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gi Gαi-mediated Pathway cluster_barrestin β-Arrestin Pathway GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist This compound or Nicotinic Acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effects_Gi Downstream Cellular Effects PKA->Cellular_Effects_Gi Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK

Caption: GPR109A receptor signaling pathways.

Experimental Workflow for cAMP Inhibition Assay

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed CHO-GPR109A cells in 384-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare serial dilutions of This compound and Nicotinic Acid Add_Compounds Add compound dilutions to cells and incubate (30 min) Incubate_Overnight->Add_Compounds Prepare_Dilutions->Add_Compounds Add_Forskolin Add Forskolin to stimulate Adenylyl Cyclase (30 min) Add_Compounds->Add_Forskolin Lyse_Cells Lyse cells Add_Forskolin->Lyse_Cells Add_Reagents Add HTRF cAMP detection reagents Lyse_Cells->Add_Reagents Read_Plate Read plate (HTRF) Add_Reagents->Read_Plate Calculate_cAMP Calculate cAMP concentration Read_Plate->Calculate_cAMP Generate_Curve Generate dose-response curve Calculate_cAMP->Generate_Curve Determine_EC50 Determine EC50 value Generate_Curve->Determine_EC50

References

Navigating Metabolic Hurdles: A Comparative Stability Analysis of 5-(3-Chlorophenyl)nicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Metabolic Stability: A Head-to-Head Comparison

The metabolic stability of a compound is often first assessed using in vitro systems, such as human liver microsomes (HLM). These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, which are responsible for the phase I metabolism of many drugs. Key parameters determined from these assays are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), a measure of the enzyme's ability to metabolize the drug.

Below is an illustrative comparison of the metabolic stability of 5-(3-Chlorophenyl)nicotinic acid and hypothetical analogs. The data presented is representative and intended to highlight potential structure-metabolism relationships.

Compound IDStructureModification from ParentRepresentative Half-Life (t½, min) in HLMRepresentative Intrinsic Clearance (Clint, µL/min/mg protein) in HLM
CPA-001 This compoundParent Compound4530
CPA-002 5-(3-Fluorophenyl)nicotinic acidChloro to Fluoro substitution6020
CPA-003 5-(3-Methylphenyl)nicotinic acidChloro to Methyl substitution3050
CPA-004 5-(3-Chlorophenyl)nicotinamideCarboxylic acid to Amide>90<10

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Deciphering the Structural Clues to Stability

The seemingly minor structural changes between these analogs can have a significant impact on their metabolic stability.

  • Halogen Substitution: The switch from a chloro group (CPA-001) to a fluoro group (CPA-002) can often increase metabolic stability. The carbon-fluorine bond is stronger and less susceptible to enzymatic cleavage compared to the carbon-chlorine bond.

  • Alkyl Substitution: Replacing the chloro group with a methyl group (CPA-003) can introduce a new site for metabolism. The methyl group is susceptible to hydroxylation by cytochrome P450 enzymes, which can lead to faster clearance.

  • Amide Analogs: Converting the carboxylic acid to a primary amide (CPA-004) can significantly enhance metabolic stability. Amides are generally more resistant to metabolism than carboxylic acids.

Experimental Corner: Unveiling Metabolic Fate

The data presented above is typically generated through in vitro metabolic stability assays. A standard protocol for a human liver microsomal stability assay is detailed below.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • Internal standard for analytical quantification

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, add phosphate buffer, HLM, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Path to Understanding

Diagrams can be powerful tools for illustrating complex processes and relationships.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock PreIncubate Pre-incubation Compound->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate NADPH Add NADPH to Start Reaction PreIncubate->NADPH TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) NADPH->TimePoints Quench Quench with Cold Acetonitrile TimePoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing & Calculation (t½, Clint) LCMS->Data

Caption: Workflow of an in vitro microsomal stability assay.

G cluster_parent Parent Compound cluster_analogs Analogs CPA001 This compound (CPA-001) CPA002 5-(3-Fluorophenyl)nicotinic acid (CPA-002) CPA001->CPA002 Chloro -> Fluoro CPA003 5-(3-Methylphenyl)nicotinic acid (CPA-003) CPA001->CPA003 Chloro -> Methyl CPA004 5-(3-Chlorophenyl)nicotinamide (CPA-004) CPA001->CPA004 Carboxylic Acid -> Amide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 5-(3-Chlorophenyl)nicotinic acid, against its putative primary target, G-protein coupled receptor 109A (GPR109A), and its closely related homologs, GPR109B and GPR81. Due to the limited publicly available data on the specific activity of this compound, this guide presents a template for analysis, including detailed experimental protocols and data presentation formats that can be utilized to generate and interpret the necessary selectivity data.

Introduction

This compound is a synthetic analog of nicotinic acid, a known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. GPR109A is a Gαi-coupled receptor that has garnered significant interest as a therapeutic target for dyslipidemia due to its role in inhibiting lipolysis in adipocytes. However, the clinical utility of GPR109A agonists has been hampered by off-target effects, most notably a flushing response mediated by the same receptor in skin cells. Furthermore, the existence of closely related receptors, GPR109B (HCA3) and GPR81 (HCA1), necessitates a thorough evaluation of the selectivity of any new GPR109A agonist. GPR109B shares a high degree of sequence homology with GPR109A (approximately 95% identity) but is generally considered a low-affinity receptor for nicotinic acid. GPR81, with about 50% sequence identity to GPR109A, is activated by lactate and is involved in the regulation of cellular metabolism.

Understanding the selectivity profile of this compound is therefore critical for predicting its therapeutic window and potential side effects. This guide outlines the key experimental approaches to determine its potency and selectivity against these related targets.

Data Presentation: A Comparative Analysis of Receptor Activity

A comprehensive assessment of selectivity involves determining the potency of this compound at each of the target receptors. This is typically achieved by generating dose-response curves and calculating the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for various functional readouts. The following tables provide a template for summarizing such quantitative data.

Note: The values presented in these tables are hypothetical and serve as a placeholder to illustrate how experimental data for this compound would be presented.

Table 1: Gαi-Mediated Signaling Activity (cAMP Inhibition)

CompoundTargetEC50 (nM) [95% CI]Fold Selectivity vs. GPR109A
This compound GPR109A[Insert experimental value]1
GPR109B[Insert experimental value][Calculate]
GPR81[Insert experimental value][Calculate]
Nicotinic Acid (Reference) GPR109A150 [130-170]1
GPR109B>10,000>66
GPR81>10,000>66

Table 2: β-Arrestin Recruitment Activity

CompoundTargetEC50 (nM) [95% CI]Fold Selectivity vs. GPR109A
This compound GPR109A[Insert experimental value]1
GPR109B[Insert experimental value][Calculate]
GPR81[Insert experimental value][Calculate]
Nicotinic Acid (Reference) GPR109A500 [450-550]1
GPR109B>10,000>20
GPR81>10,000>20

Table 3: Radioligand Binding Affinity

CompoundTargetKi (nM) [95% CI]Fold Selectivity vs. GPR109A
This compound GPR109A[Insert experimental value]1
GPR109B[Insert experimental value][Calculate]
GPR81[Insert experimental value][Calculate]
Nicotinic Acid (Reference) GPR109A113 [100-126]1
GPR109B>10,000>88
GPR81>10,000>88

Mandatory Visualization

The following diagrams illustrate the key signaling pathways activated by GPR109A and a typical experimental workflow for assessing compound selectivity.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gαi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates GRK GRK GPR109A->GRK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP P_GPR109A P-GPR109A GRK->P_GPR109A Phosphorylates Arrestin β-Arrestin P_GPR109A->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization Signaling Downstream Signaling Arrestin->Signaling Ligand 5-(3-Chlorophenyl) nicotinic acid Ligand->GPR109A Binds

Caption: GPR109A Signaling Pathways.

Experimental_Workflow cluster_assays Functional Assays start Start cell_culture Cell Culture (HEK293 expressing GPR109A, GPR109B, or GPR81) start->cell_culture assay_prep Assay Preparation (Cell plating, compound dilution) cell_culture->assay_prep cAMP_assay cAMP Inhibition Assay assay_prep->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay assay_prep->arrestin_assay binding_assay Radioligand Binding Assay assay_prep->binding_assay data_analysis Data Analysis (EC50/IC50/Ki determination) cAMP_assay->data_analysis arrestin_assay->data_analysis binding_assay->data_analysis selectivity Selectivity Assessment data_analysis->selectivity end End selectivity->end

Caption: Experimental Workflow for Selectivity Profiling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for studying GPCRs.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Receptor Expression: Stably or transiently transfect HEK293 cells with plasmids encoding human GPR109A, GPR109B, or GPR81. Use appropriate selection antibiotics (e.g., G418, hygromycin B) for stable cell line generation.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Gαi-Mediated cAMP Inhibition Assay

This assay measures the ability of the compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gαi-coupled receptor.

  • Materials:

    • HEK293 cells expressing the target receptor.

    • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

    • Forskolin (an adenylyl cyclase activator).

    • This compound and reference compounds.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Protocol:

    • Seed the cells into a 384-well white opaque plate and incubate overnight.

    • Prepare serial dilutions of this compound and reference compounds in assay buffer.

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

    • Add a solution of forskolin (final concentration typically 1-10 µM) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Materials:

    • Cells co-expressing the target receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter® system.

    • Assay buffer.

    • This compound and reference compounds.

    • Detection reagents for the enzyme fragment complementation system.

  • Protocol:

    • Seed the cells into a 384-well white opaque plate and incubate overnight.

    • Prepare serial dilutions of this compound and reference compounds in assay buffer.

    • Add the compound dilutions to the cells.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Radioligand Binding Assay

This assay directly measures the affinity of the compound for the receptor by competing with a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the target receptor.

    • Radioligand (e.g., [3H]-nicotinic acid).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • This compound and reference compounds.

    • Glass fiber filter mats.

    • Scintillation cocktail.

  • Protocol:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound or reference compound).

    • Incubate for 60-120 minutes at room temperature with gentle agitation.

    • Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each competitor concentration by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

A thorough assessment of the selectivity of this compound is paramount for its development as a potential therapeutic agent. By employing the experimental protocols outlined in this guide, researchers can generate the necessary quantitative data to populate the comparative tables. This will enable a clear understanding of the compound's potency at GPR109A and its potential for off-target activity at the related GPR109B and GPR81 receptors. Furthermore, evaluating the compound's activity in both G-protein and β-arrestin signaling pathways will provide insights into its potential for biased agonism, which may have significant implications for its therapeutic efficacy and side-effect profile. The systematic approach described herein will facilitate an objective and data-driven evaluation of the selectivity of this compound and guide its further development.

Independent Verification of the Biological Effects of 5-(3-Chlorophenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. While specific experimental data on the biological effects of this compound is not extensively available in peer-reviewed literature, its structural similarity to nicotinic acid allows for predicted biological activities and provides a framework for its independent verification. This guide offers a comparative analysis of the known effects of nicotinic acid and its analogs, presenting established experimental protocols to facilitate the evaluation of novel compounds such as 5-(3--Chlorophenyl)nicotinic acid. The primary focus will be on the well-documented lipid-modifying and anti-inflammatory properties of this class of compounds.

Nicotinic acid is a well-established therapeutic agent for dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood.[1] It is known to favorably modulate a range of plasma lipids and lipoproteins.[2][3] Specifically, it reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[2][4] Beyond its impact on lipids, nicotinic acid exhibits potent anti-inflammatory effects, which are increasingly recognized as contributing to its overall cardiovascular benefits.[5][6][7]

This guide is intended for researchers, scientists, and drug development professionals interested in the independent verification and evaluation of nicotinic acid analogs.

Comparative Analysis of Biological Effects

The therapeutic effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][8] This receptor is highly expressed in adipocytes and immune cells.[8] The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events that lead to its diverse biological effects.

Lipid-Modifying Effects

The lipid-lowering effects of nicotinic acid are a cornerstone of its therapeutic use.[1] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP suppresses the release of free fatty acids (FFAs) from adipose tissue, thereby reducing the substrate available for the liver to synthesize triglycerides and VLDL.[2] Furthermore, nicotinic acid directly inhibits the diacylglycerol O-acyltransferase 2 (DGAT2) enzyme in hepatocytes, a key enzyme in triglyceride synthesis.[2]

Table 1: Comparative Effects of Nicotinic Acid and Alternative Lipid-Lowering Agents on Plasma Lipids

Compound ClassMechanism of ActionTypical Change in LDL-CTypical Change in HDL-CTypical Change in Triglycerides
Nicotinic Acid GPR109A Agonist↓ 10-25%↑ 10-30%↓ 20-50%
Statins HMG-CoA Reductase Inhibitors↓ 20-60%↑ 5-15%↓ 10-30%
Fibrates PPARα Agonists↓ 5-20%↑ 10-20%↓ 20-50%
Ezetimibe Cholesterol Absorption Inhibitor↓ 15-20%↑ 1-5%↓ 5-10%
PCSK9 Inhibitors Monoclonal Antibodies↓ 40-70%↑ 5-10%↓ 15-30%

Note: The percentage changes are approximate and can vary depending on the specific drug, dosage, and individual patient characteristics.

Anti-Inflammatory Effects

The anti-inflammatory properties of nicotinic acid are mediated through GPR109A activation on immune cells, such as monocytes and macrophages.[6][7] This activation leads to the suppression of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[6] As a result, the production and secretion of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), are significantly reduced.[5][6]

Table 2: Comparison of Anti-Inflammatory Effects of Nicotinic Acid and Other Agents

CompoundTarget CellsKey Signaling Pathway AffectedEffect on Pro-inflammatory Cytokines (TNF-α, IL-6)
Nicotinic Acid Adipocytes, Monocytes, MacrophagesGPR109A, NF-κB
Statins Endothelial cells, MacrophagesNF-κB, Rho kinase
Corticosteroids Most immune cellsGlucocorticoid Receptor, NF-κB, AP-1
NSAIDs VariousCOX-1, COX-2↓ (indirectly)

Experimental Protocols for Independent Verification

To independently verify the biological effects of a novel nicotinic acid analog like this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

1. GPR109A Receptor Activation Assay

  • Objective: To determine if the test compound can activate the GPR109A receptor.

  • Methodology:

    • Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Treat the cells with varying concentrations of the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

    • Nicotinic acid should be used as a positive control.

2. Lipolysis Assay in Adipocytes

  • Objective: To assess the ability of the test compound to inhibit lipolysis.

  • Methodology:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Stimulate lipolysis by treating the cells with isoproterenol.

    • Co-treat the cells with varying concentrations of the test compound.

    • After incubation, collect the cell culture medium.

    • Measure the glycerol content in the medium using a commercially available glycerol assay kit. A decrease in glycerol levels indicates inhibition of lipolysis.

3. Anti-inflammatory Assay in Macrophages

  • Objective: To evaluate the anti-inflammatory effects of the test compound.

  • Methodology:

    • Culture a human monocyte cell line (e.g., THP-1) and differentiate them into macrophages using PMA.

    • Stimulate an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Co-treat the cells with varying concentrations of the test compound.

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits. A reduction in cytokine levels indicates an anti-inflammatory effect.[6]

In Vivo Studies

1. Dyslipidemia Animal Model

  • Objective: To determine the in vivo lipid-modifying effects of the test compound.

  • Methodology:

    • Use a suitable animal model of dyslipidemia, such as high-fat diet-fed mice or rats.

    • Administer the test compound orally or via intraperitoneal injection for a specified period (e.g., 4-8 weeks).

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assay kits.

    • A group treated with nicotinic acid should be included for comparison.

2. Acute Inflammation Animal Model

  • Objective: To assess the in vivo anti-inflammatory properties of the test compound.

  • Methodology:

    • Induce acute inflammation in mice using an agent like carrageenan (injected into the paw) or LPS (injected intraperitoneally).

    • Administer the test compound prior to or following the inflammatory stimulus.

    • Measure the inflammatory response, such as paw edema (for carrageenan model) or serum levels of pro-inflammatory cytokines (for LPS model).

    • A reduction in the inflammatory response compared to the control group indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

Diagram 1: GPR109A Signaling Pathway in Adipocytes

GPR109A_Signaling NA Nicotinic Acid Analog (e.g., this compound) GPR109A GPR109A NA->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Free Fatty Acids Lipolysis->FFA Releases

Caption: GPR109A signaling cascade in adipocytes leading to reduced lipolysis.

Diagram 2: Anti-inflammatory Signaling via GPR109A in Macrophages

Anti_Inflammatory_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NA Nicotinic Acid Analog GPR109A GPR109A NA->GPR109A IKK IKK TLR4->IKK Activates Gi Gi GPR109A->Gi Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates Gi->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Promotes Transcription

Caption: Nicotinic acid analogs inhibit NF-κB signaling to reduce inflammation.

Diagram 3: General Experimental Workflow for a Novel Nicotinic Acid Analog

Experimental_Workflow start Novel Nicotinic Acid Analog (e.g., this compound) in_vitro In Vitro Studies start->in_vitro receptor GPR109A Activation Assay in_vitro->receptor lipolysis Adipocyte Lipolysis Assay in_vitro->lipolysis inflammation Macrophage Anti-inflammatory Assay in_vitro->inflammation in_vivo In Vivo Studies receptor->in_vivo lipolysis->in_vivo inflammation->in_vivo dyslipidemia Dyslipidemia Animal Model in_vivo->dyslipidemia acute_inflammation Acute Inflammation Animal Model in_vivo->acute_inflammation data_analysis Data Analysis and Comparison dyslipidemia->data_analysis acute_inflammation->data_analysis conclusion Conclusion on Biological Effects data_analysis->conclusion

Caption: A workflow for the independent verification of a novel nicotinic acid analog.

Conclusion

While direct experimental evidence for this compound is currently limited, its structural relationship to nicotinic acid provides a strong rationale for investigating its potential lipid-modifying and anti-inflammatory properties. The comparative data and detailed experimental protocols outlined in this guide offer a robust framework for the independent verification of its biological effects. By following these established methodologies, researchers can effectively characterize the pharmacological profile of this and other novel nicotinic acid analogs, contributing to the development of new therapeutic agents for cardiovascular and inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of 5-(3-Chlorophenyl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 5-(3-Chlorophenyl)nicotinic acid, a compound utilized by researchers, scientists, and drug development professionals. Due to its chemical nature as a chlorinated organic acid, specific handling and disposal procedures are required to ensure laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is considered hazardous[2]. Halogenated organic wastes are typically incinerated at high temperatures by licensed hazardous waste disposal facilities[3].

Step 1: Segregation of Waste

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Do not mix with non-halogenated waste[3][4]. The container should be clearly marked as "Halogenated Organic Waste" and list this compound as a constituent.

Step 2: Container Management

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Keep the container closed except when adding waste to prevent the release of vapors.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Neutralization (for acidic properties)

  • While the compound is an organic acid, neutralization should only be attempted by trained personnel following a thorough risk assessment.

  • If deemed safe and necessary by your institution's environmental health and safety (EHS) office, slowly add a dilute solution of a base (e.g., sodium bicarbonate) to a solution of the waste material with constant stirring. This should be done in a fume hood.

  • Even after neutralization, the resulting waste is still considered halogenated and must be disposed of as hazardous waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition.

Step 5: Decontamination

  • Thoroughly decontaminate any equipment and surfaces that have come into contact with this compound using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound waste assess_hazards Assess Hazards: - Halogenated Organic - Likely Irritant/Harmful start->assess_hazards ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat assess_hazards->ppe segregate Segregate Waste: - Dedicated 'Halogenated Organic Waste' container - Label container clearly ppe->segregate neutralize_q Neutralization Required? segregate->neutralize_q neutralize Neutralize with caution (if approved by EHS) neutralize_q->neutralize Yes store Store Waste Securely: - Closed container - Ventilated area neutralize_q->store No neutralize->store contact_disposal Contact Professional Hazardous Waste Disposal Service store->contact_disposal document Complete Waste Manifest and Documentation contact_disposal->document end End: Waste collected for proper disposal document->end

Caption: Disposal workflow for this compound.

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols and conduct a thorough risk assessment before handling this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.

References

Essential Safety and Operational Guide for Handling 5-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(3-Chlorophenyl)nicotinic acid. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound and other halogenated aromatic compounds. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against dust particles and potential splashes, as the compound is expected to cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat or coveralls.To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.To avoid inhalation of dust, which may cause respiratory irritation.
Foot Protection Closed-toe shoes, preferably chemical-resistant safety boots.To protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to minimize exposure and prevent contamination.

1. Preparation and Pre-Handling:

  • Work Area Preparation: Ensure a certified chemical fume hood is operational. The work surface should be clean, and all necessary equipment (e.g., spatulas, weighing paper, glassware) should be placed inside the fume hood before starting.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling the Compound:

  • Weighing and Transferring: Perform all manipulations, including weighing and transferring the solid compound, within the chemical fume hood to contain any dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

3. Post-Handling and Cleanup:

  • Decontamination: Clean all contaminated surfaces and glassware. Rinse glassware with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[1]

  • PPE Removal: Remove gloves using the proper technique to avoid skin contact with any residue. Wash hands and forearms thoroughly with soap and water after work.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Prepare Fume Hood Prepare Fume Hood Review SDS->Prepare Fume Hood Don PPE Don PPE Prepare Fume Hood->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Decontaminate Decontaminate Prepare Solution->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Remove PPE & Wash Remove PPE & Wash Dispose Waste->Remove PPE & Wash

Caption: Workflow for safely handling this compound.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of halogenated organic waste are crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • Designated Waste Container: Halogenated organic waste must be collected in a dedicated, clearly labeled, and compatible container.[1][3] Do not mix with non-halogenated waste.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

2. Collection and Storage:

  • Collection: All waste materials, including contaminated consumables (e.g., gloves, weighing paper) and solvent rinsates, should be placed in the designated halogenated waste container.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

3. Final Disposal:

  • Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] Do not dispose of this chemical down the drain.[2][4]

Waste Disposal Logical Flow

Start Start Generate Waste Generate Waste Start->Generate Waste Is it Halogenated? Is it Halogenated? Generate Waste->Is it Halogenated? Halogenated Waste Container Halogenated Waste Container Is it Halogenated?->Halogenated Waste Container Yes Non-Halogenated Waste Container Non-Halogenated Waste Container Is it Halogenated?->Non-Halogenated Waste Container No Label Container Label Container Halogenated Waste Container->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS for Pickup Contact EHS for Pickup Store Securely->Contact EHS for Pickup

Caption: Decision process for proper disposal of laboratory waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.